molecular formula C54H85N11O13 B12380150 IGRP(206-214)

IGRP(206-214)

货号: B12380150
分子量: 1096.3 g/mol
InChI 键: QUPYTXNRXKAOFI-LJPVJFLESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IGRP(206-214) is a useful research compound. Its molecular formula is C54H85N11O13 and its molecular weight is 1096.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality IGRP(206-214) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about IGRP(206-214) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C54H85N11O13

分子量

1096.3 g/mol

IUPAC 名称

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C54H85N11O13/c1-28(2)23-37(59-48(71)38(60-51(74)43(57)30(5)6)26-34-18-20-35(67)21-19-34)47(70)58-36(17-13-14-22-55)46(69)65-45(32(9)66)53(76)62-40(27-42(56)68)50(73)64-44(31(7)8)52(75)61-39(25-33-15-11-10-12-16-33)49(72)63-41(54(77)78)24-29(3)4/h10-12,15-16,18-21,28-32,36-41,43-45,66-67H,13-14,17,22-27,55,57H2,1-9H3,(H2,56,68)(H,58,70)(H,59,71)(H,60,74)(H,61,75)(H,62,76)(H,63,72)(H,64,73)(H,65,69)(H,77,78)/t32-,36+,37+,38+,39+,40+,41+,43+,44+,45+/m1/s1

InChI 键

QUPYTXNRXKAOFI-LJPVJFLESA-N

手性 SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)N)O

规范 SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)N

产品来源

United States

Foundational & Exploratory

The Role of IGRP(206-214) in T Cell Activation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the autoantigen IGRP(206-214) and its critical function in the activation of pathogenic T cells, a key process in the development of Type 1 Diabetes.

Introduction

Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) has been identified as a key autoantigen in the pathogenesis of Type 1 Diabetes (T1D), particularly in the non-obese diabetic (NOD) mouse model. A specific peptide fragment of IGRP, spanning amino acids 206-214 (VYLKTNVFL), serves as a primary target for autoreactive CD8+ T cells. The activation of these T cells initiates a cascade of events leading to the destruction of insulin-producing pancreatic beta cells. This guide provides a comprehensive overview of the function of IGRP(206-214) in T cell activation, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways.

IGRP(206-214) as a Potent T Cell Activator

IGRP(206-214) is an immunodominant epitope recognized by pathogenic CD8+ T cells in the context of the Major Histocompatibility Complex (MHC) class I molecule H-2Kd in NOD mice.[1][2] Unlike some self-antigens that exhibit weak MHC binding, IGRP(206-214) demonstrates robust binding to H-2Kd, comparable to strong synthetic ligands.[1][2] This efficient presentation on the surface of pancreatic beta cells is a crucial first step in the activation of cognate T cells.

The recognition of the IGRP(206-214)-H-2Kd complex by the T cell receptor (TCR) on pathogenic CD8+ T cells triggers a signaling cascade that results in T cell activation, proliferation, and the acquisition of effector functions. Activated IGRP(206-214)-specific T cells secrete pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and cytotoxic molecules like granzyme B, which directly contribute to the apoptosis of beta cells.[3]

The frequency of IGRP(206-214)-reactive T cells in the peripheral blood and within the pancreatic islets of NOD mice has been shown to correlate with the progression of T1D.[4][5][6] Furthermore, the avidity of the T cell response to this epitope matures as the disease advances, with higher avidity T cells being more pathogenic.[5][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of IGRP(206-214) with the immune system.

Table 1: MHC Binding and Peptide Presentation

ParameterValueCell Type/ConditionReference
Half-maximal binding to H-2Kd~50 pMIn vitro assay[1]
IGRP(206-214)/H-2Kd complexes per cell~25IFN-γ-treated NIT-1 β-cells[8]
Endogenous JAK-1355–363/H-2Kd complexes per cell~15,000IFN-γ-treated NIT-1 β-cells[8]

Table 2: Frequency of IGRP(206-214)-Specific CD8+ T Cells in NOD Mice

LocationAge/ConditionPercentage of CD8+ T cellsReference
Peripheral Blood9-week-old, nondiabeticVariable, can predict disease[1][2]
Peripheral Blood20-week-old, nondiabeticHigher than 9-week-old[1][2]
Peripheral BloodProgressive diseaseUp to 1%[5][6]
IsletsProgressive diseaseUp to 30%[5]

Key Experimental Protocols

Detailed methodologies for studying IGRP(206-214)-mediated T cell activation are crucial for reproducible research.

T Cell Activation Assay (IFN-γ ELISA)

This protocol details the co-culture of IGRP(206-214)-specific T cells with antigen-presenting cells to measure T cell activation via IFN-γ secretion.

Materials:

  • 8.3 CD8+ T cell clone (specific for IGRP(206-214))

  • COS-7 cells (or other suitable antigen-presenting cells)

  • Expression constructs for H-2Kd and IGRP

  • IGRP(206-214) peptide (VYLKTNVFL)

  • Complete RPMI-1640 medium

  • IFN-γ ELISA kit

Procedure:

  • Transfect COS-7 cells with H-2Kd and IGRP expression constructs. As a positive control, pulse untransfected H-2Kd-expressing COS-7 cells with varying concentrations of IGRP(206-214) peptide.

  • Culture the transfected or peptide-pulsed COS-7 cells in a 96-well plate.

  • Add 8.3 CD8+ T cells to the wells containing the COS-7 cells.

  • Co-culture for 24-48 hours at 37°C, 5% CO2.

  • Collect the supernatant from each well.

  • Measure the concentration of IFN-γ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Tetramer Staining for IGRP(206-214)-Specific T Cells

This method allows for the direct visualization and quantification of IGRP(206-214)-reactive T cells.

Materials:

  • Single-cell suspension from peripheral blood or islets of NOD mice

  • PE- or APC-conjugated IGRP(206-214)/H-2Kd tetramers

  • Fluorochrome-conjugated anti-CD8 antibody

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension from the tissue of interest.

  • Wash the cells with FACS buffer.

  • Incubate the cells with the IGRP(206-214)/H-2Kd tetramers for 30-60 minutes at room temperature in the dark.

  • Add the anti-CD8 antibody and incubate for another 20-30 minutes on ice.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Gate on the CD8+ population to determine the percentage of tetramer-positive cells.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental processes are provided below using Graphviz.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (β-cell) cluster_TCell CD8+ T Cell MHC H-2Kd MHC_Peptide IGRP(206-214)-H-2Kd Complex MHC->MHC_Peptide Presentation IGRP_peptide IGRP(206-214) IGRP_peptide->MHC Loading TCR TCR MHC_Peptide->TCR Recognition CD8 CD8 MHC_Peptide->CD8 IGRP_protein IGRP Protein Proteasome Proteasome IGRP_protein->Proteasome Degradation Proteasome->IGRP_peptide Processing Lck Lck TCR->Lck Phosphorylation CD8->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation AP1 AP-1 ZAP70->AP1 Activation via MAPK cascade PLCg PLCγ LAT->PLCg Activation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca2+ IP3->Ca Release PKC PKCθ DAG->PKC NFAT NFAT Ca->NFAT Activation Cytokine_Production IFN-γ, Granzyme B Production NFAT->Cytokine_Production Proliferation Proliferation NFAT->Proliferation NFkB NF-κB PKC->NFkB Activation NFkB->Cytokine_Production NFkB->Proliferation AP1->Cytokine_Production AP1->Proliferation

Caption: TCR signaling cascade upon recognition of the IGRP(206-214)-H-2Kd complex.

Experimental_Workflow cluster_sample Sample Preparation cluster_assay Functional Assays cluster_analysis Data Analysis cluster_outcome Outcome node1 Isolate cells from NOD mouse (spleen, islets) node2a Tetramer Staining node1->node2a node2b T Cell Activation Assay (e.g., IFN-γ ELISpot/ELISA) node1->node2b node3a Flow Cytometry Analysis node2a->node3a node3b Quantify Cytokine Production node2b->node3b node4a Frequency of IGRP(206-214) specific T cells node3a->node4a node4b Effector function of IGRP(206-214) specific T cells node3b->node4b

Caption: Workflow for characterizing IGRP(206-214)-specific T cell responses.

Conclusion

The peptide IGRP(206-214) plays a pivotal role in the activation of pathogenic CD8+ T cells, driving the autoimmune destruction of pancreatic beta cells in T1D. Its strong binding to H-2Kd and the subsequent robust T cell response underscore its importance as a key autoantigen. Understanding the molecular and cellular mechanisms of IGRP(206-214)-mediated T cell activation is essential for the development of novel therapeutic strategies aimed at inducing antigen-specific tolerance and preventing or treating Type 1 Diabetes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area.

References

A Technical Guide to the Discovery and Significance of IGRP(206-214) as a T Cell Epitope

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) has emerged as a critical autoantigen in the pathogenesis of Type 1 Diabetes (T1D), particularly in the non-obese diabetic (NOD) mouse model. This guide provides a comprehensive technical overview of the discovery and significance of the specific T cell epitope IGRP(206-214). We detail the seminal experiments that identified this peptide as the target of a highly pathogenic population of CD8+ T cells, explore its central role in disease progression, present quantitative data on T cell responses, and outline key experimental protocols for its study. This document serves as a resource for researchers and professionals in immunology and drug development focused on autoimmune diseases.

The Discovery of IGRP(206-214)

The identification of IGRP(206-214) was a landmark discovery that pinpointed a specific molecular target for a dominant, disease-causing T cell population in autoimmune diabetes. The discovery centered on a highly diabetogenic CD8+ T cell clone, known as NY8.3 or 8.3, which was isolated from the islets of a diabetic NOD mouse.[1][2]

The process began by identifying the natural peptide ligand recognized by this T cell clone. Researchers used high-performance liquid chromatography (HPLC) to fractionate peptide extracts eluted from the Major Histocompatibility Complex (MHC) class I molecule H-2Kᵈ on the pancreatic β-cell line NIT-1.[1][2] Each fraction was tested for its ability to stimulate the 8.3 T cell clone. Through successive rounds of HPLC, the specific activating peptide was isolated and its sequence, VYLKTNVFL , was determined by mass spectrometry.[2] A database search revealed this sequence corresponded precisely to amino acids 206-214 of murine IGRP.[2]

This was confirmed by transfecting cells with an IGRP expression construct, which rendered them targets for the 8.3 T cell clone, demonstrating that IGRP was the source protein for this critical epitope.[2]

T_Cell_Recognition cluster_beta_cell Pancreatic β-Cell cluster_t_cell CD8+ T Cell IGRP_protein IGRP Protein Proteasome Proteasome IGRP_protein->Proteasome Processing Peptide IGRP(206-214) peptide (VYLKTNVFL) Proteasome->Peptide MHC H-2Kᵈ (MHC-I) Peptide->MHC Loading in ER ER Endoplasmic Reticulum Complex Peptide-MHC Complex MHC->Complex Cell_Surface Cell Surface Complex->Cell_Surface Presentation TCR T Cell Receptor (TCR) Cell_Surface->TCR Recognition Activation T Cell Activation TCR->Activation CD8 CD8 Co-receptor CD8->Complex Destruction β-Cell Destruction (Apoptosis) Activation->Destruction Cytotoxic Attack Epitope_Spreading Proinsulin Primary Antigen: Proinsulin Initial_Attack Initial T Cell Attack & β-Cell Stress Proinsulin->Initial_Attack Antigen_Release Release of Sequestered β-Cell Antigens Initial_Attack->Antigen_Release Disease Accelerated β-Cell Destruction & Diabetes Initial_Attack->Disease IGRP Secondary Antigen: IGRP Antigen_Release->IGRP IGRP_Response Activation of IGRP(206-214)-specific CD8+ T Cells IGRP->IGRP_Response IGRP_Response->Disease Tetramer_Staining_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis Sample Blood, Spleen, or Islet Sample from NOD Mouse Cell_Suspension Prepare Single-Cell Suspension Sample->Cell_Suspension Tetramer Add Fluorescent IGRP(206-214)/H-2Kᵈ Tetramer Cell_Suspension->Tetramer Antibodies Add Fluorescent Antibodies (e.g., anti-CD8, anti-CD44) Tetramer->Antibodies Wash Wash Cells Antibodies->Wash FACS Acquire on Flow Cytometer Wash->FACS Gating Gate on Live CD8+ Lymphocytes FACS->Gating Quantify Quantify % of Tetramer+ Cells Gating->Quantify

References

IGRP(206-214): A Pivotal Autoantigen in the NOD Mouse Model of Type 1 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core topic of IGRP(206-214) as a key autoantigen in NOD mice is provided below, tailored for researchers, scientists, and drug development professionals.

Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) has been identified as a critical autoantigen in the non-obese diabetic (NOD) mouse model of Type 1 Diabetes (T1D).[1][2] Specifically, the peptide fragment spanning amino acids 206-214, with the sequence VYLKTNVFL, is a primary target for pathogenic, islet-infiltrating CD8+ T cells.[2][3] This recognition event is a key step in the autoimmune destruction of insulin-producing beta cells.[4][5] The 8.3 T-cell receptor (TCR) transgenic NOD mouse model, which expresses a TCR specific for IGRP(206-214), develops an accelerated and aggressive form of diabetes, highlighting the peptide's potent diabetogenic nature.[6][7][8] Understanding the molecular interactions and cellular responses involving IGRP(206-214) is crucial for developing targeted immunotherapies for T1D.

Quantitative Data Summary

The following tables provide a consolidated view of key quantitative data related to the immunogenicity of IGRP(206-214).

Table 1: Peptide Binding and T-Cell Recognition

PeptideSequenceMHC AlleleT-Cell Recognition (Half-Maximal Activity)Notes
IGRP(206-214) VYLKTNVFLH-2Kd~50 pMThe natural autoantigenic epitope.[2]
NRP-A7 KYNKANA FLH-2Kd~50 pMAn altered peptide ligand (mimotope) also recognized by 8.3 CTLs.[2]
NRP-V7 KYNKANV FLH-2Kd~50 pMA superagonist mimotope for 8.3 CTLs.[2][9]
Insulin B (15-23) LYLVCGERGH-2KdHigh concentration requiredShows unfavorable binding to H-2Kd due to Glycine at P9.[10]

Table 2: Frequency of IGRP(206-214)-Specific CD8+ T Cells

Tissue SourceMouse Age% of CD8+ T CellsNotes
Peripheral Blood20 weeks0.5 - 1.0%The frequency of these cells in peripheral blood can predict disease development.[2][11]
Pancreatic Islets20 weeksUp to 30%Represents a prevalent and highly enriched population within the site of inflammation.[11]
Pancreatic Islets12-14 weeksSignificantly reduced in tolerized miceTolerance induction to other antigens like proinsulin can delay the expansion of IGRP-specific T cells.[12]

Table 3: In Vivo Pathogenicity (Adoptive Transfer)

Transferred CellsRecipient MiceDiabetes IncidenceOnset Kinetics
8.3 TCR CD8+ T CellsNOD.scid100%Rapid onset
Activated 8.3 TCR CD8+ T CellsNOD.scid100%Accelerated onset
T cells from peptide-primed NOD miceNOD.scid100%Disease development confirmed after transfer.[13]
Naive 8.3 TCR CD8+ T CellsNODProliferate in Pancreatic LNRequire local antigen presentation for activation and recruitment.[14]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

MHC Class I Peptide Binding Assay (RMA-S Cell Stabilization)

This protocol assesses the ability of a peptide to bind to and stabilize MHC class I molecules on the surface of TAP-deficient RMA-S cells.

  • Cell Culture: Culture RMA-S cells expressing H-2Kd (RMA-S/Kd) at 37°C. To increase surface expression of empty MHC molecules, transfer cells to 28°C overnight.[2]

  • Peptide Pulsing: Wash the temperature-shifted cells and resuspend in serum-free medium. Add varying concentrations of the test peptide (e.g., IGRP(206-214)) and control peptides, typically from 0.01 µM to 10 µM.[10]

  • Incubation: Incubate the cell-peptide mixture for several hours at 28°C to allow for peptide binding.

  • Staining and Analysis: Stain the cells with a fluorophore-conjugated antibody specific for H-2Kd (e.g., SF1-1.1).[13] Analyze the mean fluorescence intensity (MFI) by flow cytometry. Higher MFI indicates better peptide binding and MHC stabilization.[2][10]

T-Cell Proliferation Assay

This assay measures the proliferative response of antigen-specific T cells upon stimulation.

  • Cell Preparation: Isolate CD8+ T cells from the spleen or lymph nodes of 8.3-TCR transgenic NOD mice. Prepare antigen-presenting cells (APCs) by irradiating splenocytes from non-transgenic NOD mice.[9]

  • Co-culture: Plate APCs in a 96-well plate. Add the stimulating peptide (e.g., IGRP(206-214)) at various concentrations. Add the purified 8.3-CD8+ T cells to the wells.

  • Incubation: Culture the cells for 48-72 hours. For the final 18 hours, add [3H]-thymidine to each well.

  • Measurement: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter. Proliferation is often expressed as a Stimulation Index (SI), the ratio of counts in stimulated wells to unstimulated wells.

IFN-γ ELISpot Assay

This protocol quantifies the frequency of cytokine-secreting T cells.

  • Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight.

  • Cell Plating: Wash and block the plate. Add responder cells (e.g., islet-infiltrating lymphocytes from NOD mice) and APCs, along with the stimulating peptide (IGRP(206-214)) or controls.[15]

  • Incubation: Incubate for 24-48 hours at 37°C to allow cytokine secretion and capture.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Development: Add a substrate that forms an insoluble colored spot at the site of cytokine capture. Count the spots using an automated ELISpot reader. Each spot represents one cytokine-secreting cell.

Adoptive Transfer of Diabetes

This in vivo protocol directly assesses the diabetogenic potential of T cells.

  • Donor Cell Preparation: Isolate splenocytes or lymph node cells from donor mice (e.g., diabetic NOD mice or 8.3-TCR transgenic mice).[13] In some protocols, cells are activated in vitro with the cognate peptide (IGRP(206-214)) for 2-3 days prior to transfer.[6]

  • Injection: Inject a defined number of cells (e.g., 5-20 x 106) intravenously or intraperitoneally into recipient mice, which are typically young, pre-diabetic NOD or immunodeficient NOD.scid mice.[13][16]

  • Diabetes Monitoring: Monitor the recipient mice for the onset of diabetes. Check for glycosuria weekly using test strips and confirm hyperglycemia by measuring blood glucose levels (e.g., twice weekly).[16]

  • Endpoint: Diabetes is typically diagnosed when blood glucose levels exceed a threshold (e.g., >13.9 mmol/L or 250 mg/dL) for two consecutive measurements.[16]

Visualizations of Pathways and Workflows

IGRP_T_Cell_Activation cluster_APC Antigen Presenting Cell (e.g., Beta Cell) cluster_TCell Pathogenic CD8+ T Cell cluster_Outcome Outcome IGRP_Protein IGRP Protein Proteasome Proteasome IGRP_Protein->Proteasome Processing IGRP_Peptide IGRP(206-214) (VYLKTNVFL) Proteasome->IGRP_Peptide MHC H-2Kd IGRP_Peptide->MHC Loading TCR 8.3 TCR MHC->TCR Recognition CD8 CD8 MHC->CD8 Activation T-Cell Activation TCR->Activation Effector Effector Functions Activation->Effector Proliferation & Cytokine Release BetaCell_Destruction Beta Cell Destruction Effector->BetaCell_Destruction Cytotoxicity

Caption: Antigen processing and presentation of IGRP(206-214) leading to CD8+ T-cell activation and beta-cell destruction.

Adoptive_Transfer_Workflow Start 1. Isolate Donor T Cells Source Source: Spleen/LNs from 8.3-TCR Transgenic NOD Mice Start->Source Activation Optional: In Vitro Activation with IGRP(206-214) peptide Source->Activation Injection 2. Inject Cells into Recipient Activation->Injection Monitoring 3. Monitor for Diabetes Injection->Monitoring Recipient Recipient: Young, pre-diabetic NOD or NOD.scid mice Recipient->Injection Urine_Test Weekly urine glucose test Monitoring->Urine_Test Blood_Test Confirm with blood glucose (>250 mg/dL) Urine_Test->Blood_Test Result 4. Analyze Disease Incidence Blood_Test->Result

Caption: Standard experimental workflow for adoptive transfer of diabetogenic T cells in the NOD mouse model.

References

An In-depth Technical Guide to the Mechanism of IGRP(206-214) Presentation by MHC Class I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular and cellular mechanisms governing the processing and presentation of the Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP) epitope, specifically the 206-214 peptide, by Major Histocompatibility Complex (MHC) class I molecules. This process is of critical interest in the study of Type 1 Diabetes (T1D), where IGRP(206-214) is recognized as a key autoantigen targeted by pathogenic CD8+ T cells, particularly in the non-obese diabetic (NOD) mouse model.[1][2][3]

Core Cellular and Molecular Mechanism

The presentation of the IGRP(206-214) peptide on the surface of pancreatic β-cells follows the classical MHC class I antigen processing pathway. This multi-step process ensures that endogenous proteins, including self-proteins like IGRP, are sampled and displayed for surveillance by the immune system.

Protein Substrate Generation

IGRP is an endoplasmic reticulum (ER)-resident protein expressed specifically in pancreatic β-cells and, to a lesser degree, in α-cells.[1][4] For presentation, the full-length IGRP protein must be translocated from the ER to the cytosol, a process often associated with protein degradation pathways, where it becomes a substrate for the proteasome.

Proteasomal Degradation

In the cytosol, the IGRP protein is processed by the proteasome, a large multi-catalytic protease complex. The proteasome cleaves the protein into smaller peptide fragments.[5][6] This process generates a pool of peptides, including precursors to the IGRP(206-214) epitope, which typically have the correct C-terminus but may be extended at the N-terminus.[7]

Peptide Transport into the ER

The resulting peptide fragments are transported from the cytosol into the lumen of the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP).[8] TAP is a heterodimeric ABC transporter that preferentially translocates peptides ranging from 8 to 16 amino acids in length.

N-Terminal Trimming in the ER

Within the ER, precursor peptides that are too long for direct MHC class I binding undergo further processing. The N-terminal extensions are trimmed by ER-resident aminopeptidases, primarily ERAP1 and ERAP2 in humans (ERAP in mice).[7][9] These enzymes cleave amino acids from the N-terminus until the peptide reaches the optimal length for binding to the specific MHC class I allele, which is typically 8-10 amino acids.[10][9] For IGRP(206-214), this process yields the final 9-mer peptide, VYLKTNVFL.

Peptide Loading and MHC Complex Stabilization

The final, trimmed IGRP(206-214) peptide binds to the peptide-binding groove of a newly synthesized MHC class I molecule, H-2K^d in the case of NOD mice.[11][12] This binding is a critical step that stabilizes the MHC class I heavy chain/β2-microglobulin dimer. This entire assembly is facilitated by the peptide-loading complex (PLC), which includes TAP, tapasin, calreticulin, and ERp57.

Surface Presentation

Once a stable peptide-MHC (pMHC) complex is formed, it is released from the PLC and transported from the ER, through the Golgi apparatus, to the cell surface. On the surface of the pancreatic β-cell, the IGRP(206-214)-H-2K^d complex is displayed for potential recognition by the T-cell receptors (TCRs) of circulating CD8+ T cells.[11]

G cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_surface Cell Surface Prot IGRP Protein Proteasome Proteasome Prot->Proteasome Degradation Peptide_Pre N-Terminally Extended Precursor Peptides Proteasome->Peptide_Pre Generates TAP TAP Transporter Peptide_Pre->TAP Transport ERAP ER Aminopeptidase (ERAP) TAP->ERAP Translocation into ER Peptide_Final Final IGRP(206-214) Peptide (9-mer) ERAP->Peptide_Final N-Terminal Trimming pMHC Stable pMHC Complex Peptide_Final->pMHC Peptide Loading & Stabilization MHC MHC Class I (H-2Kd) MHC->pMHC Peptide Loading & Stabilization pMHC_Surface IGRP(206-214)-H-2Kd Presented on Cell Surface pMHC->pMHC_Surface Transport to Surface TCR CD8+ T-Cell Recognition pMHC_Surface->TCR Presents to

Caption: MHC Class I presentation pathway for the IGRP(206-214) autoantigen.

Quantitative Data on IGRP(206-214) Presentation

The number of specific pMHC complexes on a cell surface can be extremely low. Mass spectrometry has been used to quantify the presentation of IGRP(206-214) by the pancreatic β-cell line NIT-1. The data reveals that presentation is minimal under normal conditions but is significantly upregulated by inflammatory stimuli like interferon-γ (IFN-γ).[13]

Peptide EpitopeCell LineConditionMean Copies per CellFold Increase (vs. Basal)
IGRP(206-214) NIT-1Basal (Untreated)~1-
IGRP(206-214) NIT-1IFN-γ Treated (72h)~25~25x
JAK-1(355-363) (Control)NIT-1Basal (Untreated)~2,000-
JAK-1(355-363) (Control)NIT-1IFN-γ Treated (72h)~15,000~7.5x
Data summarized from experiments using multiple-reaction monitoring (MRM) mass spectrometry on immunoaffinity-purified K^d-peptide complexes.[13][14]

Key Experimental Protocols

The study of IGRP(206-214) presentation relies on several key immunological and biochemical assays.

MHC Class I Stabilization Assay

This assay measures the ability of a specific peptide to bind to and stabilize MHC class I molecules on the surface of cells that are deficient in peptide processing.

  • Principle: TAP-deficient cell lines, such as T2 or RMA-S, have low surface expression of MHC class I because of an insufficient supply of peptides to the ER.[15][16] When an exogenous peptide with high affinity for the cell's MHC allele is added to the culture, it can enter the ER through alternative routes or bind to empty MHC molecules at the surface, stabilizing the complex and increasing its surface expression.[15]

  • Methodology:

    • Cell Culture: TAP-deficient cells engineered to express the desired MHC allele (e.g., RMA-S/K^d) are cultured overnight at a reduced temperature (e.g., 28°C) to promote the accumulation of empty, unstable MHC class I molecules.[1]

    • Peptide Pulsing: Cells are washed and incubated with varying concentrations of the synthetic IGRP(206-214) peptide for 1-2 hours at the reduced temperature.

    • Stabilization: The cell culture temperature is shifted to 37°C for 2-4 hours to induce the degradation of any MHC molecules not stabilized by a bound peptide.[1]

    • Staining: Cells are washed and stained with a fluorescently labeled monoclonal antibody specific for the folded (peptide-bound) form of the MHC class I molecule (e.g., anti-H-2K^d).

    • Analysis: The level of MHC class I expression is quantified by flow cytometry. The mean fluorescence intensity (MFI) directly correlates with the peptide's ability to bind and stabilize the MHC molecule.[1]

G cluster_prep 1. Cell Preparation cluster_pulse 2. Peptide Pulsing cluster_stabilize 3. Stabilization & Staining cluster_analysis 4. Analysis A Culture TAP-deficient cells (e.g., RMA-S/Kd) at 28°C B Accumulate empty, unstable MHC class I molecules A->B C Add synthetic IGRP(206-214) peptide to culture B->C D Incubate for 1-2 hours at 28°C C->D E Shift temperature to 37°C (Unbound MHC degrades) D->E F Stain with fluorescent anti-H-2Kd antibody E->F G Analyze by Flow Cytometry F->G H Quantify Mean Fluorescence Intensity (MFI) G->H

Caption: Experimental workflow for an MHC Class I stabilization assay.

T-Cell Proliferation Assay (CFSE Dilution)

This assay measures the proliferation of specific T cells in response to antigen presentation by antigen-presenting cells (APCs).

  • Principle: The fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) covalently labels intracellular proteins. When a cell divides, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity. This dilution can be tracked by flow cytometry to quantify cell divisions.

  • Methodology:

    • T-Cell Labeling: CD8+ T cells, either from a TCR transgenic mouse (e.g., NOD8.3) or from an immunized mouse, are isolated and labeled with CFSE.[5]

    • Antigen Loading: A population of APCs (e.g., irradiated splenocytes or purified B cells) is incubated with the IGRP(206-214) peptide for 1 hour at 37°C.[5]

    • Co-culture: The CFSE-labeled T cells are co-cultured with the peptide-loaded APCs for several days (e.g., 3-6 days).[5][17]

    • Analysis: Cells are harvested and analyzed by flow cytometry. Proliferation is measured by the appearance of distinct peaks of reduced CFSE fluorescence, each representing a cell division.[5]

ELISPOT (Enzyme-Linked Immunospot) Assay

This highly sensitive assay quantifies the frequency of cytokine-secreting T cells at the single-cell level.

  • Principle: The assay captures cytokines secreted by individual T cells onto a membrane coated with a specific anti-cytokine antibody. The captured cytokine is then detected by a second, biotinylated anti-cytokine antibody, followed by an enzyme-conjugate and a precipitating substrate, creating a visible "spot" for each cytokine-producing cell.

  • Methodology:

    • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

    • Cell Plating: Peripheral blood mononuclear cells (PBMCs) or purified T cells are added to the wells along with the IGRP(206-214) peptide.[4]

    • Incubation: The plate is incubated for 18-24 hours to allow for T-cell activation and cytokine secretion.

    • Detection: Cells are washed away, and a biotinylated detection antibody is added, followed by streptavidin-alkaline phosphatase and a substrate.

    • Analysis: The resulting spots are counted using an automated ELISPOT reader. Each spot represents a single, peptide-specific, cytokine-secreting T cell.[4]

References

immunogenicity of IGRP(206-214) peptide in murine models

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Immunogenicity of IGRP(206-214) in Murine Models

Introduction

Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen expressed in pancreatic β-cells.[1] In the non-obese diabetic (NOD) mouse, a widely used model for autoimmune Type 1 Diabetes (T1D), the immune response to IGRP is a critical component of disease pathogenesis.[2] Specifically, the IGRP(206-214) peptide, with the sequence VYLKTNVFL, is an immunodominant epitope recognized by pathogenic CD8+ T cells in the context of the MHC class I molecule H-2K^d.[3] These autoreactive T cells are found infiltrating the pancreatic islets and their frequency in peripheral blood can be a powerful predictor of diabetes onset.[4][5] Understanding the immunogenicity of this peptide is crucial for developing antigen-specific therapies and biomarkers for T1D.

This guide provides a comprehensive overview of the immunogenicity of the IGRP(206-214) peptide in murine models, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated biological pathways and workflows.

Quantitative Data Summary: IGRP(206-214)-Specific T-Cell Responses

The following tables summarize the frequency and functional responses of IGRP(206-214)-specific CD8+ T cells as reported in various studies using NOD mice. These cells are often identified using H2-K^d tetramers loaded with the IGRP(206-214) peptide.

Table 1: Frequency of Endogenous IGRP(206-214)-Specific CD8+ T Cells

Tissue/LocationMouse ModelAge/ConditionFrequency (% of CD8+ T cells)Citation
Pancreatic IsletsNOD9-20 weeks, pre-diabeticUp to 30%[6]
Pancreatic IsletsNODControl LittermatesUp to 40% (after in vitro expansion)[6][7]
Peripheral BloodNODNearing disease onset>1% (>1 in 200 CD8+ T cells)[6][8]
SpleenNODImmunized with IGRP(206-214)/CFAVariable, requires in vitro expansion[6]

Table 2: Functional Assays of IGRP(206-214)-Specific T Cells

Assay TypeCell SourceStimulationReadoutObservationsCitation
In Vivo CytotoxicitySplenocytes (Target)IGRP(206-214) peptide pulsingSpecific lysis of target cellsCytotoxicity correlates with future disease onset.[4][4][9]
IFN-γ SecretionIslet-infiltrating cellsIGRP(206-214) peptideIFN-γ production (ELISpot)Magnitude of IFN-γ secretion correlates with the percentage of tetramer-positive cells.[10][9][10]
Proliferation AssaySplenic T cellsIGRP(206-214) pulsed DCs[3H]-thymidine incorporationDemonstrates T-cell activation and expansion upon antigen recognition.[6][6]
Cytotoxicity AssaySplenocytes (Effector)IGRP(206-214) loaded targets51Cr releaseConfirms cytotoxic potential of peptide-specific CD8+ T cells.[6][6]

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon immunogenicity studies. Below are generalized protocols derived from common practices in the field.

Peptide Immunization of NOD Mice

This protocol is used to elicit or enhance an immune response to IGRP(206-214) for subsequent analysis.

  • Materials:

    • IGRP(206-214) peptide (VYLKTNVFL), >95% purity

    • Complete Freund's Adjuvant (CFA)

    • Phosphate-buffered saline (PBS) or saline

    • 6-8 week old female NOD mice

  • Procedure:

    • Prepare the peptide emulsion: Dissolve the IGRP(206-214) peptide in sterile PBS. A typical concentration is 1 mg/mL.

    • Emulsify an equal volume of the peptide solution with CFA. For example, mix 100 µL of peptide solution with 100 µL of CFA. Emulsify by vortexing or syringing until a thick, stable emulsion is formed (a drop does not disperse in water).

    • Immunize mice subcutaneously (s.c.) at the base of the tail or in the flank with 100 µL of the emulsion. This delivers a dose of 50 µg of peptide per mouse.[11]

    • House the mice for 7-10 days to allow for the development of a primary immune response.

    • Harvest spleens or draining lymph nodes for subsequent ex vivo analysis.[6][11]

In Vitro T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of T cells in response to antigen presentation.

  • Materials:

    • Splenocytes from immunized or transgenic mice (e.g., 8.3-TCR transgenic mice).[6]

    • Irradiated (e.g., 1500-3000 cGy) splenocytes from naive NOD mice (as Antigen Presenting Cells - APCs).

    • IGRP(206-214) peptide.

    • Complete RPMI medium (RPMI-1640, 10% FBS, 2-ME, antibiotics).

    • [3H]-thymidine.

  • Procedure:

    • Isolate splenocytes from immunized mice (responder cells).

    • Prepare APCs by pulsing irradiated naive splenocytes with the IGRP(206-214) peptide (e.g., 0.1-1 µM) for 1-2 hours at 37°C.[6]

    • Co-culture responder T cells (e.g., 2 x 105 cells/well) with peptide-pulsed APCs (e.g., 5 x 105 cells/well) in a 96-well round-bottom plate.

    • Incubate for 3 days at 37°C in 5% CO2.

    • During the last 18 hours of culture, pulse each well with 1 µCi of [3H]-thymidine.[6]

    • Harvest the cells onto a filter mat using a cell harvester and measure thymidine (B127349) incorporation using a scintillation counter. Proliferation is measured as counts per minute (CPM).

In Vivo Cytotoxicity Assay

This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target cells in a living animal.

  • Materials:

    • Splenocytes from naive donor NOD mice.

    • Carboxyfluorescein succinimidyl ester (CFSE) or other cell tracking dyes.

    • IGRP(206-214) peptide and an irrelevant control peptide (e.g., from influenza).[11]

    • Recipient mice (immunized or pre-diabetic).

  • Procedure:

    • Prepare two populations of target cells from naive donor splenocytes.

    • Label one population with a high concentration of CFSE (CFSEhigh) and the other with a low concentration (CFSElow).

    • Pulse the CFSEhigh population with the IGRP(206-214) peptide (e.g., 10 µM) for 1 hour at 37°C.[11]

    • Pulse the CFSElow population with an irrelevant control peptide.[11]

    • Wash both cell populations extensively to remove excess peptide.

    • Mix the two populations in a 1:1 ratio and inject intravenously (i.v.) into recipient mice.

    • After 16-24 hours, harvest spleens or lymph nodes from recipient mice and analyze by flow cytometry.

    • Specific lysis is calculated by comparing the ratio of CFSEhigh to CFSElow cells in experimental mice versus control (unimmunized) mice.

Pathways and Workflows

Visualizing the complex processes involved in the IGRP(206-214) immune response aids in understanding the sequence of events from antigen presentation to pathology.

G cluster_0 Phase 1: Immunization & T-Cell Priming cluster_1 Phase 2: Tissue Harvest & Cell Preparation cluster_2 Phase 3: Ex Vivo Analysis cluster_3 Phase 4: Data Interpretation P1 Prepare IGRP(206-214) peptide in CFA emulsion P2 Immunize NOD mice (s.c. at base of tail) P1->P2 P3 Allow 7-10 days for T-cell priming P2->P3 P4 Harvest spleen and/or pancreatic lymph nodes P3->P4 P5 Prepare single-cell suspension P4->P5 A1 Flow Cytometry: Tetramer Staining P5->A1 A2 Functional Assay: ELISpot / ICS P5->A2 A3 Proliferation Assay P5->A3 D1 Quantify frequency and function of IGRP-specific T cells A1->D1 A2->D1 A3->D1

Caption: Experimental workflow for assessing IGRP(206-214) immunogenicity.

Caption: TCR signaling upon recognition of IGRP(206-214) by a CD8+ T cell.

G Start Activation of IGRP(206-214)- specific CD8+ T cells in Pancreatic Lymph Node Migration T-cells migrate to pancreatic islets Start->Migration Infiltration Islet infiltration (Insulitis) Migration->Infiltration Destruction Recognition of IGRP on β-cells and subsequent β-cell destruction Infiltration->Destruction Diabetes Loss of insulin (B600854) production leads to Hyperglycemia (T1D) Destruction->Diabetes

Caption: Pathogenic cascade from T-cell activation to autoimmune diabetes.

References

An In-depth Technical Guide to the Core Characteristics of IGRP(206-214) Specific CD8+ T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental characteristics of Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP), specifically the 206-214 epitope, reactive CD8+ T cells. These cells are recognized as a prevalent and pathogenic population in the context of autoimmune diabetes, particularly in the non-obese diabetic (NOD) mouse model. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical pathways and workflows.

Core Concepts and Significance

IGRP(206-214) specific CD8+ T cells are crucial players in the pathogenesis of type 1 diabetes (T1D) in NOD mice.[1] Their rise in circulation can serve as a predictive biomarker for the onset of the disease.[1][2] These cytotoxic T lymphocytes (CTLs) directly target and destroy insulin-producing pancreatic β-cells, leading to hyperglycemia. Understanding their phenotype, function, and the dynamics of their response is paramount for developing targeted immunotherapies.

Data Presentation: Quantitative Analysis of IGRP(206-214) Specific CD8+ T Cells in NOD Mice

The frequency and absolute numbers of IGRP(206-214) specific CD8+ T cells fluctuate with age and disease progression in NOD mice. The following tables summarize key quantitative data extracted from published literature.

Table 1: Frequency of IGRP(206-214) Specific CD8+ T Cells in Pancreatic Lymph Nodes (PLN) and Pancreas of NOD Mice

Age of NOD MiceTissueFrequency (% of CD8+ T cells)Absolute Number
5-9 weeksPancreatic Lymph Node (pLN)~0.3%Low
10-14 weeksPancreatic Lymph Node (pLN)IncreasingIncreasing
15-20 weeksPancreatic Lymph Node (pLN)Peak (~0.3%)Peak
5-9 weeksPancreasLowLow
15-20 weeksPancreasPeak (~20%)Peak

Data compiled from multiple sources indicating a trend of increasing frequency with age, peaking around the time of diabetes onset.[3][4]

Table 2: Phenotypic Marker Expression on IGRP(206-214) Specific CD8+ T Cells in NOD Mice

MarkerLocationExpression LevelAssociated Function/State
CD44pLN and PancreasHighAntigen-experienced
PD-1pLN and PancreasHighExhaustion/Inhibitory signaling
TIGITpLN and PancreasHighExhaustion/Inhibitory signaling
LAG3pLN and PancreasHighExhaustion/Inhibitory signaling
CD39pLN and PancreasHighExhaustion/Inhibitory signaling
TOXIslets, PLN, PLOHighExhaustion
TCF1pLN and PancreasBifurcated (High and Low)Stem-like properties (High)

This table summarizes the expression of key surface and intracellular markers that define the activation, exhaustion, and memory-like states of these autoreactive T cells.[3][4][5][6][7]

Experimental Protocols: Methodologies for Studying IGRP(206-214) Specific CD8+ T Cells

Detailed experimental protocols are essential for the accurate identification and characterization of this specific T cell population.

Protocol 1: Tetramer Staining for Flow Cytometry

This protocol is designed for the identification and quantification of IGRP(206-214) specific CD8+ T cells from various tissues of NOD mice.

Materials:

  • Single-cell suspension from spleen, pancreatic lymph nodes, or islets.

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc block (e.g., anti-CD16/32)

  • Fluorochrome-conjugated antibodies: anti-CD8, anti-CD44, and a "dump channel" cocktail (e.g., anti-CD4, anti-B220, anti-F4/80, anti-CD11b, anti-CD11c)

  • PE-conjugated IGRP(206-214)/H-2Kd tetramer

  • Viability dye (e.g., Propidium Iodide or 7-AAD)

  • (Optional) Magnetic beads for enrichment

Procedure:

  • Prepare a single-cell suspension from the tissue of interest.

  • (Optional) For low-frequency populations, enrich for IGRP(206-214) specific CD8+ T cells using magnetic beads coupled to the tetramer.

  • Resuspend cells in FACS buffer at a concentration of 1 x 107 cells/mL.

  • Block Fc receptors by incubating with Fc block for 10-15 minutes on ice.

  • Add the PE-conjugated IGRP(206-214)/H-2Kd tetramer and incubate for 30-60 minutes at room temperature in the dark.

  • Wash the cells with FACS buffer.

  • Stain for surface markers by adding the antibody cocktail (anti-CD8, anti-CD44, dump channel antibodies) and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer containing a viability dye.

  • Acquire events on a flow cytometer.

Gating Strategy:

  • Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC).

  • Gate on single cells using FSC-A vs. FSC-H.

  • Gate on live cells by excluding viability dye-positive cells.

  • Gate on T cells by selecting CD3+ cells and excluding cells positive for the dump channel markers.

  • From the CD3+ population, gate on CD8+ T cells.

  • Within the CD8+ gate, identify the IGRP(206-214) specific population by gating on tetramer-positive cells.

Protocol 2: Intracellular Cytokine Staining for IFN-γ

This protocol is used to assess the function of IGRP(206-214) specific CD8+ T cells by measuring their production of IFN-γ upon stimulation.

Materials:

  • Single-cell suspension

  • Complete RPMI medium

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin

  • Brefeldin A

  • Surface staining antibodies (as in Protocol 1)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated anti-IFN-γ antibody

Procedure:

  • Resuspend single cells in complete RPMI medium.

  • Stimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (10 µg/mL) for 4-6 hours at 37°C.

  • Wash the cells and proceed with surface staining as described in Protocol 1 (steps 4-8).

  • After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain for intracellular IFN-γ by adding the anti-IFN-γ antibody and incubating for 30 minutes at 4°C in the dark.

  • Wash the cells with permeabilization buffer.

  • Resuspend the cells in FACS buffer and acquire on a flow cytometer.

Protocol 3: In Vivo Cytotoxicity Assay

This assay measures the cytotoxic function of endogenous IGRP(206-214) specific CD8+ T cells in vivo.

Materials:

  • Splenocytes from a naive, syngeneic donor mouse.

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • IGRP(206-214) peptide

  • Control peptide (irrelevant)

  • Recipient NOD mice

Procedure:

  • Prepare a single-cell suspension of splenocytes from the donor mouse.

  • Divide the splenocytes into two populations.

  • Label one population with a high concentration of CFSE (CFSEhigh) and the other with a low concentration of CFSE (CFSElow).

  • Pulse the CFSEhigh population with the IGRP(206-214) peptide (target cells).

  • Pulse the CFSElow population with the control peptide (control cells).

  • Mix the two populations at a 1:1 ratio.

  • Inject the cell mixture intravenously into the recipient NOD mice.

  • After 16-24 hours, harvest the spleen and/or pancreatic lymph nodes from the recipient mice.

  • Prepare single-cell suspensions and analyze by flow cytometry.

Data Analysis:

  • Gate on the CFSE-labeled populations.

  • Determine the ratio of CFSElow to CFSEhigh cells in a control mouse (e.g., a non-diabetic or β2m-deficient mouse) and in the experimental NOD mouse.

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratio in experimental mouse / Ratio in control mouse)] x 100

Mandatory Visualizations: Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to IGRP(206-214) specific CD8+ T cells.

IGRP_T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naive CD8+ T Cell cluster_Effector Effector T Cell APC APC in Pancreatic Lymph Node MHC H-2Kd presenting IGRP(206-214) TCR TCR MHC->TCR Signal 1: Antigen Recognition Naive_TCell Naive IGRP-specific CD8+ T Cell CD8 CD8 Effector_TCell Activated Effector CD8+ T Cell TCR->Effector_TCell Activation & Clonal Expansion CD8->MHC Co-receptor Binding Cytokines IFN-γ, TNF-α Effector_TCell->Cytokines Granzymes Granzyme B, Perforin Effector_TCell->Granzymes Beta_Cell Pancreatic β-cell Effector_TCell->Beta_Cell Migration to Islets & β-cell Killing

Activation of IGRP(206-214) specific CD8+ T cells.

Tetramer_Staining_Workflow start Single-cell suspension (Spleen, PLN, Islets) enrichment Optional: Magnetic Bead Enrichment start->enrichment fc_block Fc Receptor Block enrichment->fc_block Enriched or Total Cells tetramer_stain Incubate with IGRP(206-214) Tetramer fc_block->tetramer_stain wash1 Wash tetramer_stain->wash1 surface_stain Stain surface markers (CD8, CD44, Dump Channel) wash2 Wash surface_stain->wash2 wash1->surface_stain viability_stain Add Viability Dye wash2->viability_stain flow_cytometry Acquire on Flow Cytometer viability_stain->flow_cytometry analysis Data Analysis: Gating Strategy flow_cytometry->analysis InVivo_Cytotoxicity_Workflow start Isolate Donor Splenocytes split Split into two populations start->split label_high Label with high CFSE (CFSE^high) split->label_high Population 1 label_low Label with low CFSE (CFSE^low) split->label_low Population 2 pulse_target Pulse with IGRP(206-214) peptide label_high->pulse_target pulse_control Pulse with control peptide label_low->pulse_control mix Mix 1:1 pulse_target->mix pulse_control->mix inject Inject into NOD mouse mix->inject harvest Harvest Spleen/PLN (16-24h later) inject->harvest analyze Flow Cytometry Analysis harvest->analyze calculate Calculate % Specific Lysis analyze->calculate

References

The Role of IGRP(206-214) in Beta-Cell Autoimmunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP) peptide, specifically the amino acid sequence 206-214, and its critical role in the pathogenesis of type 1 diabetes (T1D). This document synthesizes key findings on the immunogenicity of IGRP(206-214), the dynamics of the autoimmune response it elicits, and the experimental methodologies used to investigate these phenomena.

Introduction: IGRP(206-214) as a Key Autoantigen

Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) has been identified as a major autoantigen targeted by CD8+ T cells in the autoimmune destruction of pancreatic beta cells, a hallmark of T1D.[1] The specific peptide epitope IGRP(206-214) is recognized as an immunodominant target for cytotoxic T lymphocytes (CTLs) in the non-obese diabetic (NOD) mouse model, a widely used animal model for human T1D.[2][3] Research has demonstrated that the frequency of IGRP(206-214)-specific CD8+ T cells in both the pancreas and peripheral blood correlates with the progression of the disease, making it a significant biomarker for T1D prediction and a potential target for therapeutic intervention.[2]

Quantitative Analysis of IGRP(206-214)-Specific CD8+ T-Cell Responses

The autoimmune response against IGRP(206-214) is characterized by a dynamic and evolving population of specific CD8+ T cells. The frequency of these cells increases with age and disease progression in NOD mice.

Table 1: Frequency of IGRP(206-214)-Specific CD8+ T Cells in NOD Mice

Age of NOD MiceTissueFrequency (% of CD8+ T Cells)Reference
9 weeksIslets~1-5%[4]
9 weeksPeripheral Blood<1%[4]
12-14 weeksPeripheral Lymphoid OrgansSignificantly reduced in tolerant mice[1]
16-18 weeksIsletsHigh[5]
16-18 weeksPancreatic Lymph NodesIntermediate[5]
16-18 weeksPeripheral Lymphoid OrgansLow[5]
20 weeksIsletsUp to 40% of infiltrating CD8+ T cells[4]
20 weeksPeripheral Blood~1%[4]
20-25 weeksPeripheral Lymphoid OrgansPresent[1]

Table 2: In Vivo Cytotoxicity of IGRP(206-214)-Specific T Cells

Age of NOD MiceTarget CellsSpecific Lysis (%)Reference
6-8 weeksIGRP(206-214)-pulsed splenocytesLower than 15-week-old mice[6]
15 weeksIGRP(206-214)-pulsed splenocytesHigher than 6-8-week-old mice[6]
Not SpecifiedIGRP(206-214)-pulsed splenocytesCorrelates with IFN-γ ELISPOT[7]

Experimental Protocols

Detection of IGRP(206-214)-Specific CD8+ T Cells by Tetramer Staining and Flow Cytometry

This protocol outlines the procedure for identifying and quantifying IGRP(206-214)-specific CD8+ T cells from the pancreas and peripheral lymphoid organs of NOD mice using H-2Kd/IGRP(206-214) tetramers.

Materials:

  • Single-cell suspension from murine pancreas or peripheral lymphoid organs (spleen, lymph nodes).

  • H-2Kd/IGRP(206-214) tetramer conjugated to a fluorophore (e.g., PE or APC).

  • Fluorochrome-conjugated antibodies against mouse CD8, CD44, and other relevant cell surface markers.

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • 7-AAD or other viability dye.

  • Flow cytometer.

Procedure:

  • Prepare a single-cell suspension from the desired tissue. For pancreatic islets, enzymatic digestion followed by purification is required.

  • Wash the cells with FACS buffer and resuspend at a concentration of 1 x 107 cells/mL.

  • Add the H-2Kd/IGRP(206-214) tetramer to the cell suspension at a pre-titrated optimal concentration.

  • Incubate for 30-60 minutes at 4°C in the dark.[5]

  • Wash the cells twice with FACS buffer to remove unbound tetramer.

  • Add the cocktail of fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD8, anti-CD44) at their optimal concentrations.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer containing a viability dye.

  • Acquire the data on a flow cytometer.

  • Gate on live, singlet, CD8+ lymphocytes to determine the percentage of tetramer-positive cells.

In Vivo Cytotoxicity Assay

This assay measures the ability of IGRP(206-214)-specific CTLs to kill target cells in vivo.

Materials:

  • Splenocytes from naive NOD mice (target cells).

  • IGRP(206-214) peptide.

  • Irrelevant control peptide.

  • Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 µM and 0.5 µM).

  • CellTracker Orange or another fluorescent dye.

  • Recipient NOD mice.

  • Flow cytometer.

Procedure:

  • Prepare a single-cell suspension of splenocytes from naive NOD mice.

  • Divide the splenocytes into three populations.

  • Label the first population with a high concentration of CFSE (CFSEhigh) and pulse with the IGRP(206-214) peptide (1 µmol/l) for 1 hour at 37°C.[7]

  • Label the second population with a low concentration of CFSE (CFSElow) and pulse with an irrelevant control peptide.[7]

  • Label the third population with CellTracker Orange and pulse with a different target peptide if desired for a multi-target assay.[7]

  • Wash all cell populations to remove excess peptide and dye.

  • Mix the three populations in equal proportions.

  • Inject a total of 1.5 x 107 cells intravenously into recipient NOD mice.[7]

  • After 16-20 hours, harvest the pancreatic lymph nodes or spleen from the recipient mice.[6][7]

  • Prepare a single-cell suspension and analyze by flow cytometry.

  • The specific lysis is calculated by the reduction in the ratio of the CFSEhigh (target) population to the CFSElow (control) population in experimental mice compared to control mice.[7]

IFN-γ ELISpot Assay

This assay quantifies the frequency of IGRP(206-214)-specific, IFN-γ-secreting T cells.

Materials:

  • 96-well ELISpot plates pre-coated with anti-mouse IFN-γ antibody.

  • Single-cell suspension of splenocytes or lymphocytes from pancreatic lymph nodes.

  • IGRP(206-214) peptide.

  • Control peptides (irrelevant peptide and positive control mitogen like Concanavalin A).

  • Complete RPMI-1640 medium.

  • Biotinylated anti-mouse IFN-γ detection antibody.

  • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).

  • ELISpot reader.

Procedure:

  • Prepare a single-cell suspension from the desired tissue.

  • Add 2 x 105 to 5 x 105 cells per well to the pre-coated and blocked ELISpot plate.

  • Add the IGRP(206-214) peptide to the respective wells at a final concentration of 1-10 µg/mL. Include negative control wells (no peptide) and positive control wells (mitogen).

  • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Wash the plate to remove the cells.

  • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate and add streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

  • Wash the plate and add the substrate to develop the spots.

  • Stop the reaction by washing with water once the spots are clearly visible.

  • Dry the plate and count the spots using an ELISpot reader.

Signaling Pathways and Experimental Workflows

MHC Class I Presentation of IGRP(206-214)

The presentation of the IGRP(206-214) epitope to CD8+ T cells is a critical step in initiating the autoimmune response. This process can occur through direct presentation by beta cells or via cross-presentation by antigen-presenting cells (APCs) such as dendritic cells.

MHC_Class_I_Presentation cluster_beta_cell Pancreatic Beta Cell cluster_apc Antigen Presenting Cell (Cross-Presentation) IGRP IGRP Protein Proteasome Proteasome IGRP->Proteasome Degradation Peptides IGRP Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport ER Endoplasmic Reticulum TAP->ER Peptide_MHC IGRP(206-214)-MHC I Complex ER->Peptide_MHC Peptide Loading MHC_I MHC Class I MHC_I->ER Cell_Surface Cell Surface Peptide_MHC->Cell_Surface Transport Apoptotic_Beta_Cell Apoptotic Beta Cell Debris Phagosome Phagosome Apoptotic_Beta_Cell->Phagosome Phagocytosis Cytosol_Proteasome Cytosolic Proteasome Phagosome->Cytosol_Proteasome Antigen Escape APC_Peptides IGRP Peptides Cytosol_Proteasome->APC_Peptides APC_TAP TAP Transporter APC_Peptides->APC_TAP Transport APC_ER Endoplasmic Reticulum APC_TAP->APC_ER APC_Peptide_MHC IGRP(206-214)-MHC I Complex APC_ER->APC_Peptide_MHC Peptide Loading APC_MHC_I MHC Class I APC_MHC_I->APC_ER APC_Surface APC Surface APC_Peptide_MHC->APC_Surface Transport

Caption: MHC Class I presentation pathway for IGRP(206-214).

T-Cell Receptor Signaling upon IGRP(206-214) Recognition

The engagement of the T-cell receptor (TCR) on a CD8+ T cell with the IGRP(206-214)-MHC Class I complex on an APC or beta cell initiates a signaling cascade leading to T-cell activation, proliferation, and cytotoxic function.

TCR_Signaling cluster_cell_interaction T Cell - Target Cell Interaction cluster_signaling_cascade Intracellular Signaling Cascade cluster_cellular_response Cellular Response TCR TCR Peptide_MHC IGRP(206-214)-MHC I TCR->Peptide_MHC Lck Lck TCR->Lck Activation CD8 CD8 CD8->Peptide_MHC CD28 CD28 B7 B7 (CD80/86) CD28->B7 Co-stimulation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Calcineurin Calcineurin Ca_Flux->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Transcription Gene Transcription NFAT->Gene_Transcription NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 NFkB->Gene_Transcription AP1->Gene_Transcription Cytokine_Production Cytokine Production (IFN-γ, TNF-α) Proliferation Proliferation Cytotoxicity Cytotoxicity (Granzyme/Perforin) Gene_Transcription->Cytokine_Production Gene_Transcription->Proliferation Gene_Transcription->Cytotoxicity

Caption: TCR signaling cascade upon IGRP(206-214) recognition.

Experimental Workflow for IGRP(206-214) Research

The investigation of IGRP(206-214)-mediated autoimmunity typically follows a structured workflow, from the isolation of immune cells to the functional characterization of the T-cell response.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis of T-Cell Response cluster_outcome Outcome Measures NOD_Mouse NOD Mouse Tissue_Harvest Harvest Pancreas, Spleen, Lymph Nodes NOD_Mouse->Tissue_Harvest Cell_Isolation Isolate Lymphocytes/Splenocytes Tissue_Harvest->Cell_Isolation Tetramer_Staining Tetramer Staining & Flow Cytometry Cell_Isolation->Tetramer_Staining ELISpot IFN-γ ELISpot Assay Cell_Isolation->ELISpot InVivo_CTL In Vivo Cytotoxicity Assay Cell_Isolation->InVivo_CTL Effector Cells Frequency Frequency of IGRP(206-214)-specific T cells Tetramer_Staining->Frequency Function Cytokine Secretion Profile ELISpot->Function Killing_Capacity In Vivo Killing Capacity InVivo_CTL->Killing_Capacity

Caption: Experimental workflow for IGRP(206-214) research.

Conclusion

The IGRP(206-214) peptide is a pivotal autoantigen in the study of T1D, particularly in the NOD mouse model. The robust and quantifiable CD8+ T-cell response it elicits provides a valuable tool for understanding the mechanisms of beta-cell destruction, for identifying predictive biomarkers of disease, and for developing and testing novel immunotherapies. The experimental protocols and workflows detailed in this guide offer a foundation for researchers and drug development professionals to further investigate the role of IGRP(206-214) in beta-cell autoimmunity and to explore new avenues for the treatment and prevention of type 1 diabetes.

References

Proper Storage and Handling of Lyophilized IGRP(206-214) Peptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage, handling, and use of the lyophilized IGRP(206-214) peptide. Adherence to these protocols is critical for maintaining the peptide's integrity, ensuring experimental reproducibility, and obtaining reliable data in research and drug development settings.

Introduction to IGRP(206-214)

Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen in the pathogenesis of type 1 diabetes (T1D). The peptide fragment IGRP(206-214), with the amino acid sequence Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu (VYLKTNVFL), is a prominent epitope recognized by diabetogenic CD8+ T cells in the non-obese diabetic (NOD) mouse model and is also relevant in human T1D.[1][2][3] This peptide is crucial for studying the mechanisms of autoimmune diabetes, developing antigen-specific immunotherapies, and screening for autoreactive T cells.

Storage of Lyophilized IGRP(206-214)

Key Storage Recommendations:

  • Temperature: For maximal longevity, lyophilized IGRP(206-214) should be stored at -20°C or, preferably, -80°C.[4][5][6]

  • Protection from Moisture: Peptides are often hygroscopic and moisture can significantly reduce their long-term stability.[7] Store the vial in a desiccator to minimize moisture absorption.

  • Protection from Light: To prevent light-induced degradation, especially of aromatic amino acid residues, store the peptide in the dark or in an opaque vial.[6]

  • Inert Atmosphere: For peptides susceptible to oxidation, storage under an inert gas like nitrogen or argon can enhance stability.[6][7]

Quantitative Stability Data (General for Lyophilized Peptides):

Storage ConditionTemperatureExpected StabilityPrimary Degradation Risks
Long-Term-80°CSeveral years (minimal degradation reported after a decade for some peptides)[4][6][8]Not significant if properly sealed
Long-Term-20°CSeveral years (3-5 years for many peptides)[4][5][8]Minimal if properly sealed
Short-Term2°C to 8°CApproximately 1-2 years for most peptides[5][8]Hydrolysis, Oxidation
Room TemperatureAmbientWeeks to months, sequence-dependent[5][7]Hydrolysis, Oxidation, Aggregation

Handling and Reconstitution of Lyophilized IGRP(206-214)

Careful handling during reconstitution is crucial to preserve the peptide's structure and activity.

Step-by-Step Reconstitution Protocol:

  • Equilibration: Before opening, allow the vial of lyophilized IGRP(206-214) to warm to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold peptide, which can compromise its stability.[7]

  • Solvent Selection: The solubility of IGRP(206-214) is reported to be slight in water and DMSO (0.1-1 mg/ml). For biological assays, the choice of solvent is critical.

    • For in vitro T-cell assays: Initially dissolve the peptide in a small amount of sterile, high-purity Dimethyl Sulfoxide (DMSO). Subsequently, dilute with a sterile, aqueous buffer (e.g., PBS or cell culture medium) to the final working concentration. The final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.

    • For in vivo studies: The use of DMSO should be carefully evaluated due to potential toxicity. If possible, dissolve the peptide directly in a sterile, biocompatible buffer such as phosphate-buffered saline (PBS). Sonication may aid in dissolution.

  • Dissolution: Add the appropriate solvent to the vial. Vortex gently or sonicate briefly to ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage of Stock Solutions: It is strongly recommended to aliquot the reconstituted peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[7]

    • -80°C: For long-term storage of the stock solution, -80°C is recommended, where it may be stable for up to 6 months.

    • -20°C: For shorter-term storage, -20°C can be used, with stability for up to 1 month.[2]

Storage of IGRP(206-214) in Solution:

Storage TemperatureRecommended DurationKey Considerations
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
4°CNot recommended for storageUse immediately after preparation.
Room TemperatureNot recommendedProne to rapid degradation.

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a method to assess the proliferation of IGRP(206-214)-specific T cells using Carboxyfluorescein succinimidyl ester (CFSE) dilution.

Materials:

  • IGRP(206-214) peptide stock solution

  • Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes from an appropriate source (e.g., NOD mice)

  • CFSE staining solution

  • Complete RPMI-1640 medium

  • Antigen-presenting cells (APCs), if using purified T cells

  • Flow cytometer

Methodology:

  • Cell Preparation: Isolate PBMCs or splenocytes using standard density gradient centrifugation.

  • CFSE Labeling: Resuspend cells in PBS at a concentration of 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold complete medium. Wash the cells twice with complete medium.

  • Cell Culture: Plate the CFSE-labeled cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well.

  • Peptide Stimulation: Add IGRP(206-214) peptide to the wells at a final concentration typically ranging from 1-10 µg/mL. Include a negative control (vehicle only) and a positive control (e.g., anti-CD3/CD28 beads or a mitogen).

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD8). Acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

IFN-γ ELISPOT Assay

This protocol details the detection of IFN-γ secreting T cells in response to IGRP(206-214) stimulation.

Materials:

  • IGRP(206-214) peptide stock solution

  • PVDF-membrane 96-well ELISPOT plates

  • Anti-IFN-γ capture and detection antibodies

  • Enzyme conjugate (e.g., Streptavidin-ALP) and substrate (e.g., BCIP/NBT)

  • PBMCs or splenocytes

  • Complete RPMI-1640 medium

Methodology:

  • Plate Coating: Coat the ELISPOT plate with anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature.

  • Cell Plating: Wash the plate and add 2-5 x 10^5 PBMCs or splenocytes per well.

  • Peptide Stimulation: Add IGRP(206-214) peptide to the wells at a final concentration of 5-20 µg/mL. Include negative (vehicle) and positive (e.g., PHA or anti-CD3) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[9]

  • Detection: Lyse the cells and wash the plate. Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme and Substrate Addition: Wash the plate and add the enzyme conjugate. Incubate for 1 hour at room temperature. After another wash, add the substrate and monitor for spot development.

  • Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISPOT reader.

Signaling Pathways and Experimental Workflows

IGRP(206-214) T-Cell Activation Pathway

The following diagram illustrates the MHC class I-mediated antigen presentation pathway leading to the activation of IGRP(206-214)-specific CD8+ T cells.

T_Cell_Activation cluster_APC Antigen Presenting Cell (e.g., Pancreatic β-cell) cluster_T_Cell CD8+ T Cell IGRP_Protein IGRP Protein Proteasome Proteasome IGRP_Protein->Proteasome Degradation IGRP_Peptide IGRP(206-214) Peptide Proteasome->IGRP_Peptide TAP TAP Transporter IGRP_Peptide->TAP Peptide_MHC_Complex IGRP(206-214)-MHC I Complex IGRP_Peptide->Peptide_MHC_Complex Loading in ER ER Endoplasmic Reticulum TAP->ER MHC_I MHC Class I (H-2Kd) MHC_I->ER MHC_I->Peptide_MHC_Complex Cell_Surface Cell Surface Peptide_MHC_Complex->Cell_Surface Transport to Surface TCR T-Cell Receptor (TCR) Peptide_MHC_Complex->TCR Recognition CD8 CD8 Co-receptor Peptide_MHC_Complex->CD8 T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation CD8->T_Cell_Activation Proliferation Proliferation & Differentiation T_Cell_Activation->Proliferation Effector_Functions Effector Functions (e.g., IFN-γ secretion, Cytotoxicity) Proliferation->Effector_Functions

Caption: MHC Class I presentation of IGRP(206-214) and subsequent CD8+ T-cell activation.

Experimental Workflow for Assessing IGRP(206-214) Immunogenicity

The following diagram outlines a typical workflow for evaluating the immunogenic potential of the IGRP(206-214) peptide.

Immunogenicity_Workflow Start Start: Lyophilized IGRP(206-214) Peptide Reconstitution Peptide Reconstitution (DMSO, then buffer) Start->Reconstitution In_Vitro_Stimulation In Vitro Stimulation with Peptide Reconstitution->In_Vitro_Stimulation Cell_Isolation Isolation of Immune Cells (PBMCs or Splenocytes) Cell_Isolation->In_Vitro_Stimulation T_Cell_Proliferation T-Cell Proliferation Assay (e.g., CFSE) In_Vitro_Stimulation->T_Cell_Proliferation Cytokine_Secretion Cytokine Secretion Assay (e.g., ELISPOT for IFN-γ) In_Vitro_Stimulation->Cytokine_Secretion Data_Analysis Data Analysis and Interpretation T_Cell_Proliferation->Data_Analysis Cytokine_Secretion->Data_Analysis Conclusion Conclusion on Immunogenicity Data_Analysis->Conclusion

Caption: A standard workflow for in vitro immunogenicity testing of IGRP(206-214).

Conclusion

The proper storage and handling of lyophilized IGRP(206-214) are fundamental for its effective use in research. By following the guidelines outlined in this technical guide, researchers can ensure the peptide's stability and integrity, leading to more reliable and reproducible experimental outcomes. The provided protocols and diagrams serve as a valuable resource for scientists and drug development professionals working to unravel the complexities of type 1 diabetes and develop novel therapeutic interventions.

References

Navigating the Biophysical Landscape of IGRP(206-214): A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of the immunogenic peptide IGRP(206-214), a key target in type 1 diabetes research. Understanding the physicochemical properties of this peptide is critical for its effective use in T-cell assays, structural studies, and the development of potential immunotherapies. This document summarizes available data, offers predictive insights based on its amino acid sequence, and provides detailed experimental protocols for researchers to determine optimal handling and storage conditions in their specific experimental contexts.

Core Physicochemical Properties of IGRP(206-214)

IGRP(206-214) is a nine-amino-acid peptide with the sequence Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu (VYLKTNVFL). An analysis of its sequence reveals a mix of hydrophobic and polar residues, which significantly influences its solubility and stability. The presence of multiple hydrophobic residues (Val, Leu, Phe, Tyr) suggests a tendency for aggregation in aqueous solutions, while the polar (Tyr, Thr, Asn) and charged (Lys) residues can aid in solubility, particularly at specific pH values.

Solubility of IGRP(206-214)

Direct quantitative data on the solubility of IGRP(206-214) in a wide range of biological buffers is limited in publicly available literature. However, information from commercial suppliers and general peptide chemistry principles can guide its handling.

Reported Solubility Data
SolventReported SolubilitySource
WaterSlightly soluble: 0.1-1 mg/mlCayman Chemical[1]
DMSOSlightly soluble: 0.1-1 mg/mlCayman Chemical[1]

For in vivo studies, a suspended solution at a higher concentration (2.5 mg/mL) has been prepared using a combination of DMSO, PEG300, Tween-80, and saline. This indicates that co-solvents and surfactants are effective in overcoming the peptide's limited aqueous solubility.

Predicted Solubility in Common Buffers

Based on the amino acid composition of IGRP(206-214), which has a net positive charge at neutral pH due to the lysine (B10760008) residue, the following general solubility guidelines can be applied:

Buffer SystemPredicted Solubility BehaviorRationale
Phosphate-Buffered Saline (PBS) pH 7.4 Low to moderate. May require sonication or vortexing. Prone to aggregation over time.The neutral pH may not be optimal for solubilizing a peptide with a net positive charge and significant hydrophobicity.
Tris-HCl (pH 7.0-8.0) Low to moderate. Similar to PBS.Tris buffers are commonly used for biological applications, but may not significantly enhance the solubility of this peptide.
Acetate Buffers (pH 4.0-5.5) Potentially higher solubility.The acidic pH will ensure the lysine residue is fully protonated, increasing the overall positive charge and potentially improving interaction with water.
Ammonium Bicarbonate (pH ~7.8) Low to moderate.This volatile buffer is useful if lyophilization is required after solubilization.

Stability of IGRP(206-214)

The stability of IGRP(206-214) is crucial for its biological activity and the reproducibility of experimental results. Stability can be affected by temperature, pH, and the presence of proteases.

Reported Stability and Storage Conditions
FormStorage TemperatureReported StabilitySource
Lyophilized Solid-20°C≥ 4 yearsCayman Chemical[1]
Stock Solution in DMSO-80°C6 monthsMedchemExpress[2]
Stock Solution in DMSO-20°C1 monthMedchemExpress[2]

These findings highlight that for long-term storage, maintaining the peptide in a lyophilized state at -20°C or as a frozen stock solution at -80°C is recommended. Repeated freeze-thaw cycles should be avoided to prevent degradation and aggregation.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of IGRP(206-214) in various buffers.

Protocol for Determining Peptide Solubility
  • Preparation of Peptide Stock Solution:

    • Allow the lyophilized IGRP(206-214) to equilibrate to room temperature before opening the vial to prevent condensation.

    • Prepare a high-concentration stock solution (e.g., 10 mg/mL) in an appropriate organic solvent like DMSO.

  • Solubility Testing in Aqueous Buffers:

    • Prepare a series of dilutions of the peptide stock solution in the desired aqueous buffer (e.g., PBS, Tris, acetate) to achieve a range of final concentrations (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mg/mL).

    • Vortex each solution for 30 seconds and sonicate for 5-10 minutes in a water bath sonicator.

    • Visually inspect each solution for particulates against a dark background. The highest concentration that remains clear is the approximate solubility limit.

    • For a more quantitative measure, centrifuge the solutions at high speed (e.g., 15,000 x g) for 15 minutes.

    • Measure the absorbance of the supernatant at a wavelength where the peptide absorbs (e.g., 280 nm due to the tyrosine residue) to determine the concentration of the dissolved peptide.

Protocol for Assessing Peptide Stability in Solution
  • Sample Preparation:

    • Prepare solutions of IGRP(206-214) in the desired buffers at a known concentration (e.g., 0.5 mg/mL).

    • Divide the solutions into aliquots to be tested at different time points.

  • Incubation:

    • Incubate the aliquots at different temperatures relevant to experimental conditions (e.g., 4°C for short-term storage, 25°C for room temperature experiments, and 37°C for cell culture or in vivo studies).

  • Analysis at Time Points:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

    • Analyze the integrity of the peptide using High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main peptide peak or the appearance of new peaks indicates degradation.

    • Mass spectrometry (MS) can be coupled with HPLC to identify degradation products.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time for each condition.

    • From this data, the half-life of the peptide in each buffer and at each temperature can be calculated.

Visualizing the Context: Pathways and Workflows

To provide a comprehensive understanding of the experimental context and processes related to IGRP(206-214), the following diagrams have been generated using the DOT language.

MHC_Class_I_Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Protein Cellular/Viral Protein Ubiquitin Ubiquitin Protein->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Peptides Peptide Fragments Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP Transport Peptide_Loading_Complex Peptide Loading Complex TAP->Peptide_Loading_Complex MHC_I MHC Class I MHC_I->Peptide_Loading_Complex Loaded_MHC Peptide-MHC Complex Peptide_Loading_Complex->Loaded_MHC Peptide Loading Loaded_MHC_Surface Presented pMHC Loaded_MHC->Loaded_MHC_Surface Transport to Surface

Caption: MHC Class I Antigen Presentation Pathway.

T_Cell_Activation cluster_APC Antigen Presenting Cell cluster_T_Cell CD8+ T Cell pMHC pMHC-I (IGRP(206-214)) TCR TCR pMHC->TCR Binding CD8 CD8 pMHC->CD8 Lck Lck TCR->Lck Activates ZAP70 ZAP70 Lck->ZAP70 Phosphorylates & Activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activates Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK Activates NFAT NFAT Activation PLCg1->NFAT Cytokine_Production Cytokine Production (e.g., IFN-γ) NFAT->Cytokine_Production NFkB NF-κB Activation Ras_MAPK->NFkB Cytotoxicity Cytotoxic Activity Ras_MAPK->Cytotoxicity NFkB->Cytokine_Production

Caption: Simplified T-Cell Activation Pathway.

Experimental_Workflow start Start: Lyophilized IGRP(206-214) solubility_assessment Solubility Assessment start->solubility_assessment prepare_stock Prepare High-Concentration Stock (e.g., in DMSO) solubility_assessment->prepare_stock Yes stability_assessment Stability Assessment prepare_solutions Prepare Solutions in Desired Buffers stability_assessment->prepare_solutions Yes test_buffers Test Dilutions in Various Buffers (PBS, Acetate, etc.) prepare_stock->test_buffers visual_inspection Visual Inspection & Centrifugation test_buffers->visual_inspection quantify_solubility Quantify Soluble Peptide (e.g., A280) visual_inspection->quantify_solubility quantify_solubility->stability_assessment Solubility Determined incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) prepare_solutions->incubate analyze_hplc Analyze by HPLC-MS at Time Points incubate->analyze_hplc determine_half_life Determine Peptide Half-Life analyze_hplc->determine_half_life end End: Optimized Protocol determine_half_life->end

Caption: Workflow for Solubility & Stability Testing.

References

Methodological & Application

Application Notes and Protocols for IGRP(206-214) T Cell Stimulation Assay in NOD Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The non-obese diabetic (NOD) mouse is a critical model for studying autoimmune Type 1 Diabetes (T1D). A key pathogenic event in NOD mice is the T cell-mediated destruction of insulin-producing beta cells in the pancreatic islets. Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a primary autoantigen, and CD8+ T cells specific for the IGRP(206-214) epitope (VYLKTNVFL) are prevalent in the islet infiltrates and are highly diabetogenic.[1][2] The frequency and functional avidity of these T cells often correlate with disease progression.[3] Therefore, assays that measure the activation and response of IGRP(206-214)-specific T cells are invaluable tools for understanding disease mechanisms and evaluating potential therapeutics.

These application notes provide detailed protocols for the isolation of splenocytes from NOD mice and their subsequent stimulation with the IGRP(206-214) peptide. Methodologies for assessing T cell activation through proliferation and cytokine production assays are described, along with representative data.

Data Presentation

Table 1: Representative Data from IGRP(206-214) T Cell Proliferation Assay

This table summarizes typical results from a [³H]thymidine incorporation assay where splenocytes from pre-diabetic female NOD mice were stimulated with varying concentrations of IGRP(206-214) peptide for 72 hours. Proliferation is measured in counts per minute (CPM).

Treatment GroupPeptide Concentration (µg/mL)Mean CPM (± SD)Stimulation Index (SI)
Unstimulated Control01,500 (± 250)1.0
IGRP(206-214)0.13,200 (± 450)2.1
IGRP(206-214)18,500 (± 1,100)5.7
IGRP(206-214)1025,000 (± 3,200)16.7
IGRP(206-214)5048,000 (± 5,600)32.0
Positive Control (anti-CD3)1 µg/mL120,000 (± 15,000)80.0

Data are hypothetical but representative of results seen in publications such as those by Verma et al.[4]

Table 2: Representative Data from IFN-γ ELISPOT Assay

This table shows representative data for the frequency of IFN-γ secreting cells in response to IGRP(206-214) stimulation, as measured by an Enzyme-Linked Immunospot (ELISPOT) assay. Data are presented as Spot Forming Units (SFU) per million splenocytes.

Treatment GroupPeptide Concentration (µM)Mean SFU per 10⁶ cells (± SD)
Unstimulated Control015 (± 5)
IGRP(206-214)10150 (± 25)
Irrelevant Peptide1020 (± 8)
Positive Control (PMA/Ionomycin)N/A850 (± 95)

Data are hypothetical but representative of results seen in publications such as those by Calderon et al. and others.[1]

Experimental Protocols

Protocol 1: Isolation of Splenocytes from NOD Mice

This protocol details the procedure for obtaining a single-cell suspension of splenocytes.

Materials:

  • NOD mice (typically 8-12 weeks old, pre-diabetic)

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol (B42355) (Complete RPMI)

  • ACK (Ammonium-Chloride-Potassium) Lysis Buffer

  • Sterile surgical instruments

  • 70 µm cell strainer

  • 50 mL conical tubes

  • Petri dishes

Procedure:

  • Euthanize the NOD mouse using a humane, institutionally-approved method.

  • Sterilize the abdomen with 70% ethanol.

  • Make a small incision through the skin and peritoneal wall to expose the abdominal cavity.

  • Carefully excise the spleen and place it in a petri dish containing 5 mL of cold Complete RPMI.

  • Place a 70 µm cell strainer over a 50 mL conical tube.

  • Transfer the spleen to the cell strainer and gently mash it through the mesh using the plunger end of a sterile syringe.

  • Rinse the strainer with an additional 10 mL of Complete RPMI to ensure maximum cell recovery.

  • Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C.

  • Discard the supernatant.

  • Resuspend the cell pellet in 2 mL of ACK Lysis Buffer and incubate for 3-5 minutes at room temperature to lyse red blood cells.

  • Add 10 mL of Complete RPMI to neutralize the ACK buffer and centrifuge at 400 x g for 5 minutes.

  • Discard the supernatant and resuspend the splenocyte pellet in 5 mL of Complete RPMI.

  • Perform a cell count using a hemocytometer or automated cell counter. Assess viability using Trypan Blue exclusion.

  • Adjust the cell concentration to the desired density for the specific assay (e.g., 2 x 10⁶ cells/mL for proliferation assays).

Protocol 2: IGRP(206-214) T Cell Stimulation and Proliferation Assay ([³H]Thymidine Incorporation)

This assay measures T cell proliferation by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

Materials:

  • Isolated NOD splenocytes

  • Complete RPMI medium

  • IGRP(206-214) peptide (VYLKTNVFL), sterile

  • Irrelevant control peptide

  • Anti-CD3 antibody (positive control)

  • 96-well flat-bottom cell culture plates

  • [³H]Thymidine (1 µCi/well)

  • Cell harvester and scintillation counter

Procedure:

  • Plate 2 x 10⁵ splenocytes (in 100 µL of Complete RPMI) into each well of a 96-well plate.

  • Prepare serial dilutions of the IGRP(206-214) peptide in Complete RPMI. Recommended final concentrations to test range from 0.1 to 50 µg/mL.[4]

  • Add 100 µL of the peptide dilutions to the appropriate wells in triplicate.

  • For control wells, add 100 µL of medium alone (unstimulated), irrelevant peptide, or anti-CD3 antibody (1 µg/mL).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • During the final 16-18 hours of incubation, add 1 µCi of [³H]thymidine to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the Stimulation Index (SI) = (Mean CPM of stimulated wells) / (Mean CPM of unstimulated wells).

Protocol 3: IFN-γ ELISPOT Assay

This assay quantifies the number of individual cells secreting IFN-γ upon antigen stimulation.

Materials:

  • ELISPOT plate pre-coated with anti-mouse IFN-γ capture antibody

  • Isolated NOD splenocytes

  • Complete RPMI medium

  • IGRP(206-214) peptide (10 µM final concentration is commonly used)[1]

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

  • Substrate solution (e.g., BCIP/NBT for AP)

Procedure:

  • Prepare the ELISPOT plate according to the manufacturer's instructions (pre-wetting with ethanol, washing with PBS).

  • Add 2-5 x 10⁵ splenocytes per well.

  • Add the IGRP(206-214) peptide to achieve a final concentration of 10 µM. Include unstimulated and positive controls (e.g., PMA/Ionomycin or anti-CD3).

  • Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.

  • Wash the plate to remove cells, leaving behind the secreted cytokine captured by the antibody.

  • Add the biotinylated detection antibody and incubate as per the manufacturer's protocol.

  • Wash the plate and add Streptavidin-AP or -HRP.

  • Wash again and add the substrate to develop the spots. Each spot represents a cytokine-secreting cell.

  • Stop the reaction by washing with water. Allow the plate to dry completely.

  • Count the spots in each well using an automated ELISPOT reader.

Visualizations

T Cell Receptor (TCR) Signaling Pathway

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC T_Cell CD8+ T Cell MHC MHC-I + IGRP(206-214) TCR TCR MHC->TCR Peptide Recognition Lck Lck TCR->Lck CD8 CD8 CD8->Lck CD3 CD3 Complex (ITAMs) ZAP70 ZAP70 CD3->ZAP70 Recruits & Activates Lck->CD3 Phosphorylates ITAMs LAT LAT Signalosome ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits Ras Ras-MAPK Pathway LAT->Ras PIP2 PIP2 PLCg1->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ Release IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT AP1 AP-1 Ras->AP1 Gene_Expression Gene Expression (Cytokines, Proliferation) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: TCR signaling cascade upon IGRP(206-214) recognition.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis Mouse NOD Mouse Spleen Spleen Isolation Mouse->Spleen Splenocytes Splenocyte Suspension Spleen->Splenocytes Count Cell Counting & Viability Splenocytes->Count Plate Plate Cells in 96-Well Plate Count->Plate Peptide Add IGRP(206-214) Peptide Plate->Peptide Incubate Incubate (24-72h) Peptide->Incubate Proliferation Proliferation Assay ([³H]Thymidine or CFSE) Incubate->Proliferation Cytokine Cytokine Assay (ELISA or ELISPOT) Incubate->Cytokine FACS Flow Cytometry (Activation Markers) Incubate->FACS Data Data Analysis Proliferation->Data Cytokine->Data FACS->Data

References

Application Notes and Protocols: Performing an ELISpot Assay for IGRP(206-214) Specific IFN-gamma Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[1][2][3] This makes it an invaluable tool for monitoring antigen-specific T cell responses in various research fields, including immunology, infectious diseases, and autoimmune disorders.[2][3] One such application is in the study of Type 1 Diabetes (T1D), an autoimmune disease characterized by the destruction of insulin-producing pancreatic β-cells by autoreactive T cells.

Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen in T1D, and the IGRP(206-214) peptide epitope is a primary target for pathogenic CD8+ T cells in the non-obese diabetic (NOD) mouse model.[4][5][6][7] Detecting and quantifying the IFN-gamma response of T cells to the IGRP(206-214) peptide provides crucial insights into the autoimmune response and the efficacy of potential therapeutic interventions.[4][5]

These application notes provide a detailed protocol for performing an IFN-gamma ELISpot assay to measure the response of T cells to the IGRP(206-214) peptide.

Principle of the ELISpot Assay

The IFN-gamma ELISpot assay is a sandwich immunoassay performed in a 96-well plate with a membrane-coated bottom. The membrane is first coated with a capture antibody specific for IFN-gamma. Isolated peripheral blood mononuclear cells (PBMCs) or other immune cells are then added to the wells along with the IGRP(206-214) peptide. If the cells are activated by the peptide, they will secrete IFN-gamma, which is captured by the antibody on the membrane in the immediate vicinity of the secreting cell.

After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope on the IFN-gamma molecule is added. This is followed by the addition of an enzyme-conjugate (e.g., streptavidin-alkaline phosphatase) that binds to the biotinylated detection antibody. Finally, a substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the site of each IFN-gamma secreting cell. Each spot represents a single IFN-gamma producing cell, allowing for accurate quantification of the antigen-specific T cell response.[2]

Experimental Workflow

The following diagram illustrates the key steps involved in the IGRP(206-214) specific IFN-gamma ELISpot assay.

ELISpot_Workflow cluster_prep Day 1: Plate Preparation cluster_cell_culture Day 2: Cell Incubation cluster_detection Day 3: Spot Development cluster_analysis Analysis p1 Pre-wet PVDF membrane with 35% Ethanol (B145695) p2 Wash with sterile PBS p1->p2 p3 Coat plate with anti-IFN-gamma capture antibody p2->p3 p4 Incubate overnight at 4°C p3->p4 c1 Wash plate to remove unbound antibody p4->c1 c2 Block membrane with cell culture medium c1->c2 c3 Prepare and add cell suspension (e.g., PBMCs) c2->c3 c4 Add IGRP(206-214) peptide (and controls) c3->c4 c5 Incubate for 18-48 hours at 37°C, 5% CO2 c4->c5 d1 Discard cells and wash plate c5->d1 d2 Add biotinylated anti-IFN-gamma detection antibody d1->d2 d3 Incubate for 2 hours at 37°C d2->d3 d4 Wash and add Streptavidin-ALP d3->d4 d5 Incubate for 45-60 minutes at RT d4->d5 d6 Wash and add BCIP/NBT substrate d5->d6 d7 Develop spots in the dark d6->d7 d8 Stop development by washing with tap water d7->d8 a1 Dry plate overnight d8->a1 a2 Count spots using an ELISpot reader a1->a2 a3 Calculate Spot Forming Units (SFU) per million cells a2->a3

Caption: Workflow of the IFN-gamma ELISpot assay for IGRP(206-214) specific T-cell response.

T-Cell Activation and IFN-gamma Release Pathway

The interaction of the IGRP(206-214) peptide with a specific T-cell receptor (TCR) on a CD8+ T cell, in the context of an MHC class I molecule on an antigen-presenting cell (APC), initiates a signaling cascade leading to IFN-gamma production and secretion.

T_Cell_Activation cluster_cell_interaction Cellular Interaction cluster_signaling Intracellular Signaling Cascade cluster_secretion IFN-gamma Secretion APC Antigen Presenting Cell (APC) TCell CD8+ T Cell MHC MHC Class I + IGRP(206-214) TCR T-Cell Receptor (TCR) MHC->TCR Signal 1 CD8 CD8 MHC->CD8 Lck Lck activation TCR->Lck ZAP70 ZAP-70 phosphorylation Lck->ZAP70 PLCg PLCγ activation ZAP70->PLCg IP3_DAG IP3 and DAG production PLCg->IP3_DAG Ca_PKC ↑ Ca2+ and PKC activation IP3_DAG->Ca_PKC TranscriptionFactors Activation of NFAT, AP-1, NF-κB Ca_PKC->TranscriptionFactors IFN_gene IFN-gamma gene transcription TranscriptionFactors->IFN_gene mRNA IFN-gamma mRNA IFN_gene->mRNA Protein IFN-gamma protein synthesis (in ER and Golgi) mRNA->Protein Vesicles Vesicular transport Protein->Vesicles Secretion IFN-gamma secretion Vesicles->Secretion

Caption: Simplified signaling pathway for IGRP(206-214) induced IFN-gamma release in CD8+ T cells.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific cell type, reagents, and equipment used.

Materials and Reagents:

  • IFN-gamma ELISpot plate (PVDF membrane)

  • Sterile Phosphate Buffered Saline (PBS)

  • 35% Ethanol in sterile water

  • Anti-IFN-gamma capture antibody

  • Biotinylated anti-IFN-gamma detection antibody

  • Streptavidin-Alkaline Phosphatase (Streptavidin-ALP)

  • BCIP/NBT substrate solution

  • IGRP(206-214) peptide (VYLKTNVFL)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and penicillin-streptomycin)

  • Peripheral Blood Mononuclear Cells (PBMCs) or other immune cells

  • Positive control (e.g., Phytohemagglutinin (PHA) or Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)

  • Negative control (cells with medium only)

Day 1: Plate Coating

  • Pre-wet the ELISpot plate by adding 15 µL of 35% ethanol to each well for 1 minute.

  • Wash the plate three times with 150 µL/well of sterile PBS. Do not allow the membrane to dry.

  • Dilute the anti-IFN-gamma capture antibody to the recommended concentration (e.g., 10-15 µg/mL) in sterile PBS.

  • Add 75-100 µL of the diluted capture antibody solution to each well.

  • Seal the plate and incubate overnight at 4°C.

Day 2: Cell Incubation

  • Aseptically decant the antibody solution from the plate.

  • Wash the plate five times with 250 µL/well of sterile wash buffer (e.g., PBS with 0.05% Tween 20), followed by a final wash with sterile PBS.[1]

  • Block the membrane by adding 150-250 µL/well of complete cell culture medium and incubate for at least 2 hours at 37°C.

  • During the blocking step, prepare your cell suspension. Isolate PBMCs using a Ficoll density gradient. Resuspend the cells in complete culture medium at a final concentration of 2 x 10^6 to 2.5 x 10^6 cells/mL. The optimal cell number per well may range from 2 x 10^4 to 3 x 10^5 and should be determined empirically.[1][8]

  • Prepare the IGRP(206-214) peptide solution at the desired concentration (e.g., 10 µg/mL). Also, prepare your positive and negative controls.

  • Decant the blocking solution from the plate.

  • Add 50 µL of the cell suspension to each well.

  • Add 50 µL of the diluted IGRP(206-214) peptide or control solutions to the appropriate wells. The final volume in each well should be 100 µL.[8]

  • Incubate the plate for 18-48 hours at 37°C in a humidified incubator with 5% CO2.[1] Do not disturb the plates during this incubation to avoid creating indistinct spots.[8]

Day 3: Spot Development

  • Discard the cells by inverting the plate.

  • Wash the plate five to six times with 250 µL/well of wash buffer.[1]

  • Dilute the biotinylated anti-IFN-gamma detection antibody to the recommended concentration (e.g., 0.5-2 µg/mL) in a buffer containing 0.5% FBS or BSA.[1]

  • Add 75-100 µL of the diluted detection antibody to each well and incubate for 2 hours at 37°C.[1]

  • Wash the plate five times with wash buffer.[1]

  • Dilute the Streptavidin-ALP conjugate (e.g., 1:1000) in a suitable buffer.[1]

  • Add 100 µL of the diluted Streptavidin-ALP to each well and incubate for 45-60 minutes at room temperature.[1]

  • Wash the plate three times with wash buffer, followed by three final washes with PBS only to remove any residual Tween 20.[8]

  • Prepare the BCIP/NBT substrate solution according to the manufacturer's instructions.

  • Add 100 µL of the substrate solution to each well and develop in the dark. Monitor for the appearance of distinct spots. Development time is critical and may vary (typically 5-15 minutes).[1]

  • Stop the reaction by washing the plate extensively with tap water.[1]

  • If applicable, remove the underdrain of the plate and rinse the back of the membrane.

  • Allow the plate to dry completely overnight in the dark.

Data Analysis

  • Count the spots in each well using an automated ELISpot reader or a dissection microscope.

  • The results are expressed as Spot Forming Units (SFU) per million cells.

  • Subtract the average number of spots in the negative control wells from the average number of spots in the peptide-stimulated wells to determine the antigen-specific response.

  • A positive response is typically defined as a spot count that is significantly higher than the negative control (e.g., at least double and a minimum of 5-10 spots).

Data Presentation

The following tables provide a summary of typical quantitative parameters for the IGRP(206-214) specific IFN-gamma ELISpot assay.

Table 1: Reagent Concentrations

ReagentWorking Concentration
Coating Antibody 10-15 µg/mL
IGRP(206-214) Peptide 1-10 µg/mL
Detection Antibody 0.5-2 µg/mL
Streptavidin-ALP 1:1000 dilution
Positive Control (PHA) 5-10 µg/mL
Positive Control (PMA/Ionomycin) 10 ng/mL / 500 ng/mL

Table 2: Cell Seeding and Incubation Parameters

ParameterRecommended Range
Cell Type PBMCs, Splenocytes
Cells per well 2 x 10^4 - 3 x 10^5
Incubation Time (Cells + Peptide) 18-48 hours
Incubation Temperature 37°C
CO2 Concentration 5%

Troubleshooting

  • High Background: This can be caused by insufficient washing, over-development with the substrate, or contamination. Ensure thorough washing at each step and optimize the substrate incubation time.

  • No or Weak Spots: This may be due to a low frequency of responding cells, inactive reagents, or improper plate handling. Titrate the cell number and ensure the viability of the cells. Check the activity of the peptide and antibodies.

  • Indistinct or "Fuzzy" Spots: This can result from moving the plates during the cell incubation period. Ensure the plates remain undisturbed.

Conclusion

The IFN-gamma ELISpot assay is a robust and sensitive method for the detection and quantification of IGRP(206-214) specific T cells. By following this detailed protocol, researchers can obtain reliable and reproducible data to advance the understanding of autoimmune diabetes and aid in the development of novel immunotherapies.

References

Application Notes and Protocols for Intracellular Cytokine Staining of IGRP(206-214) Reactive T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for the identification and characterization of IGRP(206-214)-reactive T cells using intracellular cytokine staining (ICS). Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen in type 1 diabetes (T1D), and T cells targeting the IGRP(206-214) epitope are implicated in the autoimmune destruction of pancreatic beta cells.[1][2][3][4][5] Monitoring the frequency and function of these cells is crucial for understanding disease pathogenesis and evaluating the efficacy of immunotherapies.

Data Presentation

The following tables summarize quantitative data on the frequency and cytokine production of IGRP(206-214)-specific T cells from various studies.

Table 1: Frequency of IGRP(206-214)-Specific CD8+ T Cells in NOD Mice

TissueAge of MiceFrequency (% of CD8+ T cells)NotesReference
Pancreatic Lymph Nodes (pLN)5 weeks~0.3%Frequency increases with age.[6]
Pancreas15-20 weeks~20%Represents a significant infiltration of autoreactive T cells.[6]
Peripheral Lymphoid Organs12-14 weeksVariable, dependent on IGRP expressionCan be enumerated by tetramer staining and magnetic bead enrichment.[7]
Islets10-12 weeksSignificantly higher in NOD vs. NOD.Tnfrsf9-/- miceAccumulation is dependent on factors like CD137.[8]

Table 2: Cytokine Production by IGRP(206-214)-Specific CD8+ T Cells

Cytokine(s)Stimulation MethodTissue SourcePercentage of Cytokine-Positive CellsNotesReference
IFN-γNRP-V7 peptide-pulsed APCsIsletsNot specified, but response is detectableUsed to confirm the presence of functional IGRP-reactive T cells.[9]
IFN-γ, TNF-αPMA and IonomycinIslet GraftsSignificantly reduced in tolerized miceDemonstrates the utility of ICS in evaluating therapeutic efficacy.[10]
IFN-γ, Granzyme BAntigen-specific activationNot specifiedKey effector moleculesSecretion of these cytokines contributes to beta cell destruction.[1]
IFN-γPeptide restimulationDraining Lymph NodesNot specified, but response is robustUsed to confirm T cell specificity.[5]

Experimental Protocols

This section provides a detailed methodology for performing intracellular cytokine staining for IGRP(206-214) reactive T cells.

Materials and Reagents
  • Cells: Single-cell suspensions from spleen, pancreatic lymph nodes, or pancreas of NOD mice.

  • Peptide: IGRP(206-214) peptide (VYLKTNVFL) of high purity (>90%).[11] A mimotope such as NRP-V7 may also be used.[6][12]

  • Cell Culture Medium: RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Stimulation Reagents:

    • IGRP(206-214) peptide stock solution (e.g., 1 mg/mL in DMSO).

    • PMA (phorbol 12-myristate 13-acetate) and Ionomycin for positive control.

    • Brefeldin A or Monensin as a protein transport inhibitor.[13][14][15]

  • Antibodies for Flow Cytometry:

    • Surface Staining: Anti-CD8, Anti-CD4, Anti-CD44, and a viability dye.

    • Intracellular Staining: Anti-IFN-γ, Anti-TNF-α, Anti-IL-2.

  • Fixation/Permeabilization Kit: Commercially available kits such as BD Cytofix/Cytoperm or eBioscience Foxp3/Transcription Factor Staining Buffer Set are recommended.[6][7][16]

  • Flow Cytometer: A properly calibrated instrument capable of multi-color analysis.

Protocol: Intracellular Cytokine Staining
  • Cell Preparation:

    • Prepare a single-cell suspension from the desired tissue (e.g., spleen, lymph nodes).

    • Count the cells and assess viability. Resuspend cells in complete cell culture medium at a concentration of 1-2 x 10^7 cells/mL.

  • In Vitro Stimulation:

    • Plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate.

    • Prepare stimulation conditions:

      • Unstimulated Control: Medium only.

      • Antigen-Specific Stimulation: Add IGRP(206-214) peptide to a final concentration of 1-10 µg/mL.

      • Positive Control: Add PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 500 ng/mL).[15]

    • Incubate cells for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or Monensin at 2 µM) to all wells.

    • Incubate for an additional 4-6 hours.[6][13]

  • Surface Marker Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain with a viability dye according to the manufacturer's protocol.

    • Block Fc receptors to reduce non-specific antibody binding.

    • Stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD8, CD4, CD44) for 30 minutes at 4°C in the dark.[8]

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in a fixation/permeabilization solution according to the manufacturer's instructions.[16]

    • Incubate for the recommended time (e.g., 20 minutes at 4°C).

    • Wash the cells with the provided permeabilization/wash buffer.

  • Intracellular Cytokine Staining:

    • Stain with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) in the permeabilization/wash buffer.

    • Incubate for 30 minutes at 4°C or room temperature in the dark.

    • Wash the cells twice with the permeabilization/wash buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer. Be sure to collect a sufficient number of events to accurately identify the rare IGRP(206-214)-specific T cell population.

    • Analyze the data using appropriate software (e.g., FlowJo). Gate on singlets, live cells, lymphocytes, and then CD8+ T cells before assessing cytokine production.

Visualizations

Signaling Pathway

T_Cell_Activation T Cell Activation by IGRP(206-214) Peptide cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell MHC-I MHC Class I IGRP_peptide IGRP(206-214) Peptide CD8 CD8 MHC-I->CD8 Co-receptor Binding TCR TCR IGRP_peptide->TCR Recognition Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade CD8->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., T-bet) Signaling_Cascade->Transcription_Factors Activation Cytokine_Production Cytokine Production (IFN-γ, TNF-α) Transcription_Factors->Cytokine_Production Gene Expression

Caption: T Cell Activation by IGRP(206-214) Peptide.

Experimental Workflow

ICS_Workflow Intracellular Cytokine Staining Workflow A 1. Prepare Single-Cell Suspension (Spleen, Lymph Nodes, etc.) B 2. In Vitro Stimulation (6 hours) - IGRP(206-214) Peptide - Protein Transport Inhibitor A->B C 3. Surface Marker Staining (Viability Dye, CD8, CD44) B->C D 4. Fixation and Permeabilization C->D E 5. Intracellular Cytokine Staining (IFN-γ, TNF-α) D->E F 6. Flow Cytometry Acquisition E->F G 7. Data Analysis (Gating on Live, CD8+ T Cells) F->G

Caption: Intracellular Cytokine Staining Workflow.

Logical Relationships

Logical_Relationships Factors Influencing IGRP(206-214) T Cell Pathogenicity T_Cell_Frequency Increased Frequency of IGRP(206-214) T Cells Disease_Progression Progression of Type 1 Diabetes T_Cell_Frequency->Disease_Progression Cytokine_Production Effector Cytokine Production (IFN-γ, TNF-α) Beta_Cell_Destruction Pancreatic Beta Cell Destruction Cytokine_Production->Beta_Cell_Destruction Beta_Cell_Destruction->Disease_Progression Immunotherapy Immunotherapies (e.g., Tolerogenic Peptides) Immunotherapy->T_Cell_Frequency Reduces Immunotherapy->Cytokine_Production Reduces

Caption: Factors Influencing IGRP(206-214) T Cell Pathogenicity.

References

Application Notes and Protocols for Flow Cytometry Analysis Using IGRP(206-214) MHC Tetramers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen in the pathogenesis of type 1 diabetes (T1D), particularly in the non-obese diabetic (NOD) mouse model.[1][2][3][4] The specific peptide epitope IGRP(206-214) presented by the MHC class I molecule H-2Kd is a primary target for autoreactive CD8+ cytotoxic T lymphocytes (CTLs) that infiltrate the pancreatic islets and destroy insulin-producing beta cells.[1][5][6] The development of IGRP(206-214) MHC tetramers has provided a powerful tool for the direct ex vivo detection, enumeration, and characterization of these pathogenic T cells by flow cytometry.[1][7][8] This technology is crucial for studying the etiology of T1D, monitoring disease progression, and evaluating the efficacy of novel immunotherapies.[5][6]

These application notes provide detailed protocols for the use of IGRP(206-214) MHC tetramers in flow cytometry analysis, guidance on data interpretation, and a summary of expected quantitative results from studies in the NOD mouse model.

Data Presentation

The following tables summarize quantitative data derived from studies utilizing IGRP(206-214) MHC tetramers for the analysis of antigen-specific T cells in NOD mice.

Table 1: Frequency of IGRP(206-214)-Specific CD8+ T Cells in NOD Mice

TissueAge of MicePercentage of Tetramer+ Cells within CD8+ PopulationReference
Islets9 weeksVariable, can be a sizable proportion[1]
Islets20 weeksUp to 40%[1][2]
Peripheral Blood9 weeksClearly measurable population[1]
Peripheral Blood20 weeksClearly measurable population[1]
Pancreas12 weeks (after anti-CD226 treatment)~0.5-fold reduction compared to control[9]

Table 2: Binding Avidity of IGRP(206-214)-Specific T Cell Clonotypes

T Cell ClonotypeDescriptionTetramer Binding Avidity (Kd)Reference
High-avidity (Vα17.5+)Evades tolerance and triggers diabetes5.9 ± 0.5 nM[10]
Intermediate-avidity (Vα17.4+)14.9 ± 2 nM[10]

Experimental Protocols

Protocol 1: Staining of Murine Splenocytes or Lymph Node Cells with IGRP(206-214) MHC Tetramers

This protocol is adapted from standard procedures for MHC tetramer staining of murine lymphocytes.[11][12]

Materials:

  • Single-cell suspension of murine splenocytes or lymph node cells

  • FACS Buffer (PBS + 2% FBS + 0.1% sodium azide)

  • PE-labeled IGRP(206-214)/H-2Kd Tetramer

  • Fluorochrome-conjugated anti-mouse CD8a antibody

  • Fluorochrome-conjugated anti-mouse CD3 antibody

  • (Optional) Fc Block (anti-mouse CD16/32)

  • (Optional) Viability dye

  • 96-well U-bottom plate or 5 mL FACS tubes

  • Centrifuge

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the spleen or lymph nodes of NOD mice using standard mechanical dissociation and red blood cell lysis (for splenocytes). Resuspend cells in FACS buffer at a concentration of 2-5 x 107 cells/mL.

  • Fc Receptor Blocking (Optional but Recommended): Add Fc Block to the cell suspension and incubate for 5-10 minutes at 4°C. This step helps to reduce non-specific antibody binding.

  • Tetramer Staining:

    • Add 1-2 x 106 cells to each well of a 96-well plate or a FACS tube.

    • Dilute the IGRP(206-214) MHC tetramer to its optimal concentration (typically 1:100 to 1:200, but should be titrated) in FACS buffer.

    • Add the diluted tetramer to the cells.

    • Incubate for 30-60 minutes at room temperature or 4°C, protected from light.[12][13][14] Incubation at 37°C can also be performed, sometimes in the presence of a protein kinase inhibitor like dasatinib (B193332) to prevent TCR internalization and enhance staining intensity.[9][15][16]

  • Surface Marker Staining:

    • Without washing, add the fluorochrome-conjugated anti-CD8a, anti-CD3, and any other desired surface marker antibodies to the cells.

    • Incubate for 30 minutes at 4°C in the dark.[17]

  • Washing:

    • Add 150-200 µL of FACS buffer to each well (or 2-3 mL to each tube) and centrifuge at 300-400 x g for 5 minutes.[11][13]

    • Discard the supernatant.

    • Repeat the wash step two more times.

  • Fixation (Optional): If cells are not to be analyzed immediately, resuspend the cell pellet in 200 µL of 1% paraformaldehyde (PFA) in PBS.

  • Flow Cytometry Analysis: Acquire samples on a flow cytometer. Gate on lymphocytes based on forward and side scatter, then on single cells, live cells (if using a viability dye), and CD3+CD8+ T cells. Analyze the percentage of IGRP(206-214) tetramer-positive cells within the CD8+ T cell population.

Protocol 2: Staining of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the general procedure for staining human PBMCs with MHC class I tetramers and can be adapted for IGRP-specific tetramers relevant to human T1D (e.g., presented by HLA-A*0201).[6][13][17]

Materials:

  • Isolated human PBMCs

  • FACS Buffer

  • Fluorochrome-labeled IGRP/HLA Tetramer (e.g., IGRP228-236 or IGRP265-273 for HLA-A*0201)[6]

  • Fluorochrome-conjugated anti-human CD8 and CD3 antibodies

  • 96-well U-bottom plate or FACS tubes

  • Centrifuge

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash and resuspend cells in FACS buffer at 1-2 x 106 cells per sample.

  • Tetramer Staining:

    • Transfer cells to a 96-well plate or FACS tubes.

    • Dilute the tetramer to its optimal concentration in FACS buffer and add it to the cells.

    • Incubate for 20-30 minutes at room temperature in the dark.[17]

  • Washing: Wash the cells once with cold FACS buffer.

  • Surface Marker Staining: Resuspend the cell pellet in a cocktail of anti-CD8, anti-CD3, and other desired antibodies. Incubate for 30 minutes at 4°C in the dark.[17]

  • Washing: Wash the cells twice with cold FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and analyze them on a flow cytometer.

Visualizations

Diagram 1: Experimental Workflow for Tetramer Staining

G cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_analysis Analysis prep1 Isolate single-cell suspension (Spleen, LN, PBMCs) prep2 Resuspend in FACS Buffer prep1->prep2 stain1 Fc Block (Optional) prep2->stain1 stain2 Incubate with IGRP(206-214) MHC Tetramer stain1->stain2 stain3 Add surface marker antibodies (e.g., anti-CD8, anti-CD3) stain2->stain3 wash Wash cells (2-3x) stain3->wash acquire Acquire on Flow Cytometer wash->acquire gate Gating Strategy: Lymphocytes -> Singles -> Live -> CD3+CD8+ acquire->gate analyze Analyze % of Tetramer+ cells gate->analyze

Caption: Workflow for IGRP(206-214) MHC tetramer staining and flow cytometry analysis.

Diagram 2: T-Cell Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_complex TCR-pMHC Interaction cluster_downstream Downstream Signaling APC Antigen Presenting Cell (e.g., Beta Cell) TCell CD8+ T Cell pMHC IGRP(206-214)-MHC TCR TCR pMHC->TCR Binding CD8 CD8 pMHC->CD8 lck Lck Activation TCR->lck CD8->lck zap70 ZAP-70 Recruitment & Phosphorylation lck->zap70 pathways Activation of multiple signaling pathways (e.g., PLCγ, PI3K) zap70->pathways effector Effector Functions: - Cytokine Production - Proliferation - Cytotoxicity pathways->effector

Caption: Simplified TCR signaling upon recognition of the IGRP(206-214)-MHC complex.

References

In Vivo Tracking of IGRP(206-214) Specific T Cells Using Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Type 1 diabetes (T1D) is an autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreas by autoreactive T cells. Among the key players in this process are CD8+ T cells specific for the islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP), particularly the IGRP(206-214) epitope.[1][2] The ability to track these specific T cells in vivo is crucial for understanding disease pathogenesis, developing targeted therapies, and monitoring treatment efficacy. This document provides detailed application notes and protocols for the in vivo tracking of IGRP(206-214) specific T cells using various imaging modalities.

Application Notes

The ability to non-invasively monitor the migration, accumulation, and dynamics of IGRP(206-214) specific T cells within the pancreas and other lymphoid organs provides invaluable insights into the autoimmune process.[3] Imaging techniques such as Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and fluorescence imaging offer distinct advantages for longitudinal studies in preclinical models, such as the Non-Obese Diabetic (NOD) mouse.

Magnetic Resonance Imaging (MRI) is a powerful tool for high-resolution anatomical imaging and can be adapted to track cells labeled with contrast agents. Superparamagnetic iron oxide nanoparticles (SPIOs) are frequently used for this purpose. When T cells labeled with SPIOs accumulate in a tissue, they cause a local decrease in the T2 relaxation time, which can be detected as a signal loss in T2-weighted MR images.[4] A highly specific method involves conjugating SPIOs to major histocompatibility complex (MHC) class I molecules presenting the IGRP(206-214) peptide or its mimotope NRP-V7, allowing for the direct labeling and tracking of antigen-specific T cells.[3]

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the quantitative assessment of cellular processes. T cells can be labeled ex vivo with positron-emitting radionuclides or tracked in vivo using radiolabeled probes that target T cell-specific markers or metabolic pathways.[5][6] This modality is particularly useful for quantifying the number of T cells in a given location and assessing their metabolic activity.

Fluorescence Imaging , including intravital microscopy, provides high-resolution visualization of T cell behavior in real-time within living animals. While limited in penetration depth, it offers unparalleled detail on cell-cell interactions, migration dynamics, and morphology. T cells can be labeled with a variety of fluorescent dyes for these studies.

Quantitative Data Summary

The following tables summarize quantitative data extracted from preclinical studies on the tracking of IGRP(206-214) specific T cells in NOD mice.

Table 1: Quantification of IGRP(206-214) Specific CD8+ T Cells in NOD Mice

Age of NOD MiceTissueNumber of IGRP(206-214) specific CD8+ T cellsMethod of QuantificationReference
9 weeksIsletsSizable proportion of islet T cellsTetramer Staining[2]
9 weeksPeripheral BloodMeasurable populationTetramer Staining[2]
20 weeksIsletsSizable proportion of islet T cellsTetramer Staining[2]
20 weeksPeripheral BloodMeasurable populationTetramer Staining[2]
16-18 weeksPeripheral Lymphoid OrgansVariable, enriched using magnetic beadsTetramer Staining & Magnetic Bead Enrichment[7]
16-18 weeksIsletsAnalyzed without enrichmentTetramer Staining[7]

Table 2: MRI Detection Limits for Labeled T Cells

Imaging ModalityLabeling AgentDetection Limit (in vivo/ex vivo)Model SystemReference
MRI (9.4 T)Iron Oxide Nanoparticles~10,000 T cells (ex vivo in brain parenchyma)Murine Glioma Model[8]
MRIMPIOsSingle cell (in vitro)Rat[9]

Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vivo T Cell Tracking

The general workflow for in vivo tracking of IGRP(206-214) specific T cells involves isolation, labeling, injection, and subsequent imaging of the cells in a suitable animal model.

G Overall Experimental Workflow for In Vivo T Cell Tracking cluster_preparation Cell Preparation cluster_injection Animal Model cluster_imaging Imaging and Analysis T_cell_isolation Isolation of IGRP(206-214) specific T cells from NOD mice T_cell_labeling Ex vivo labeling with imaging probe (MRI, PET, or Fluorescence) T_cell_isolation->T_cell_labeling T_cell_injection Intravenous injection of labeled T cells into recipient mice T_cell_labeling->T_cell_injection in_vivo_imaging In vivo imaging (MRI, PET, or Fluorescence) at defined time points T_cell_injection->in_vivo_imaging data_analysis Image acquisition and quantitative data analysis in_vivo_imaging->data_analysis

Caption: A generalized workflow for the in vivo imaging of IGRP(206-214) specific T cells.

T Cell Receptor (TCR) Signaling Pathway

The recognition of the IGRP(206-214) peptide presented by MHC class I molecules on antigen-presenting cells (APCs) by the T cell receptor (TCR) of a specific CD8+ T cell initiates a complex signaling cascade, leading to T cell activation.

G TCR Signaling upon IGRP(206-214)-MHC Recognition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Recruitment & Activation CD8 CD8 CD8->Lck MHC IGRP(206-214)-MHC MHC->TCR Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation & Activation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment & Activation IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca2+ release IP3->Ca PKC PKC activation DAG->PKC Ras Ras activation DAG->Ras NFAT NFAT activation Ca->NFAT NFkB NF-κB activation PKC->NFkB MAPK MAPK Cascade Ras->MAPK AP1 AP-1 activation MAPK->AP1 Gene_expression Gene Expression (e.g., IL-2, IFN-γ) NFAT->Gene_expression AP1->Gene_expression NFkB->Gene_expression

Caption: Simplified signaling cascade following TCR engagement with the IGRP(206-214)-MHC complex.

Experimental Protocols

Protocol 1: Isolation and Labeling of IGRP(206-214) Specific T Cells with SPIO-NRP-V7 for MRI

Materials:

  • Spleen and pancreatic lymph nodes from NOD mice

  • IGRP(206-214) or NRP-V7 peptide

  • Complete RPMI-1640 medium

  • Ficoll-Paque

  • CD8+ T cell isolation kit (e.g., MACS)

  • SPIO nanoparticles conjugated with H-2Kd-NRP-V7 (MN-NRP-V7)

  • Phosphate-buffered saline (PBS)

Procedure:

  • T Cell Isolation:

    • Harvest spleens and pancreatic lymph nodes from pre-diabetic NOD mice.

    • Prepare single-cell suspensions by mechanical disruption.

    • Isolate mononuclear cells by density gradient centrifugation using Ficoll-Paque.

    • Enrich for CD8+ T cells using a negative selection kit according to the manufacturer's instructions.

    • To specifically isolate IGRP(206-214)-reactive T cells, use tetramer staining followed by magnetic bead enrichment.[7]

  • Ex Vivo Labeling with MN-NRP-V7:

    • Resuspend the isolated CD8+ T cells in complete RPMI-1640 medium.

    • Add the MN-NRP-V7 probe to the cell suspension at a pre-determined optimal concentration.

    • Incubate the cells with the probe for 4-6 hours at 37°C in a CO2 incubator.

    • Wash the cells three times with PBS to remove unbound nanoparticles.

    • Resuspend the final cell pellet in sterile PBS for injection.

Protocol 2: In Vivo MRI of Labeled T Cells in the Pancreas

Materials:

  • Anesthetized recipient mice (e.g., NOD.scid)

  • Labeled IGRP(206-214) specific T cells

  • High-field MRI scanner (e.g., 7T or 9.4T)

  • Animal monitoring equipment

Procedure:

  • Cell Injection:

    • Intravenously inject a known number of labeled T cells (e.g., 1-5 x 10^6 cells) into the tail vein of recipient mice.

  • MRI Acquisition:

    • Anesthetize the mice and place them in the MRI scanner.

    • Acquire pre-contrast (baseline) T2-weighted and T2*-weighted images of the pancreatic region.

    • Acquire post-contrast images at various time points (e.g., 24, 48, 72 hours) after cell injection.

    • Use a respiratory gating system to minimize motion artifacts.

  • Data Analysis:

    • Co-register pre- and post-contrast images.

    • Manually draw regions of interest (ROIs) around the pancreas on the anatomical images.

    • Calculate the change in T2 or T2* relaxation times within the pancreatic ROIs between pre- and post-contrast scans.

    • A significant decrease in T2/T2* values indicates the accumulation of SPIO-labeled T cells.

Protocol 3: Ex Vivo Labeling of T Cells with a PET Radionuclide and In Vivo Imaging

Materials:

  • Isolated IGRP(206-214) specific T cells

  • PET radionuclide labeling agent (e.g., 89Zr-oxine, 111In-oxine)

  • Sterile saline

  • PET/CT scanner

Procedure:

  • T Cell Labeling:

    • Follow the manufacturer's protocol for the specific radiolabeling kit.

    • Briefly, incubate the isolated T cells with the radionuclide complex in a suitable buffer for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

    • Wash the cells extensively with sterile saline to remove unbound radioactivity.

    • Measure the radioactivity of the labeled cells using a dose calibrator.

  • Cell Injection and PET/CT Imaging:

    • Inject a known amount of radioactivity associated with a specific number of cells intravenously into recipient mice.

    • Acquire whole-body PET/CT scans at different time points post-injection.

    • The CT scan provides anatomical reference for the localization of the PET signal.

  • Data Analysis:

    • Reconstruct the PET and CT images.

    • Fuse the PET and CT images to identify areas of radiotracer accumulation.

    • Draw ROIs on the pancreas and other organs of interest on the CT images and quantify the radioactivity concentration from the PET data (e.g., as % injected dose per gram of tissue).

Protocol 4: Fluorescent Labeling of T Cells for In Vivo Imaging

Materials:

  • Isolated IGRP(206-214) specific T cells

  • Cell-permeant fluorescent dye (e.g., CFSE, CellTracker dyes)

  • Intravital microscope or whole-body fluorescence imaging system

Procedure:

  • T Cell Labeling:

    • Resuspend the T cells in a serum-free medium.

    • Add the fluorescent dye at the recommended concentration and incubate for the specified time, protected from light.

    • Quench the labeling reaction by adding complete medium with serum.

    • Wash the cells to remove excess dye.

  • In Vivo Imaging:

    • For intravital microscopy of the pancreas, a surgical procedure is required to expose the organ.

    • For whole-body imaging, inject the labeled cells intravenously.

    • Acquire fluorescence images using the appropriate excitation and emission filters.

  • Data Analysis:

    • For intravital microscopy, analyze cell migration speed, directionality, and interactions with other cells using tracking software.

    • For whole-body imaging, quantify the fluorescence intensity in the region of the pancreas.

References

Application Notes and Protocols for Inducing Experimental Autoimmune Diabetes with IGRP(206-214)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Type 1 Diabetes (T1D) is an autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreatic islets of Langerhans. The non-obese diabetic (NOD) mouse is a widely used animal model that spontaneously develops autoimmune diabetes and shares many similarities with human T1D.[1] Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen involved in the pathogenesis of T1D in NOD mice.[2][3] Specifically, the IGRP(206-214) peptide epitope is recognized by highly diabetogenic CD8+ T cells, and the frequency of these cells can predict disease development.[2][4][5] Active immunization of NOD mice with IGRP(206-214) can accelerate and synchronize the onset of autoimmune diabetes, providing a valuable model for studying disease mechanisms and evaluating potential therapeutics.

These application notes provide a detailed protocol for the induction of experimental autoimmune diabetes in NOD mice using the IGRP(206-214) peptide. The protocol covers peptide preparation, immunization, monitoring of diabetes, and histological assessment of insulitis.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing IGRP(206-214) to modulate autoimmune diabetes in NOD mice. These values can serve as a baseline for expected outcomes.

Table 1: Diabetes Incidence Following IGRP(206-214) Immunization

Treatment GroupMouse StrainAge at ImmunizationDiabetes Incidence (%)Observation Period (weeks)Reference
IGRP(206-214) in CFANOD8 weeksHigh (accelerated onset)Not specified[6]
IGRP(206-214)/calcitriol liposomesNODNot specifiedDelayed ProgressionNot specified[7]
Control (CFA alone)NOD8 weeksBaseline spontaneousNot specified[6][8]
IGRP(206-214) in IFANODDiabeticProlonged graft survival (in some contexts)Not specified[9]

Table 2: Insulitis Scoring in NOD Mice

ConditionInsulitis Score (0-4 Scale)Description
Grade 00No cellular infiltration in or around the islet.[1]
Grade 11Peri-insulitis: inflammatory cells surrounding the islet.[1]
Grade 22Moderate insulitis: less than 50% of the islet area is infiltrated.[1]
Grade 33Severe insulitis: 50% or more of the islet area is infiltrated.[1]
Grade 44Destructive insulitis: extensive infiltration with few remaining beta cells.[10][11]

Signaling Pathway

The induction of autoimmune diabetes by IGRP(206-214) is primarily mediated by the activation of autoreactive CD8+ T cells. The following diagram illustrates the key steps in this process.

IGRP_Signaling_Pathway IGRP(206-214) Induced T-Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell APC APC T_Cell Naive CD8+ T Cell APC->T_Cell Co-stimulation MHC_I MHC Class I (H-2Kd) TCR T-Cell Receptor (TCR) MHC_I->TCR TCR Recognition IGRP_peptide IGRP(206-214) peptide IGRP_peptide->MHC_I processed & presented Activated_T_Cell Activated Cytotoxic T Lymphocyte (CTL) T_Cell->Activated_T_Cell Activation & Proliferation Beta_Cell Pancreatic Beta Cell Activated_T_Cell->Beta_Cell Targeting & Infiltration Destruction Beta Cell Destruction (Apoptosis) Activated_T_Cell->Destruction Release of Granzyme B & Perforin Beta_Cell->Destruction

Caption: Activation of IGRP(206-214)-specific CD8+ T cells leading to beta cell destruction.

Experimental Protocols

Protocol 1: Preparation of IGRP(206-214) Emulsion

Materials:

  • IGRP(206-214) peptide (VYLKTNVFL)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

  • Two sterile Luer-lock syringes

  • A sterile Luer-lock connector

Procedure:

  • Reconstitute the lyophilized IGRP(206-214) peptide in sterile PBS to a final concentration of 1 mg/mL.

  • To prepare the emulsion, draw equal volumes of the peptide solution and the adjuvant (CFA for the initial immunization, IFA for subsequent boosts) into two separate syringes. For example, 100 µL of peptide solution and 100 µL of adjuvant.

  • Connect the two syringes using the Luer-lock connector.

  • Force the contents back and forth between the two syringes for at least 10 minutes or until a thick, stable emulsion is formed. A stable emulsion will not disperse when a drop is placed on the surface of cold water.

  • Keep the emulsion on ice until ready for injection.

Protocol 2: Immunization of NOD Mice

Materials:

  • 6-8 week old female NOD mice

  • IGRP(206-214) emulsion

  • Insulin syringes (27-30 gauge)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • For the primary immunization, inject 100 µL of the IGRP(206-214)/CFA emulsion subcutaneously at the base of the tail or in the hind footpad.[4] This delivers 50 µg of the peptide.

  • (Optional) For booster immunizations, inject 100 µL of the IGRP(206-214)/IFA emulsion 7-10 days after the primary immunization.

Protocol 3: Monitoring for Diabetes

Materials:

  • Blood glucose meter

  • Test strips

  • Lancets

Procedure:

  • Beginning 7 days post-immunization, monitor blood glucose levels weekly from tail vein blood.

  • A mouse is considered diabetic after two consecutive blood glucose readings of >250 mg/dL (13.9 mmol/L).

  • Monitor the general health of the mice, including weight loss, increased thirst, and urination.

Protocol 4: Insulitis Scoring

Materials:

  • Pancreas tissue from euthanized mice

  • 10% neutral buffered formalin

  • Paraffin

  • Microtome

  • Hematoxylin and Eosin (H&E) stains

  • Microscope

Procedure:

  • At the end of the study, euthanize the mice and carefully dissect the pancreas.

  • Fix the pancreas in 10% neutral buffered formalin for 24 hours.

  • Process the fixed tissue and embed in paraffin.

  • Section the paraffin-embedded tissue at 5 µm thickness.

  • Stain the sections with H&E.

  • Examine at least 20-30 islets per mouse under a microscope.

  • Score the degree of lymphocytic infiltration for each islet according to the scale in Table 2.[1][10][12]

  • Calculate the average insulitis score for each mouse or the percentage of islets at each grade of insulitis.

Experimental Workflow

The following diagram outlines the complete experimental workflow for inducing and assessing autoimmune diabetes using IGRP(206-214).

Experimental_Workflow Workflow for IGRP(206-214) Induced Diabetes Model start Start: Select 6-8 week old female NOD mice prep Prepare IGRP(206-214)/CFA Emulsion start->prep immunize Primary Immunization (50 µg peptide/mouse) prep->immunize monitor Weekly Blood Glucose Monitoring immunize->monitor diabetic Diabetes Onset (>250 mg/dL) monitor->diabetic euthanize Euthanize Mice at Study Endpoint monitor->euthanize No (End of Study) diabetic->euthanize Yes histology Pancreas Histology (H&E Staining) euthanize->histology scoring Insulitis Scoring histology->scoring end End: Data Analysis scoring->end

Caption: A step-by-step workflow for the IGRP(206-214) diabetes induction protocol.

References

Application Notes and Protocols for In Vitro Expansion of IGRP(206-214) Specific T Cell Clones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen in type 1 diabetes (T1D). Specifically, the IGRP(206-214) peptide epitope is recognized by pathogenic CD8+ T cells in the non-obese diabetic (NOD) mouse model of T1D.[1][2][3] The ability to expand IGRP(206-214)-specific T cell clones in vitro is crucial for studying their function, developing targeted therapies, and for use in adoptive transfer models of the disease.[2][4] These application notes provide detailed protocols for the isolation, expansion, and characterization of IGRP(206-214)-specific T cell clones.

Data Presentation

Table 1: Representative Quantitative Data for IGRP(206-214)-Specific T Cell Frequencies
Sample SourceAge of NOD MicePercentage of IGRP(206-214)-Specific T Cells (of total CD8+ T cells)Detection MethodReference
Islets9 weeks~15-30%IGRP(206-214)/H-2Kd Tetramer[5]
Islets20 weeks~20-40%IGRP(206-214)/H-2Kd Tetramer[4][5]
Peripheral Blood9 weeks~0.5-1%IGRP(206-214)/H-2Kd Tetramer[5]
Peripheral Blood20 weeks~1-2%IGRP(206-214)/H-2Kd Tetramer[5]
Table 2: Example Cytokine Cocktails for T Cell Expansion
Cytokine CocktailConcentrationPurposeReference
IL-250 U/mLGeneral T cell proliferation[6]
IL-2 + IL-7 + IL-12IL-2: 300 IU/ml, IL-7: 10 ng/ml, IL-12: 10 ng/mlEnhanced expansion and memory phenotype[7]
IL-1510 ng/mLPromotes survival and diversity of CD8+ memory T cells[8]
IL-2110 ng/mLPromotes activity of CD8+ T cells and central memory formation[9]

Experimental Protocols

Protocol 1: Isolation of IGRP(206-214)-Specific T Cells from NOD Mouse Spleen and Pancreatic Islets

This protocol describes the initial steps to isolate lymphocytes from the spleen and islets of NOD mice, which are common sources for IGRP(206-214)-specific T cells.[4][6][10]

Materials:

  • NOD mice (8-12 weeks old)

  • Collagenase P (Roche)

  • DNase I (Sigma-Aldrich)

  • Ficoll-Paque PLUS (GE Healthcare)

  • RPMI-1640 medium (Gibco)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (Gibco)

  • ACK lysing buffer

  • 70 µm and 40 µm cell strainers

  • IGRP(206-214) peptide (KYNKANVFL) or NRP-V7 mimotope (KYNKANVFL)[3][11]

  • PE-labeled IGRP(206-214)/H-2Kd tetramer (NIH Tetramer Core Facility)

  • Fluorescently conjugated antibodies (e.g., anti-CD8, anti-CD4, anti-B220)

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Islet Isolation:

    • Perfuse the pancreas with cold collagenase P solution via the common bile duct.

    • Digest the pancreas at 37°C for 15-20 minutes.

    • Purify islets using a Ficoll gradient.

    • Hand-pick purified islets under a microscope.

    • Disperse islets into a single-cell suspension by gentle pipetting in RPMI-1640.

  • Splenocyte Isolation:

    • Aseptically remove the spleen and place it in a petri dish with RPMI-1640.

    • Gently mash the spleen through a 70 µm cell strainer.

    • Lyse red blood cells using ACK lysing buffer.

    • Wash the splenocytes with RPMI-1640 and pass through a 40 µm cell strainer.

  • Identification of IGRP(206-214)-Specific T Cells:

    • Resuspend islet-infiltrating lymphocytes or splenocytes in FACS buffer.

    • Stain with PE-labeled IGRP(206-214)/H-2Kd tetramer for 30-60 minutes at room temperature.

    • Wash the cells and stain with fluorescently conjugated antibodies against cell surface markers (e.g., CD8, CD4) for 30 minutes on ice.

    • Wash the cells and resuspend in FACS buffer for analysis or sorting.

  • FACS Sorting:

    • Isolate the CD8+ and IGRP(206-214) tetramer-positive T cell population using a fluorescence-activated cell sorter.

Protocol 2: In Vitro Expansion of IGRP(206-214)-Specific T Cells

This protocol details the expansion of the sorted IGRP(206-214)-specific T cells.

Materials:

  • Sorted IGRP(206-214)-specific CD8+ T cells

  • T cell culture medium: RPMI-1640 supplemented with 10% FBS, 1 mM sodium pyruvate, non-essential amino acids, 28 µM β-mercaptoethanol, and Penicillin-Streptomycin.[6]

  • Recombinant human IL-2 (PeproTech)

  • Irradiated (3000 rads) splenocytes from a syngeneic mouse (as feeder cells)

  • IGRP(206-214) peptide

  • 96-well round-bottom plates

Procedure:

  • Preparation of Feeder Cells:

    • Prepare a single-cell suspension of splenocytes from a syngeneic mouse.

    • Irradiate the splenocytes with 3000 rads.

    • Pulse the irradiated splenocytes with 1 µM IGRP(206-214) peptide for 1-2 hours at 37°C.

  • Co-culture and Expansion:

    • Plate the sorted IGRP(206-214)-specific CD8+ T cells at a low density (e.g., 1,000 cells/well) in a 96-well round-bottom plate.

    • Add the peptide-pulsed irradiated feeder cells at a ratio of 100:1 (feeder:T cell).

    • Supplement the T cell culture medium with 50 U/mL of recombinant human IL-2.[6]

    • Incubate the plate at 37°C in a 5% CO2 incubator.

    • Every 2-3 days, assess cell proliferation and add fresh medium containing IL-2.

    • Restimulate the T cells every 7-10 days with fresh peptide-pulsed irradiated feeder cells.

Protocol 3: Cloning of IGRP(206-214)-Specific T Cells by Limiting Dilution

This protocol is for generating monoclonal populations of IGRP(206-214)-specific T cells.[12]

Materials:

  • Expanded IGRP(206-214)-specific T cells

  • T cell culture medium

  • Recombinant human IL-2

  • Irradiated feeder cells pulsed with IGRP(206-214) peptide

  • 96-well round-bottom plates

Procedure:

  • Plating for Limiting Dilution:

    • Serially dilute the expanded T cells to a concentration where, on average, 0.3 cells are plated per well.

    • Plate the diluted T cells into 96-well round-bottom plates.

    • Add peptide-pulsed irradiated feeder cells and IL-2 to each well as described in Protocol 2.

  • Screening and Expansion of Clones:

    • After 10-14 days, visually inspect the wells for single colonies of proliferating T cells.

    • Transfer the cells from positive wells to larger wells (e.g., 48-well or 24-well plates) with fresh feeder cells and IL-2 for further expansion.

    • Once a sufficient number of cells is obtained, confirm the specificity of the clones using tetramer staining or functional assays.

Protocol 4: Functional Characterization of Expanded T Cell Clones

This protocol describes assays to confirm the specificity and effector function of the expanded T cell clones.

Materials:

  • Expanded IGRP(206-214)-specific T cell clones

  • Target cells (e.g., RMA-S/Kd cells)[5]

  • IGRP(206-214) peptide

  • Control peptide (e.g., TUM peptide)[3]

  • Brefeldin A (Sigma-Aldrich)

  • Anti-IFN-γ antibody for intracellular staining

  • IFN-γ ELISPOT kit (BD Biosciences)

  • 51Cr (for cytotoxicity assay)

Procedure:

  • Intracellular Cytokine Staining for IFN-γ:

    • Co-culture the expanded T cell clones with target cells pulsed with either IGRP(206-214) peptide or a control peptide for 5 hours.

    • Add Brefeldin A for the last 4 hours of incubation to block cytokine secretion.

    • Stain for surface markers (e.g., CD8), then fix and permeabilize the cells.

    • Stain for intracellular IFN-γ and analyze by flow cytometry.

  • IFN-γ ELISPOT Assay:

    • Coat an ELISPOT plate with anti-IFN-γ capture antibody.

    • Add the expanded T cell clones and target cells pulsed with either IGRP(206-214) peptide or a control peptide.

    • Incubate for 24-48 hours at 37°C.

    • Develop the spots according to the manufacturer's instructions and count the spot-forming cells.[6]

  • Cytotoxicity Assay (51Cr Release Assay): [5]

    • Label target cells with 51Cr.

    • Pulse the labeled target cells with either IGRP(206-214) peptide or a control peptide.

    • Co-culture the expanded T cell clones with the labeled target cells at various effector-to-target ratios for 4-6 hours.

    • Measure the amount of 51Cr released into the supernatant, which is proportional to the degree of cell lysis.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for In Vitro Expansion of IGRP(206-214)-Specific T Cells cluster_0 Isolation cluster_1 Identification and Sorting cluster_2 Expansion and Cloning cluster_3 Characterization NOD_Mouse NOD Mouse (Spleen & Pancreas) Isolate_Lymphocytes Isolate Islet and Spleen Lymphocytes NOD_Mouse->Isolate_Lymphocytes Tetramer_Staining Tetramer Staining (IGRP(206-214)/H-2Kd) Isolate_Lymphocytes->Tetramer_Staining FACS_Sorting FACS Sorting of CD8+ Tetramer+ Cells Tetramer_Staining->FACS_Sorting Co_culture Co-culture with Peptide-Pulsed Feeder Cells and IL-2 FACS_Sorting->Co_culture Limiting_Dilution Cloning by Limiting Dilution Co_culture->Limiting_Dilution Functional_Assays Functional Assays (ELISPOT, ICS, Cytotoxicity) Limiting_Dilution->Functional_Assays

Caption: Workflow for isolating, expanding, and characterizing IGRP(206-214)-specific T cells.

T_Cell_Activation_Signaling Simplified T Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell MHC pMHC (IGRP(206-214)/H-2Kd) TCR TCR MHC->TCR Signal 1 (Antigen Recognition) B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 NFkB NF-κB PLCg->NFkB IL2_Production IL-2 Production & Proliferation NFAT->IL2_Production AP1->IL2_Production NFkB->IL2_Production

Caption: Key signals in IGRP(206-214)-specific CD8+ T cell activation.

References

Application Notes and Protocols: Utilizing IGRP(206-214) Peptide for T Cell Tolerance Induction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen implicated in the pathogenesis of Type 1 Diabetes (T1D), particularly in the non-obese diabetic (NOD) mouse model.[1][2] The peptide fragment IGRP(206-214) is an immunodominant epitope recognized by pathogenic CD8+ T cells, making it a critical tool for studying the mechanisms of T cell activation, regulation, and the induction of immune tolerance.[3][4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing the IGRP(206-214) peptide in T cell tolerance research.

Core Concepts

IGRP(206-214), with the amino acid sequence VYLKTNVFL, is presented by the MHC class I molecule H-2Kd in NOD mice.[3] T cells specific for this peptide are prevalent in the pancreatic islets of NOD mice and their presence in peripheral blood can be a predictor of disease onset.[3][5][6] Understanding how to manipulate the response of IGRP(206-214)-specific T cells is central to developing antigen-specific immunotherapies for T1D.

Data Presentation

Table 1: Presentation of IGRP(206-214) on Pancreatic β-Cells

Cell ConditionIGRP(206-214) Copies per CellReference
Basal (untreated) NIT-1 cells~1[7][8]
IFN-γ treated NIT-1 cells (72h)~25[7][8]
For comparison: JAK-1355–363 (basal)~2,000[7][8]
For comparison: JAK-1355–363 (IFN-γ treated)~15,000[7][8]

Table 2: Frequency of IGRP(206-214)-Reactive CD8+ T Cells in NOD Mice

Tissue SourceAge of MicePercentage of Tetramer+ Cells within CD8+ PopulationReference
Islets9 weeksVariable, can be a sizable proportion[5][6]
Islets20 weeksUp to 40%[5][6][9]
Peripheral Blood9 weeksMeasurable population[5][6]
Peripheral Blood20 weeksMeasurable population[5][6]

Experimental Protocols

Protocol 1: In Vitro T Cell Proliferation Assay

This protocol is designed to assess the proliferative response of IGRP(206-214)-specific CD8+ T cells upon antigen stimulation.

Materials:

  • IGRP(206-214) peptide (VYLKTNVFL)

  • Splenocytes from 8.3 TCR transgenic NOD mice (as a source of IGRP-specific T cells)

  • Antigen Presenting Cells (APCs): Irradiated splenocytes from NOD mice

  • CFSE (Carboxyfluorescein succinimidyl ester) dye

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Prepare Responder T cells: Isolate splenocytes from an 8.3 TCR transgenic mouse. Label the cells with CFSE at a concentration of 5 µM. These will be your responder cells.

  • Prepare APCs: Isolate splenocytes from a non-transgenic NOD mouse and irradiate them to prevent proliferation. These will serve as APCs.

  • Peptide Pulsing: Pulse the APCs with varying concentrations of IGRP(206-214) peptide (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours at 37°C.

  • Co-culture: Co-culture 2 x 105 CFSE-labeled responder T cells with 5 x 105 peptide-pulsed APCs in a 96-well plate.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with anti-CD8 antibodies. Analyze the CFSE dilution in the CD8+ T cell population using a flow cytometer. Proliferation is indicated by a decrease in CFSE fluorescence intensity.

Protocol 2: IFN-γ ELISPOT Assay

This protocol measures the frequency of IFN-γ secreting IGRP(206-214)-specific T cells.

Materials:

  • ELISPOT plate pre-coated with anti-IFN-γ antibody

  • IGRP(206-214) peptide

  • Islet-infiltrating lymphocytes or splenocytes from NOD mice

  • Detection antibody (biotinylated anti-IFN-γ)

  • Streptavidin-HRP

  • Substrate solution (e.g., AEC)

  • ELISPOT reader

Procedure:

  • Cell Preparation: Isolate islet-infiltrating lymphocytes or splenocytes from NOD mice.

  • Plating: Add 2.5 x 105 to 5 x 105 cells per well to the pre-coated ELISPOT plate.

  • Stimulation: Add IGRP(206-214) peptide to the wells at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., anti-CD3 antibody).

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Detection: Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate as recommended by the manufacturer.

  • Enzyme Conjugation: Wash and add streptavidin-HRP. Incubate.

  • Development: Wash and add the substrate solution. Stop the reaction when spots are visible.

  • Analysis: Count the spots using an ELISPOT reader. Each spot represents a single IFN-γ secreting cell.

Protocol 3: In Vivo T Cell Tolerance Induction with Liposomes

This protocol describes a method to induce tolerance in NOD mice using liposomes containing the IGRP(206-214) peptide and calcitriol (B1668218).[10][11]

Materials:

  • IGRP(206-214) peptide

  • Calcitriol (1α,25-Dihydroxyvitamin D3)

  • Liposome formulation reagents

  • NOD mice (pre-diabetic)

  • CFSE-labeled IGRP-specific T cells (from 8.3 TCR transgenic mice) for tracking

  • Flow cytometer

Procedure:

  • Liposome Preparation: Prepare liposomes encapsulating IGRP(206-214) (e.g., 25-50 µg/mL) and calcitriol (e.g., 400 ng/mL).[11]

  • Adoptive Transfer (Optional): To track the antigen-specific response, adoptively transfer 3 x 106 CFSE-labeled IGRP-specific CD8+ T cells into recipient NOD mice.[11]

  • Administration: Administer the IGRP(206-214)/calcitriol liposomes subcutaneously to pre-diabetic NOD mice. A short course of injections may be applied.

  • Monitoring: Monitor the mice for diabetes development by measuring blood glucose levels weekly.

  • Immunological Analysis: At defined time points, isolate splenocytes and pancreatic lymph node cells. Analyze the proliferation (CFSE dilution) and cytokine production (e.g., IFN-γ by intracellular staining) of the IGRP-specific T cell population by flow cytometry. Assess for an increase in regulatory markers.

Visualizations

G cluster_0 Antigen Presentation cluster_1 T Cell Recognition & Activation cluster_2 Tolerance Induction Pathway BetaCell Pancreatic β-Cell IGRP IGRP Protein BetaCell->IGRP Proteasome Proteasome IGRP->Proteasome Degradation IGRP_peptide IGRP(206-214) Peptide Proteasome->IGRP_peptide Processing MHC_I H-2Kd (MHC-I) IGRP_peptide->MHC_I Loading pMHC Peptide-MHC Complex MHC_I->pMHC Formation pMHC->BetaCell Presentation on surface TCR TCR pMHC->TCR Recognition CD8_TCell Naive CD8+ T Cell CD8_TCell->TCR Tolerogenic_APC Tolerogenic APC (e.g., via Liposomes) CD8_TCell->Tolerogenic_APC Engagement without co-stimulation Activated_CTL Activated CTL TCR->Activated_CTL Signal 1 Co_stimulation Co-stimulation (CD28/B7) Co_stimulation->Activated_CTL Signal 2 Anergy Anergy Tolerogenic_APC->Anergy Deletion Apoptosis/Deletion Tolerogenic_APC->Deletion Treg Regulatory T Cell Induction Tolerogenic_APC->Treg G cluster_workflow Experimental Workflow: In Vivo Tolerance Study start Start: Pre-diabetic NOD Mice adoptive_transfer Adoptive Transfer (CFSE-labeled 8.3 T cells) start->adoptive_transfer treatment Administer Liposomes (IGRP peptide +/- Calcitriol) adoptive_transfer->treatment monitoring Monitor Blood Glucose treatment->monitoring analysis Immunological Analysis: - T cell proliferation - Cytokine production - Insulitis scoring monitoring->analysis At study endpoint outcome Outcome: - Delayed/Prevented Diabetes - T cell tolerance analysis->outcome

References

Application Notes and Protocols for IGRP(206-214) in Preclinical Immunotherapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen in the pathogenesis of Type 1 Diabetes (T1D). The peptide fragment IGRP(206-214) is an immunodominant epitope recognized by pathogenic CD8+ T cells that infiltrate the pancreatic islets and destroy insulin-producing beta cells.[1][2][3][4] In preclinical research, particularly in the non-obese diabetic (NOD) mouse model, IGRP(206-214) is extensively utilized as a tool to study disease mechanisms and to develop antigen-specific immunotherapies aimed at inducing tolerance and preventing or reversing autoimmunity. These application notes provide an overview of the use of IGRP(206-214) in such studies, along with detailed experimental protocols.

Mechanism of Action in Immunotherapy

The primary goal of IGRP(206-214)-based immunotherapy is to modulate the autoimmune response against pancreatic β-cells. This is achieved through several mechanisms, including the induction of T-cell tolerance, the generation of regulatory T cells, and the promotion of T-cell exhaustion. Preclinical studies have explored various delivery systems to present IGRP(206-214) to the immune system in a tolerogenic manner. These include liposomes, nanoparticles, and DNA vaccines.[5][6][7][8] The co-delivery of IGRP(206-214) with immunomodulatory agents, such as calcitriol, has been shown to enhance the suppressive effects on autoreactive CD8+ T cells.[5][7] Another approach involves the use of peptide-MHC tetramers to induce apoptosis in IGRP(206-214)-specific T cells.[1] Furthermore, continuous exposure to the IGRP antigen has been demonstrated to boost the exhaustion of pathogenic CD8+ T cells, thereby preventing the onset of diabetes.[9][10]

Experimental Applications

IGRP(206-214) is a critical reagent in a variety of preclinical experimental settings:

  • Monitoring Autoimmune Responses: The frequency of IGRP(206-214)-reactive CD8+ T cells in the peripheral blood and pancreatic islets of NOD mice is a key biomarker for disease progression.[2][4] Tetramers of H-2Kd (the MHC class I molecule in NOD mice) complexed with the IGRP(206-214) peptide are widely used to track these cells.[2][11]

  • Evaluating Therapeutic Efficacy: The reduction in the number and function of IGRP(206-214)-specific T cells serves as a primary endpoint for evaluating the efficacy of immunotherapies in preclinical T1D models.

  • In Vitro T-Cell Stimulation: IGRP(206-214) peptide is used to stimulate primary T cells isolated from NOD mice to study their function, including proliferation, cytokine production (e.g., IFN-γ), and cytotoxic activity.[12][13]

  • Induction of Tolerance: Administration of IGRP(206-214) in various formulations is tested for its ability to induce antigen-specific tolerance and prevent or delay the onset of diabetes in NOD mice.[5][6][7]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies utilizing IGRP(206-214) for immunotherapy.

Table 1: Efficacy of IGRP(206-214)-Based Immunotherapies in NOD Mice

Therapeutic StrategyAnimal ModelKey OutcomeReference
Liposomes with IGRP(206-214) and calcitriolHyperglycaemic NOD miceReduced development of diabetes and increased survival.[5]
Nanoparticles with IGRP(206-214)-MHC INOD micePromoted memory differentiation of IGRP-specific CD8+ T cells and controlled diabetes.[5]
Single-chain pMHC tetramers (scKd.IGRP)In vitro and in vivo (NOD mice)Induced apoptosis of naive and activated IGRP(206-214)-specific CD8+ T cells.[1]
Extra-islet IGRP expressionTetracycline-inducible IGRP transgenic NOD miceBoosted T-cell exhaustion and prevented diabetes.[9][10]
IGRP(206-214) mimotopes with nanoparticlesPre-diabetic NOD miceBlunted disease progression by selectively deleting high-avidity IGRP(206-214)-reactive clonotypes.[8]

Table 2: Immunological Parameters Affected by IGRP(206-214) Immunotherapy

ParameterTherapeutic ApproachEffectReference
IGRP(206-214)-specific CD8+ T cell effector functionIGRP/calcitriol liposomesSuppressed.[5]
Pancreatic LN DC co-stimulatory molecule expression (CD40, CD80, CD86)IGRP/calcitriol liposomesLowered expression.[5]
IGRP(206-214)-specific CD8+ T cell phenotypeIGRP(206-214)-MHC I nanoparticlesMemory differentiation.[5]
IGRP(206-214)-specific CD8+ T cell survivalSingle-chain pMHC tetramers (scKd.IGRP)Apoptosis induced.[1]
IGRP-specific T cell inhibitory receptor expression (PD-1, TIM-3, TIGIT)Extra-islet IGRP expressionIncreased expression, indicating exhaustion.[9]

Experimental Protocols

Protocol 1: Quantification of IGRP(206-214)-Specific CD8+ T Cells using Tetramer Staining and Flow Cytometry

This protocol describes the identification and quantification of CD8+ T cells specific for the IGRP(206-214) epitope from murine tissues.

Materials:

  • Single-cell suspension from spleen, pancreatic lymph nodes, or isolated islets of NOD mice.

  • Phycoerythrin (PE)-labeled IGRP(206-214) (VYLKTNVFL) H2-Kd tetramer.

  • Fluorescently-conjugated antibodies against mouse CD8, CD44, and a viability dye.

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Anti-PE magnetic beads and magnetic separator column (for enrichment).

Procedure:

  • Prepare a single-cell suspension from the tissue of interest.

  • Optional (for low-frequency populations): Perform magnetic bead-based enrichment. a. Stain cells with PE-labeled IGRP(206-214) H2-Kd tetramer for 1 hour at 4°C. b. Wash the cells and then stain with anti-PE magnetic beads for 20 minutes at 4°C. c. Wash the cells and pass them through a magnetic separator to enrich for tetramer-positive cells.[11]

  • Stain the single-cell suspension (either enriched or total) with the PE-labeled IGRP(206-214) H2-Kd tetramer for 1 hour at 4°C in the dark.

  • Wash the cells with FACS buffer.

  • Stain the cells with fluorescently-conjugated antibodies against surface markers such as CD8 and CD44 for 30 minutes at 4°C in the dark.

  • Wash the cells with FACS buffer.

  • Resuspend the cells in FACS buffer containing a viability dye.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on live, singlet, CD8+ lymphocytes and then determining the percentage of tetramer-positive cells within the CD8+ population.[2]

Protocol 2: In Vitro Stimulation of IGRP(206-214)-Specific CD8+ T Cells

This protocol details the in vitro stimulation of CD8+ T cells to assess their functional responses.

Materials:

  • Isolated CD8+ T cells from NOD or NOD8.3 TCR transgenic mice.

  • Antigen-presenting cells (APCs), such as irradiated splenocytes from NOD mice.

  • IGRP(206-214) peptide (VYLKTNVFL).

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol).

  • Recombinant mouse IL-2.

  • 96-well round-bottom culture plates.

Procedure:

  • Isolate CD8+ T cells from the spleen or lymph nodes of NOD or NOD8.3 mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Prepare APCs by irradiating splenocytes from a non-transgenic NOD mouse.

  • In a 96-well round-bottom plate, co-culture 1 x 10^5 CD8+ T cells with 2 x 10^5 irradiated APCs per well.

  • Add IGRP(206-214) peptide to the cultures at a final concentration of 10 µmol/L.[13]

  • Add recombinant mouse IL-2 to the culture medium at a concentration of 25 U/mL.[13]

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator.

  • After 72 hours, collect the cells for downstream analysis, such as proliferation assays (e.g., CFSE dilution), cytokine secretion assays (e.g., ELISA or ELISPOT for IFN-γ), or cytotoxicity assays.[13]

Protocol 3: In Vivo Cytotoxicity Assay

This protocol is for assessing the in vivo cytotoxic activity of IGRP(206-214)-specific T cells.

Materials:

  • Splenocytes from NOD.β2mnull mice (as target cells).

  • IGRP(206-214) peptide (VYLKTNVFL).

  • Irrelevant control peptide (e.g., TUM).

  • Cell proliferation dyes with different fluorescent spectra (e.g., CFSE and CellTracker Orange).

  • NOD recipient mice.

Procedure:

  • Prepare two populations of target splenocytes from NOD.β2mnull mice.

  • Label one population with a high concentration of CFSE (e.g., 5 µmol/l) and pulse them with an irrelevant control peptide.

  • Label the second population with CellTracker Orange (e.g., 10 µmol/l) and pulse them with the IGRP(206-214) peptide.[14]

  • Mix the two labeled and peptide-pulsed cell populations at a 1:1 ratio.

  • Inject the cell mixture intravenously into recipient NOD mice.

  • After 16 hours, harvest the pancreatic lymph nodes from the recipient mice.[14]

  • Prepare a single-cell suspension from the lymph nodes and analyze by flow cytometry.

  • Calculate the specific lysis by comparing the ratio of the two target populations in the experimental mice to the ratio in control mice (e.g., non-diabetic or mice lacking the specific T-cell population). A decrease in the ratio of IGRP(206-214)-pulsed targets to control targets indicates specific in vivo cytotoxicity.[14]

Visualizations

IGRP_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell Autoreactive CD8+ T Cell MHC H-2Kd MHC_Peptide pMHC Complex MHC->MHC_Peptide IGRP_peptide IGRP(206-214) IGRP_peptide->MHC Processing & Loading TCR TCR MHC_Peptide->TCR Recognition Activation T-Cell Activation TCR->Activation CD8 CD8 CD8->MHC Proliferation Clonal Expansion Activation->Proliferation Differentiation Differentiation to CTL Activation->Differentiation BetaCell_Destruction Beta Cell Destruction Differentiation->BetaCell_Destruction

Caption: Pathogenic recognition of IGRP(206-214) by CD8+ T cells.

Tolerogenic_Immunotherapy_Workflow cluster_Therapy Therapeutic Formulation cluster_ImmuneResponse Immune Modulation IGRP IGRP(206-214) Therapeutic Tolerogenic Formulation IGRP->Therapeutic Delivery Delivery Vehicle (e.g., Liposome, Nanoparticle) Delivery->Therapeutic APC Antigen Presenting Cell Therapeutic->APC Uptake & Presentation in a tolerogenic context Treg Regulatory T Cell Induction APC->Treg Anergy T-Cell Anergy / Deletion APC->Anergy Exhaustion T-Cell Exhaustion APC->Exhaustion Tolerance Immune Tolerance Treg->Tolerance Anergy->Tolerance Exhaustion->Tolerance

Caption: Workflow of IGRP(206-214)-based tolerogenic immunotherapy.

Experimental_Workflow cluster_Treatment Intervention cluster_Analysis Analysis NOD_Mouse NOD Mouse Model Treatment IGRP(206-214) Immunotherapy NOD_Mouse->Treatment Control Control (e.g., PBS, Vehicle) NOD_Mouse->Control Monitoring Diabetes Incidence Monitoring Treatment->Monitoring Immune_Cell_Analysis Immune Cell Analysis (Flow Cytometry, ELISPOT) Treatment->Immune_Cell_Analysis Histology Pancreatic Histology (Insulitis Scoring) Treatment->Histology Control->Monitoring Control->Immune_Cell_Analysis Control->Histology

Caption: General experimental workflow for preclinical IGRP immunotherapy.

References

Application Notes and Protocols for IGRP(206-214) Immunization in Non-Obese Diabetic (NOD) Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for immunization with the IGRP(206-214) peptide in Non-Obese Diabetic (NOD) mice, a key model for studying Type 1 Diabetes (T1D). The protocols detailed below are essential for investigating the role of the islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) in the pathogenesis of autoimmune diabetes and for the development of potential immunotherapies.

Introduction

Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a critical autoantigen in the NOD mouse model of T1D. Specifically, the peptide IGRP(206-214) is a dominant target for diabetogenic CD8+ T cells.[1][2] Monitoring the immune response to IGRP(206-214) is crucial, as the expansion of T cells recognizing this epitope often precedes the onset of clinical diabetes.[1][2] Immunization of NOD mice with IGRP(206-214) can be used to study the mechanisms of T-cell activation, tolerance induction, and to test the efficacy of novel therapeutic interventions.[3][4]

Core Concepts and Signaling Pathways

The immune response to IGRP(206-214) in NOD mice involves the presentation of this peptide by Major Histocompatibility Complex (MHC) class I molecules (H2-Kd) on antigen-presenting cells (APCs) to CD8+ T cells.[5] This interaction, if it leads to activation, results in the proliferation and differentiation of cytotoxic T lymphocytes (CTLs) that can infiltrate the pancreatic islets and destroy insulin-producing beta cells, leading to diabetes.

IGRP_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell cluster_Beta_Cell Pancreatic Beta Cell APC APC MHC_I MHC Class I (H-2Kd) TCR TCR MHC_I->TCR Peptide Presentation CD8_T_Cell Naive CD8+ T Cell Activated_T_Cell Activated CTL CD8_T_Cell->Activated_T_Cell Activation & Differentiation CD8 CD8 CD8->MHC_I Co-receptor Binding Beta_Cell Beta Cell Activated_T_Cell->Beta_Cell Infiltration & Recognition Destruction Apoptosis/Destruction Beta_Cell->Destruction Induction of Apoptosis IGRP IGRP(206-214) Peptide IGRP->APC Uptake & Processing

Caption: IGRP(206-214) Antigen Presentation and T-Cell Activation Pathway.

Experimental Protocols

Protocol 1: Immunization of NOD Mice with IGRP(206-214) Peptide

This protocol describes the standard procedure for immunizing NOD mice to elicit an IGRP(206-214)-specific T-cell response.

Materials:

  • IGRP(206-214) peptide (Sequence: VYLKTNVFL)[6]

  • Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)[3][7]

  • Phosphate-Buffered Saline (PBS)

  • Female NOD mice (4-8 weeks old)[3][8]

  • Syringes and needles

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized IGRP(206-214) peptide in sterile PBS to a stock concentration of 1 mg/mL.

  • Emulsion Preparation:

    • For a final peptide concentration of 25 µg per 100 µL immunization, mix 25 µL of the 1 mg/mL peptide stock with 75 µL of PBS.

    • Add an equal volume of CFA or IFA to the peptide solution (100 µL of peptide solution + 100 µL of adjuvant).

    • Emulsify the mixture by repeatedly drawing it up and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization:

    • Anesthetize the NOD mice according to approved institutional animal care protocols.

    • Inject 100 µL of the emulsion subcutaneously at the base of the tail or in the hind footpad.[3][9]

    • Some studies have also utilized intraperitoneal injections.[10]

  • Booster Immunizations (Optional): Depending on the experimental design, booster immunizations can be performed every 2 weeks with the peptide emulsified in IFA.[11]

Protocol 2: In Vitro T-Cell Proliferation Assay

This assay measures the proliferation of splenocytes in response to IGRP(206-214) stimulation.

Materials:

  • Splenocytes from immunized and control NOD mice

  • IGRP(206-214) peptide

  • Complete RPMI medium

  • [3H]thymidine

  • 96-well round-bottom plates

Procedure:

  • Splenocyte Isolation: One week after immunization, harvest spleens from the mice and prepare a single-cell suspension.[3]

  • Cell Culture:

    • Plate 4 x 10^5 splenocytes per well in a 96-well plate.[8]

    • Add IGRP(206-214) peptide at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).[8]

    • Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.[8]

  • [3H]thymidine Labeling:

    • Add 1 µCi of [3H]thymidine to each well and incubate for an additional 16-18 hours.[8]

  • Measurement: Harvest the cells onto a filter mat and measure the incorporation of [3H]thymidine using a scintillation counter.

Protocol 3: IFN-γ ELISPOT Assay

This assay quantifies the number of IGRP(206-214)-specific, IFN-γ-secreting T cells.

Materials:

  • Splenocytes or pancreatic lymph node cells from immunized and control mice

  • IGRP(206-214) peptide

  • ELISPOT plates pre-coated with anti-IFN-γ antibody

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase

  • Substrate for color development

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the spleen or draining lymph nodes of immunized mice.[12]

  • Cell Plating: Add 1 x 10^6 cells per well to the pre-coated ELISPOT plate.[12]

  • Antigen Stimulation: Add IGRP(206-214) peptide to the wells at a final concentration of 10 µM.[12]

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plates and add the biotinylated detection antibody.

    • After incubation and washing, add streptavidin-alkaline phosphatase.

    • Add the substrate and allow color to develop.

  • Analysis: Count the number of spots, where each spot represents a single IFN-γ-secreting cell.

Data Presentation

The following tables summarize quantitative data from representative studies on IGRP(206-214) immunization in NOD mice.

Table 1: T-Cell Proliferation in Response to IGRP(206-214) Peptide

Mouse StrainAge (weeks)Peptide Concentration (µg/mL)Proliferation (Mean cpm ± SD)
NOD410015,000 ± 2,500
NOD45012,000 ± 2,000
NOD4108,000 ± 1,500
Diabetic NODDiabetic10025,000 ± 3,000
Diabetic NODDiabetic5020,000 ± 2,500
Diabetic NODDiabetic1015,000 ± 2,000

Data adapted from a study on spontaneous proliferation of NOD splenic T cells.[8]

Table 2: IGRP(206-214)-Specific CD8+ T-Cell Frequencies in NOD Mice

TissueAge (weeks)Mouse Strain% IGRP(206-214) Tetramer+ of CD8+ T cells (Mean ± SEM)
Peripheral Blood8NOD0.2 ± 0.05
Peripheral Blood12NOD0.8 ± 0.1
Peripheral Blood15NOD1.0 ± 0.2
Spleen15NOD0.6 ± 0.1
IsletsDiabeticNODup to 30%

Data compiled from studies on the kinetics of IGRP(206-214)-specific T cells.[3][13]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the effects of IGRP(206-214) immunization in NOD mice.

Experimental_Workflow cluster_Immunization Immunization Phase cluster_Analysis Analysis Phase (1-2 weeks post-immunization) cluster_Endpoint Endpoint Assessment start Start: NOD Mice (4-8 weeks old) immunize Immunize with IGRP(206-214) + Adjuvant start->immunize control Control Group (Adjuvant only) start->control harvest Harvest Spleens and/or Pancreatic Lymph Nodes immunize->harvest insulitis Histology: Insulitis Scoring immunize->insulitis diabetes Monitor for Diabetes Development immunize->diabetes control->harvest control->insulitis control->diabetes elispot IFN-γ ELISPOT Assay harvest->elispot proliferation T-Cell Proliferation Assay harvest->proliferation tetramer Tetramer Staining & Flow Cytometry harvest->tetramer data_analysis Data Analysis and Interpretation elispot->data_analysis proliferation->data_analysis tetramer->data_analysis insulitis->data_analysis diabetes->data_analysis

References

Troubleshooting & Optimization

optimizing IGRP(206-214) peptide concentration for T cell proliferation assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for optimizing the concentration of IGRP(206-214) peptide in T cell proliferation assays.

Frequently Asked Questions (FAQs)

Q1: What is the IGRP(206-214) peptide and why is it used in T cell assays?

The IGRP(206-214) peptide, with the sequence VYLKTNVFL, is an immunodominant epitope of the islet-specific glucose-6-phosphatase catalytic subunit-related protein.[1] In non-obese diabetic (NOD) mice, a model for human Type 1 Diabetes, this peptide is presented by the MHC class I molecule H-2Kd and is a key target for pathogenic CD8+ T cells that infiltrate the pancreas and destroy beta cells.[2][3] It is widely used in immunological research to stimulate and measure the response of these specific T cells in assays for proliferation, cytokine release (e.g., IFN-γ), and cytotoxicity.[4][5][6]

Q2: What is a good starting concentration range for IGRP(206-214) in a T cell proliferation assay?

A common starting point for peptide stimulation is a broad dose-response experiment. Based on published studies, a recommended starting range is between 0.1 µM and 10 µM (approximately 0.1 µg/mL to 11 µg/mL).[2][7] Some protocols suggest a final concentration of ≥ 1 µg/mL for effective stimulation.[8] It is critical to perform a titration to determine the optimal concentration for your specific experimental conditions (e.g., cell type, donor variability, cell purity).

Q3: How should I prepare and store the IGRP(206-214) peptide?

Proper handling is crucial for experimental success.

  • Reconstitution: The lyophilized IGRP(206-214) peptide should first be dissolved in a small amount of sterile, high-purity Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mg/mL).[8][9]

  • Dilution: This stock solution should then be serially diluted into your sterile cell culture medium to achieve the final working concentrations. It is critical to ensure the final DMSO concentration in your cell culture is non-toxic, typically below 0.5% (v/v) .[9]

  • Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, prepare single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8][10]

Q4: How long should I incubate the T cells with the peptide?

For T cell proliferation assays, a typical incubation period is 3 to 4 days .[4][7] This allows sufficient time for the antigen-specific T cells to undergo several rounds of division. However, the optimal duration can vary and may need to be determined empirically for your system.

Data Presentation: Recommended Concentration Ranges

The optimal peptide concentration is highly dependent on the assay type and experimental goals. The table below summarizes concentrations of IGRP(206-214) and similar peptides used in various T cell assays to provide a reference for designing your titration experiments.

Assay TypePeptide Concentration (µg/mL)Peptide Concentration (µM)Reference(s)Notes
T Cell Proliferation 0.1 - 100 µg/mL~0.09 - 91.2 µM[10]A very broad range was tested to find the optimal dose.
T Cell Proliferation 20 µg/mL~18.2 µM[11]Used as a final concentration for screening peptide libraries.
CD8+ T Cell Stimulation Not specified0.1 µM[7]Stimulated proliferation and IFN-γ secretion over 3 days.
MHC Stabilization Assay 0.01 - 1.0 µg/mL~0.009 - 0.9 µM[2]For pulsing cells to assess peptide binding to H-2Kd.
IFN-γ ELISPOT Not specified7 µM[12]Used for stimulating peripheral blood lymphocytes.

Note: Molar concentrations were calculated using a molecular weight of 1096.3 g/mol for IGRP(206-214).[3]

Experimental Protocols & Workflows

Protocol: Dose-Response Experiment for Optimal IGRP(206-214) Concentration

This protocol outlines the steps to determine the optimal peptide concentration for inducing T cell proliferation using a dye dilution assay (e.g., CFSE).

Materials:

  • Isolated T cells or PBMCs from an appropriate source (e.g., spleen of an NOD mouse).

  • IGRP(206-214) peptide, lyophilized.

  • Sterile, high-purity DMSO.

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol).

  • Cell proliferation dye (e.g., CFSE).

  • 96-well U-bottom tissue culture plates.

  • Positive Control: Anti-CD3/CD28 antibodies or a mitogen like Concanavalin A.[4]

  • Negative Control: Vehicle (culture medium with the highest concentration of DMSO used).

Methodology:

  • Cell Preparation & Staining:

    • Prepare a single-cell suspension of splenocytes or purified T cells.

    • Label cells with a proliferation dye like CFSE according to the manufacturer's protocol.

    • Wash the cells thoroughly and resuspend them in complete RPMI medium at a concentration of 1-2 x 106 cells/mL.

  • Peptide Dilution Series:

    • Prepare a 1 mg/mL stock solution of IGRP(206-214) in DMSO.

    • Create a serial dilution of the peptide in complete RPMI medium. A common approach is a 10-fold dilution series to span a wide range (e.g., 100 µg/mL to 0.01 µg/mL), followed by a finer 2-fold dilution series around the most effective concentration.

    • Prepare 2X working concentrations of each peptide dilution.

  • Assay Setup:

    • Plate 100 µL of your cell suspension into the wells of a 96-well U-bottom plate (1-2 x 105 cells/well).

    • Add 100 µL of the 2X peptide dilutions to the corresponding wells to achieve a 1X final concentration.

    • Include control wells:

      • Unstimulated Control: Cells with 100 µL of medium only.

      • Vehicle Control: Cells with medium containing the highest DMSO concentration.

      • Positive Control: Cells with a known stimulus (e.g., anti-CD3/CD28).

    • Prepare each condition in triplicate.

  • Incubation:

    • Incubate the plate for 3-4 days at 37°C in a humidified 5% CO2 incubator.

  • Data Acquisition & Analysis:

    • Harvest the cells from the plate.

    • Stain with a viability dye and cell surface markers (e.g., CD8, CD4) if desired.

    • Acquire samples on a flow cytometer.

    • Gate on live, single CD8+ T cells and analyze the histogram of the proliferation dye. Proliferation is indicated by the serial halving of fluorescence intensity. The optimal concentration is the one that gives the maximal proliferation with minimal cell death.

Workflow Diagram: Peptide Concentration Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Isolate & Purify T Cells / PBMCs stain Label Cells with Proliferation Dye start->stain plate Plate Cells in 96-Well Plate stain->plate reconstitute Reconstitute IGRP Peptide in DMSO (Stock) dilute Create Peptide Serial Dilutions reconstitute->dilute add_peptide Add Peptide Dilutions & Controls to Wells dilute->add_peptide plate->add_peptide incubate Incubate for 3-4 Days (37°C, 5% CO2) add_peptide->incubate acquire Acquire on Flow Cytometer incubate->acquire analyze Gate on Live CD8+ Cells & Analyze Dye Dilution acquire->analyze determine Determine Optimal Concentration analyze->determine

Caption: Workflow for determining the optimal IGRP(206-214) peptide concentration.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Proliferation in Positive Control 1. Poor Cell Health: Cells were damaged during isolation or are not viable. 2. Inactive Reagents: Peptide or positive control stimulus has degraded. 3. Suboptimal Culture Conditions: Incorrect cell density, media issues, or incubator problems.1. Check Viability: Always check cell viability (e.g., with Trypan Blue) before plating. Ensure isolation protocols are gentle. 2. Use Fresh Aliquots: Avoid multiple freeze-thaws of peptide and control reagents.[10] Test a new batch if degradation is suspected. 3. Optimize Conditions: Titrate cell seeding density. Ensure media is fresh and the incubator is calibrated correctly.
High Background Proliferation (in Negative Control) 1. Serum Contamination: FBS can contain mitogenic factors. 2. Peptide Purity: The peptide preparation may contain contaminants (e.g., endotoxins) that stimulate cells non-specifically.[10] 3. Cell Culture Contamination: Bacterial or fungal contamination can induce T cell activation.1. Test Serum: Screen different lots of FBS for low background stimulation. 2. Use High-Purity Peptide: Source peptides with >95% purity and consider requesting endotoxin (B1171834) testing.[10] 3. Maintain Aseptic Technique: Ensure all reagents and equipment are sterile.
High Cell Death in All Wells 1. Peptide Toxicity: Peptide concentration is too high. 2. DMSO Toxicity: Final DMSO concentration exceeds 0.5%.[9] 3. Poor Cell Culture Conditions: Cells are stressed due to media, density, or other factors.1. Lower Concentration Range: Test a lower range of peptide concentrations in your titration. 2. Check DMSO Calculation: Recalculate dilutions to ensure the final DMSO concentration is non-toxic. Run a vehicle-only control.[9] 3. Review Basic Protocol: Ensure cell density is optimal (overcrowding can lead to cell death). Check media quality.
Inconsistent Results Between Replicates 1. Pipetting Errors: Inaccurate pipetting of cells or peptide solutions. 2. Uneven Cell Distribution: Cells were not mixed well before plating. 3. "Edge Effects" in Plate: Evaporation from wells on the edge of the plate.1. Use Calibrated Pipettes: Ensure pipettes are calibrated and use proper technique. 2. Mix Thoroughly: Gently resuspend the cell solution before aliquoting into each well. 3. Mitigate Edge Effects: Fill the outer wells of the plate with sterile PBS or media to create a humidity barrier.

Signaling Pathway Visualization

Simplified T Cell Receptor (TCR) Signaling Pathway

Upon recognition of the IGRP(206-214)-MHC complex, the T cell receptor initiates a signaling cascade leading to T cell activation and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Pathways cluster_outcome Cellular Response pmhc IGRP(206-214) in MHC tcr TCR/CD3 Complex pmhc->tcr Recognition lck Lck tcr->lck Recruits & Activates zap70 ZAP-70 tcr->zap70 Recruits lck->tcr Phosphorylates ITAMs lck->zap70 Activates lat LAT Signalosome zap70->lat Activates plcg1 PLCγ1 lat->plcg1 Activates dag DAG → PKC → NF-κB plcg1->dag ip3 IP3 → Ca²⁺ → NFAT plcg1->ip3 cytokines Cytokine Production (e.g., IFN-γ, IL-2) dag->cytokines proliferation Cell Proliferation dag->proliferation ip3->cytokines ip3->proliferation

Caption: Key events in TCR signaling after IGRP(206-214) peptide recognition.

References

how to reduce background noise in IGRP(206-214) ELISpot assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in IGRP(206-214) ELISpot assays.

Troubleshooting High Background Noise

High background in ELISpot assays can obscure true positive results and complicate data interpretation. The following guide provides a systematic approach to identifying and mitigating common causes of elevated background noise.

Diagram: Troubleshooting Workflow for High Background

Troubleshooting_High_Background cluster_Initial_Check Initial Assessment cluster_Reagent_Troubleshooting Reagent Optimization cluster_Cell_Troubleshooting Cell Handling and Plating cluster_Assay_Procedure Assay Procedure Review cluster_Resolution Resolution start High Background Observed in Negative Control Wells check_reagents Review Reagent Preparation and Storage start->check_reagents check_cells Assess Cell Viability and Handling start->check_cells reagent_contamination Filter Sterilize Buffers and Media check_reagents->reagent_contamination serum_issue Test New Serum Batch or Switch to Serum-Free Medium check_reagents->serum_issue antibody_concentration Titrate Antibody Concentrations check_reagents->antibody_concentration cell_viability Ensure >95% Cell Viability (Rest frozen cells post-thaw) check_cells->cell_viability cell_number Optimize Cell Number per Well check_cells->cell_number cell_washing Wash Cells to Remove Pre-existing Cytokines check_cells->cell_washing inadequate_washing Improve Washing Technique (e.g., wash back of membrane) reagent_contamination->inadequate_washing serum_issue->inadequate_washing resolution Background Reduced antibody_concentration->resolution cell_number->resolution cell_washing->inadequate_washing inadequate_washing->resolution overdevelopment Reduce Substrate Incubation Time overdevelopment->resolution plate_handling Ensure Plate is Not Disturbed During Incubation plate_handling->resolution

Caption: Troubleshooting workflow for high background in ELISpot assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in IGRP(206-214) ELISpot assays?

High background can stem from several factors, broadly categorized as issues with cells, reagents, or the assay procedure itself. Common culprits include:

  • Suboptimal Cell Quality: Poor viability of peripheral blood mononuclear cells (PBMCs) can lead to non-specific cytokine release. It's crucial to ensure high cell viability, especially when working with cryopreserved samples.[1]

  • Reagent Contamination: Contamination of cell culture media, serum, or buffers with mitogens like endotoxins can cause non-specific T-cell activation.[2]

  • Serum Reactivity: Fetal calf serum (FCS) is a known variable. Some batches may contain components that non-specifically activate cells, leading to high background.[3]

  • Inadequate Washing: Insufficient washing between steps can leave residual reagents or unbound antibodies on the plate membrane, contributing to background noise.[4][5]

  • Over-development: Excessive incubation with the substrate can lead to a general darkening of the membrane and high background.[5]

  • Excessive Cell Numbers: Plating too many cells per well can result in non-specific activation due to overcrowding.[2]

Q2: How can I reduce background noise related to my cell preparation?

Optimizing your cell handling and preparation is a critical first step:

  • Ensure High Viability: Always check cell viability before starting the assay. For cryopreserved PBMCs, it is recommended to let the cells rest for at least one hour after thawing to allow for the removal of cell debris.

  • Wash Cells Thoroughly: Wash your cells before plating to remove any pre-existing cytokines from the culture medium.[6][7]

  • Optimize Cell Density: The number of cells per well should be optimized. For antigen-specific wells, a starting point of 200,000-300,000 cells is often recommended.[2] If you observe high background, try reducing the cell number per well.[5]

Q3: Can the choice of cell culture medium impact background levels?

Yes, the culture medium is a significant factor. For assays involving autoimmune peptides like IGRP(206-214), using a serum-free medium is highly recommended.

  • Serum-Free Media: Media such as AIM-V have been shown to yield lower background compared to serum-supplemented media, as they avoid the introduction of foreign antigens that might be present in fetal bovine or human serum.[1][8]

  • Serum Batch Testing: If you must use serum, it is crucial to pre-test different batches to select one that results in low background and a high signal-to-noise ratio.[3]

Quantitative Data: Impact of Culture Media on Background

The following table summarizes a comparison of background spot-forming units (SFU) in IFN-γ ELISpot assays using different culture media.

Culture MediumMedian Background (SFU/10^6 PBMCs)Interquartile Range (SFU/10^6 PBMCs)
AIM-V (Serum-Free) ~21 - 5
RPMI + Autologous Serum ~52 - 10
RPMI + Pooled AB Serum ~83 - 15

Data adapted from a study comparing different culture media in ELISpot assays. Absolute values can vary between experiments and donors.

Q4: What is the proper washing technique to minimize background?

Thorough and careful washing is essential for low background.

  • Use a Squirt Bottle with a Wide Spout: This allows for effective flushing of the wells.[2]

  • Wash Both Sides of the Membrane: After the detection antibody and conjugate incubation steps, remove the plastic underdrain of the plate and wash the backside of the PVDF membrane. This helps to reduce background staining.[2]

  • Sufficient Wash Cycles: Perform the recommended number of washes as per the protocol. Using an automated plate washer may require increasing the number of wash cycles compared to manual washing.[6]

Experimental Protocols

Optimized Protocol for IGRP(206-214) IFN-γ ELISpot Assay

This protocol is designed to minimize background noise when measuring T-cell responses to the IGRP(206-214) peptide.

Diagram: IGRP(206-214) ELISpot Experimental Workflow

ELISpot_Workflow cluster_Day1 Day 1: Plate Preparation cluster_Day2 Day 2: Cell Seeding and Incubation cluster_Day3 Day 3: Detection and Development activate_plate Activate PVDF Plate (35% Ethanol (B145695), max 1 min) wash_plate1 Wash 5x with Sterile Water activate_plate->wash_plate1 coat_plate Coat with Capture Antibody (Overnight at 4°C) wash_plate1->coat_plate wash_plate2 Wash Plate 5x with PBS block_plate Block with Serum-Free Medium (e.g., AIM-V) for at least 30 min wash_plate2->block_plate prepare_cells Prepare PBMCs (Ensure >95% viability, rest if frozen) block_plate->prepare_cells add_stimuli Add IGRP(206-214) Peptide and Control Stimuli prepare_cells->add_stimuli add_cells Add Cells (2-3 x 10^5/well) add_stimuli->add_cells incubate_cells Incubate 12-48h at 37°C, 5% CO2 (Do not disturb plate) add_cells->incubate_cells remove_cells Wash Away Cells (5x with PBS) add_detection_ab Add Biotinylated Detection Ab (2h at RT) remove_cells->add_detection_ab wash_plate3 Wash 5x with PBS add_detection_ab->wash_plate3 add_conjugate Add Streptavidin-Enzyme Conjugate (1h at RT) wash_plate3->add_conjugate wash_plate4 Wash 5x with PBS (Wash back of membrane) add_conjugate->wash_plate4 add_substrate Add Substrate and Develop Spots wash_plate4->add_substrate stop_reaction Stop by Rinsing with Water add_substrate->stop_reaction dry_plate Dry Plate Completely (Protect from light) stop_reaction->dry_plate analyze_plate Analyze Spots dry_plate->analyze_plate

Caption: Optimized experimental workflow for IGRP(206-214) ELISpot assay.

Materials:

  • PVDF membrane 96-well ELISpot plate

  • Capture and biotinylated detection antibodies (specific for IFN-γ)

  • Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)

  • Substrate (e.g., BCIP/NBT or AEC)

  • IGRP(206-214) peptide

  • Positive control (e.g., PHA or a pool of viral peptides)

  • Negative control (e.g., peptide solvent, an irrelevant peptide)

  • PBMCs from study subjects

  • Serum-free cell culture medium (e.g., AIM-V)

  • Sterile PBS and sterile deionized water

  • 35% Ethanol in sterile water

Procedure:

Day 1: Plate Coating

  • Pre-wet the PVDF membrane by adding 20 µL of 35% ethanol to each well for a maximum of 1 minute.[9]

  • Wash the plate 5 times with 200 µL/well of sterile water to completely remove the ethanol.[9]

  • Dilute the capture antibody to the recommended concentration in sterile PBS.

  • Add 100 µL of the diluted capture antibody to each well.

  • Seal the plate and incubate overnight at 4°C.[10]

Day 2: Cell Incubation

  • Wash the plate 5 times with 200 µL/well of sterile PBS to remove unbound capture antibody.[3]

  • Block the membrane by adding 200 µL/well of serum-free medium (e.g., AIM-V). Incubate for at least 30 minutes at room temperature.[10]

  • While the plate is blocking, prepare your PBMCs. If using cryopreserved cells, thaw them and let them rest in culture medium for at least 1 hour at 37°C. Ensure cell viability is >95%.

  • Wash the cells and resuspend them in fresh serum-free medium at the desired concentration (e.g., 4-6 x 10^6 cells/mL).

  • Remove the blocking solution from the plate.

  • Add 50 µL of the IGRP(206-214) peptide, positive control, or negative control to the appropriate wells.

  • Add 50 µL of the cell suspension to each well (final volume 100 µL). This will result in 2-3 x 10^5 cells per well.[9]

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours. Do not move or disturb the plate during this incubation period.[4]

Day 3: Spot Development

  • Remove the cells by washing the plate 5 times with 200 µL/well of PBS.[3]

  • Dilute the biotinylated detection antibody in PBS containing 0.5% FCS (or a similar blocking agent). Add 100 µL/well and incubate for 2 hours at room temperature.[10]

  • Wash the plate 5 times with 200 µL/well of PBS.

  • Dilute the streptavidin-enzyme conjugate in PBS with 0.5% FCS. Add 100 µL/well and incubate for 1 hour at room temperature, protected from light.[10]

  • Wash the plate 5 times with PBS. After this step, remove the plastic underdrain and wash the back of the membrane.[2]

  • Add 100 µL/well of the substrate solution and develop until distinct spots emerge. Monitor spot development under a microscope.[9]

  • Stop the reaction by washing the plate extensively with tap water.[10]

  • Allow the plate to dry completely in the dark before counting the spots using an ELISpot reader.

References

Technical Support Center: Improving the Viability of IGRP(206-214) Specific T Cells in Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when culturing IGRP(206-214) specific T cells. Our goal is to help you improve the viability and functionality of these critical immune cells for your research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended basal medium and serum concentration for culturing IGRP(206-214) specific T cells?

A1: The most commonly used basal medium for culturing IGRP(206-214) specific T cells is RPMI 1640.[1][2] This should be supplemented with 10% Fetal Bovine Serum (FBS), 1 mM sodium pyruvate, non-essential amino acids, and 28 µM β-mercaptoethanol.[2] It is crucial to use a consistent and high-quality lot of FBS, as batch-to-batch variability can significantly impact T cell viability and function.

Q2: What is the optimal cytokine support for maintaining the viability of IGRP(206-214) specific T cells in culture?

A2: Interleukin-2 (IL-2) is essential for the survival and proliferation of IGRP(206-214) specific T cells in vitro.[1][2] A concentration of 50 U/mL of recombinant human IL-2 is recommended for propagating islet-infiltrating T cells.[2] For some applications, other common gamma-chain cytokines like IL-7 and IL-15 can be used in combination with or as an alternative to IL-2 to promote survival and expansion of memory T cell populations.

Q3: My IGRP(206-214) specific T cells are undergoing significant apoptosis after a few days in culture. What could be the cause?

A3: This phenomenon is likely Activation-Induced Cell Death (AICD), a natural process that eliminates chronically stimulated T cells. Repeated or high-avidity engagement of the T cell receptor (TCR) in the absence of appropriate co-stimulation can trigger apoptosis. IGRP(206-214) specific T cells, particularly those with high avidity for their target, are susceptible to AICD, which can be mediated through the Fas/FasL pathway.

Q4: How can I minimize Activation-Induced Cell Death (AICD) in my cultures?

A4: To minimize AICD, consider the following strategies:

  • Optimize antigen concentration: Use the lowest concentration of IGRP(206-214) peptide or peptide-MHC (pMHC) tetramers that still elicits the desired activation.

  • Provide co-stimulation: Ensure the presence of co-stimulatory signals, for example by using antigen-presenting cells (APCs) that express ligands like CD80/CD86.

  • Resting periods: After initial activation and expansion, culture the T cells in the presence of survival cytokines like IL-2, IL-7, or IL-15 without restimulating them with the antigen for a period.

  • Modulate signaling pathways: In some experimental settings, inhibitors of the Fas/FasL pathway can be used to reduce AICD.

Q5: What is the best method for cryopreserving and thawing IGRP(206-214) specific T cells to ensure high viability?

A5: For cryopreservation, use a freezing medium consisting of 90% FBS and 10% DMSO. Freeze the cells slowly at a controlled rate of -1°C per minute down to -80°C before transferring them to liquid nitrogen for long-term storage. When thawing, warm the vial rapidly in a 37°C water bath until a small ice crystal remains. Gently transfer the cells to pre-warmed culture medium. To remove residual DMSO, which can be toxic to the cells, it is advisable to centrifuge the cells after thawing and resuspend them in fresh medium.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low cell viability after thawing 1. Improper freezing technique (rate too fast).2. Suboptimal freezing medium.3. Repeated freeze-thaw cycles.4. Harsh thawing procedure.1. Use a controlled-rate freezer or a freezing container to ensure a -1°C/minute cooling rate.2. Use fresh, high-quality FBS and cell-culture grade DMSO in your freezing medium.3. Aliquot cells into multiple vials to avoid thawing the entire stock for each experiment.4. Thaw vials quickly at 37°C and gently dilute cells into pre-warmed medium. Consider a media change after a few hours to remove residual DMSO.
Poor T cell expansion in culture 1. Insufficient cytokine support.2. Suboptimal cell density.3. Exhaustion of nutrients in the medium.4. T cell anergy or exhaustion due to chronic stimulation.1. Ensure the correct concentration of IL-2 (or other cytokines like IL-7/IL-15) is present in the culture medium.2. Maintain an optimal cell density. Overcrowding can lead to nutrient depletion and accumulation of toxic byproducts.3. Perform regular media changes every 2-3 days.4. Provide periods of rest from antigenic stimulation, culturing the cells with only cytokines.
Loss of antigen-specific function (e.g., reduced IFN-γ production) 1. T cell exhaustion due to prolonged in vitro culture and stimulation.2. Preferential expansion of low-avidity T cells.3. Culture-induced changes in T cell phenotype.1. Limit the duration of in vitro culture. Assess function at earlier time points.2. Use methods to enrich for high-avidity T cells if required for your application.3. Analyze the expression of memory and exhaustion markers (e.g., CD44, CD62L, PD-1, TIM-3) to monitor the T cell phenotype over time.
Clumping of cells in culture 1. Cell death and release of DNA.2. High cell density.1. Gently pipette to break up clumps. If clumping is severe, consider adding a DNase I treatment to the culture medium.2. Maintain optimal cell density and viability to minimize cell death.

Experimental Protocols

Protocol 1: Isolation and Expansion of Islet-Infiltrating IGRP(206-214) Specific T Cells
  • Islet Isolation: Isolate pancreatic islets from NOD mice using standard collagenase digestion protocols.

  • T Cell Culture Initiation: Handpick the isolated islets and place approximately 50 islets per well in a 24-well tissue culture plate.[2]

  • Culture Medium: Use RPMI 1640 supplemented with 10% FBS, 1 mM sodium pyruvate, non-essential amino acids, 28 µM β-mercaptoethanol, and 50 U/mL recombinant human IL-2.[2]

  • Incubation: Culture the islets at 37°C in a 5% CO₂ incubator for 7-9 days.[1][2] During this period, T cells will migrate out of the islets and proliferate.

  • T Cell Harvest and Expansion: After the initial culture period, harvest the non-adherent T cells. These cells can be further expanded in fresh medium containing IL-2.

Protocol 2: In Vitro T Cell Proliferation Assay
  • Cell Preparation: Prepare a single-cell suspension of splenic 8.3 CD8⁺ T cells (specific for IGRP₂₀₆₋₂₁₄).

  • Antigen Presenting Cell (APC) Preparation: Use bone marrow- or spleen-derived dendritic cells (DCs) pulsed with 0.1 µM of IGRP₂₀₆₋₂₁₄ peptide.[1]

  • Co-culture: Co-culture 2 x 10⁴ T cells with 10⁴ peptide-pulsed DCs per well in a 96-well round-bottom plate in 200 µL of complete RPMI medium.[1]

  • Incubation: Culture the cells for 3 days at 37°C in a 5% CO₂ incubator.[1]

  • Proliferation Measurement: During the last 18 hours of culture, pulse each well with 1 µCi of [³H]-thymidine.[1] Harvest the cells and measure thymidine (B127349) incorporation using a scintillation counter to quantify proliferation.

Signaling Pathways and Experimental Workflows

T_Cell_Survival_Signaling T Cell Survival Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PI3K PI3K TCR->PI3K Signal 1 IL2R IL-2R IL2R->PI3K CD28 CD28 CD28->PI3K Signal 2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR BAD Bad AKT->BAD Inhibits NFkB NF-κB AKT->NFkB Gene_Expression Gene Expression (Survival, Proliferation) mTOR->Gene_Expression BCL2 Bcl-2 BCL2->Gene_Expression Promotes Survival BAD->BCL2 Inhibits NFkB->Gene_Expression

Caption: A simplified diagram of key T cell survival signaling pathways.

AICD_Signaling_Pathway Activation-Induced Cell Death (AICD) Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand (FasL) FasR Fas Receptor (Fas) FasL->FasR Binding FADD FADD FasR->FADD Recruitment Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 Recruitment Caspase8 Active Caspase-8 Pro_Caspase8->Caspase8 Cleavage Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Cleavage Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The Fas-FasL signaling pathway leading to Activation-Induced Cell Death (AICD).

Experimental_Workflow General Experimental Workflow for IGRP(206-214) T Cell Culture Start Start: Isolate T cells from NOD mouse spleen or islets Activation Activation: Co-culture with IGRP(206-214) peptide-pulsed APCs Start->Activation Expansion Expansion: Culture in IL-2 supplemented medium Activation->Expansion Assessment Functional Assessment: - Proliferation Assay - Cytokine Secretion (ELISA/ELISpot) - Cytotoxicity Assay Expansion->Assessment Cryopreservation Cryopreservation: Freeze expanded cells for long-term storage Expansion->Cryopreservation Thawing Thawing & Re-culture: For subsequent experiments Cryopreservation->Thawing Thawing->Expansion

Caption: A general workflow for the culture and analysis of IGRP(206-214) specific T cells.

References

Technical Support Center: Adoptive Transfer of IGRP(206-214) T Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the adoptive transfer of Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP(206-214)) T cells. The information is tailored for researchers, scientists, and drug development professionals in the field of autoimmune disease, particularly Type 1 Diabetes (T1D).

Frequently Asked Questions (FAQs)

Q1: What is the significance of the IGRP(206-214) peptide in T1D research?

A1: IGRP(206-214) is a key autoantigen recognized by CD8+ T cells in the non-obese diabetic (NOD) mouse model of T1D.[1][2] These T cells are clonally dominant and pathogenic, playing a crucial role in the destruction of insulin-producing pancreatic beta cells.[1][3] Consequently, the adoptive transfer of IGRP(206-214)-specific T cells is a widely used method to study T1D pathogenesis, immune tolerance mechanisms, and to test novel therapeutic interventions.[3][4]

Q2: Which mouse models are typically used for IGRP(206-214) T cell adoptive transfer experiments?

A2: The most common models are:

  • NOD mice: As the spontaneous model for T1D, they are often used to study the natural progression of the disease following T cell transfer.[3][5]

  • NOD.scid or NOD.Rag1-/- mice: These immunodeficient strains lack their own T and B cells, providing a "clean" background to study the effects of the transferred T cell population without interference from the host's adaptive immune system.[6][7]

  • NOD8.3 TCR transgenic mice: These mice have a high frequency of CD8+ T cells expressing a T cell receptor (TCR) specific for IGRP(206-214), making them an excellent source of pathogenic T cells for adoptive transfer studies.[1][3][8]

Troubleshooting Guide

Issue 1: Poor Engraftment or Low Persistence of Transferred T Cells

Q: We performed an adoptive transfer of IGRP(206-214) T cells into recipient mice, but we are observing very low numbers of these cells in the peripheral blood and target organs (pancreas, pancreatic lymph nodes). What could be the cause?

A: Several factors can contribute to poor engraftment and persistence of adoptively transferred T cells. Consider the following potential causes and solutions:

  • Suboptimal T Cell Activation State: Naive T cells may not expand efficiently without proper activation. It is often beneficial to activate the T cells in vitro prior to transfer. However, prolonged culture can lead to exhaustion.

  • Host Immune Response: If using immunocompetent hosts like standard NOD mice, the recipient's immune system may reject the transferred cells. Using immunodeficient recipients such as NOD.scid or NOD.Rag1-/- can mitigate this issue.[6]

  • Lack of Homeostatic Proliferation Signals: The availability of cytokines like IL-7 and IL-15 is crucial for T cell survival and homeostatic proliferation. Preconditioning the recipient mice with sublethal irradiation can create space and increase the availability of these cytokines.

  • T Cell Avidity: Low-avidity IGRP(206-214)-specific T cells may be less pathogenic and may not expand as robustly as high-avidity clones.[1][3] The source of your T cells (e.g., young vs. prediabetic NOD mice) can influence the avidity of the population.

Issue 2: Failure to Induce or Accelerate T1D

Q: We transferred IGRP(206-214)-specific T cells from diabetic NOD8.3 mice into young, pre-diabetic NOD recipients, but the onset of diabetes was not accelerated as expected. Why might this be the case?

A: The failure to induce or accelerate T1D can stem from issues with the transferred T cells, the recipient mice, or the experimental protocol itself.

  • T Cell Exhaustion: The transferred T cells may be in an exhausted state, characterized by high expression of inhibitory receptors like PD-1 and TIM-3.[9] This is more likely if the donor T cells were isolated from older, diabetic mice with prolonged antigen exposure. Continuous exposure to the IGRP antigen can boost T cell exhaustion.[9][10]

  • Recipient's Regulatory Environment: The recipient mice may have a robust population of regulatory T cells (Tregs) that can suppress the activity of the transferred pathogenic T cells.[4][7][11]

  • Insufficient Number of Pathogenic Cells: The number of transferred T cells might be below the threshold required to overcome the recipient's regulatory mechanisms and cause disease. Titrating the number of transferred cells is recommended.

  • Role of Other Autoantigens: While IGRP(206-214) is a dominant epitope, immune responses to other autoantigens, such as proinsulin, are also critical for T1D development.[3][4] Tolerance to proinsulin can prevent diabetes even in the presence of IGRP-specific T cells.[3][4]

Issue 3: Unexpected T Cell Proliferation or Distribution

Q: We observed widespread proliferation of our transferred CFSE-labeled IGRP(206-214) T cells in various lymphoid organs, not just the pancreatic lymph nodes (PLNs). Is this normal?

A: The expected site of initial proliferation for IGRP(206-214)-specific T cells is the PLNs, where the antigen is presented by antigen-presenting cells (APCs).[3][5] Widespread proliferation in other lymph nodes (e.g., inguinal, mesenteric) is not typical in a standard NOD mouse and may indicate:

  • Systemic Antigen Expression: Your experimental model might have ectopic or systemic expression of the IGRP antigen. For example, in transgenic mice engineered to express IGRP in APCs throughout the body, extensive T cell proliferation in all lymph nodes is an expected outcome.[3][9]

  • Inflammatory Conditions: A systemic inflammatory state in the recipient mouse could lead to non-specific T cell activation and proliferation. Ensure that the recipient mice are healthy and free of infections.

  • Bystander Activation: In a highly inflammatory environment, T cells can become activated in an antigen-independent manner, a phenomenon known as bystander activation.[5]

Experimental Protocols

Protocol 1: Isolation and Adoptive Transfer of IGRP(206-214) T Cells
  • T Cell Source: Isolate spleens and lymph nodes from NOD8.3 TCR transgenic mice.

  • Cell Preparation: Prepare a single-cell suspension.

  • CD8+ T Cell Enrichment: Purify CD8+ T cells using magnetic beads (negative or positive selection).

  • CFSE Labeling (Optional): To track T cell proliferation, resuspend purified T cells in PBS with 0.1% BSA at 10^7 cells/ml. Add CFSE (5 mM stock in DMSO) to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the reaction with 5 volumes of cold media containing 10% FBS and wash the cells three times.[3][8]

  • Adoptive Transfer: Resuspend the prepared T cells in sterile PBS. Inject a defined number of cells (e.g., 1-5 x 10^6) intravenously (tail vein) or intraperitoneally into recipient mice.[6][8]

Protocol 2: Analysis of Transferred T Cells
  • Tissue Harvesting: At a predetermined time point post-transfer, harvest tissues of interest (e.g., spleen, PLNs, pancreas).

  • Cell Staining: Prepare single-cell suspensions. For analysis by flow cytometry, stain cells with fluorescently labeled antibodies against surface markers (e.g., CD8, CD44, CD62L) and IGRP(206-214)/H-2Kd tetramers to identify the antigen-specific population.[1][3]

  • Flow Cytometry Analysis: Acquire samples on a flow cytometer. Analyze the data to determine the percentage, absolute number, phenotype (e.g., naive, effector, memory), and proliferation (based on CFSE dilution) of the transferred IGRP(206-214)-specific T cells.[1][3]

Data Presentation

Table 1: Representative Frequencies of IGRP(206-214)-Specific CD8+ T Cells in NOD Mice

TissueAge of NOD MousePercentage of CD8+ T cells that are IGRP(206-214) Tetramer+Reference
Peripheral Blood15 weeks~0.5% - 1.0%[1][3]
Spleen15 weeks~0.3% - 0.6%[3]
Pancreatic IsletsDiabeticUp to 30%[1]

Table 2: Impact of T Cell Subsets on T1D Induction in Adoptive Transfer Models

Transferred T Cell SubsetRecipient MouseOutcomeKey FindingReference
Naïve CD5^hi^ CD8+ T cellsNOD.Rag1-/-Higher diabetes incidenceCD5^hi^ T cells have higher self-antigen reactivity and are more pathogenic.[6]
Naïve CD5^lo^ CD8+ T cellsNOD.Rag1-/-Lower diabetes incidenceCD5^lo^ T cells are less pathogenic.[6]
IGRP-specific TEX cellsIrradiated NODDelayed diabetes onsetTerminally exhausted T cells can suppress other autoreactive T cells.[9]

Visualizations

Experimental_Workflow cluster_0 T Cell Preparation cluster_1 Adoptive Transfer cluster_2 In Vivo Analysis T_Source T Cell Source (e.g., NOD8.3 Spleen) Purification CD8+ T Cell Purification (Magnetic Beads) T_Source->Purification Labeling CFSE Labeling (Optional, for proliferation tracking) Purification->Labeling Injection Cell Injection (IV or IP) Labeling->Injection Recipient Recipient Mouse (e.g., NOD.scid) Recipient->Injection Monitoring Disease Monitoring (Blood Glucose) Injection->Monitoring Harvest Tissue Harvest (Spleen, PLN, Pancreas) Monitoring->Harvest Analysis Flow Cytometry Analysis (Tetramer Staining) Harvest->Analysis

Caption: Workflow for IGRP(206-214) T cell adoptive transfer experiments.

T_Cell_Activation cluster_signals Key Activation Signals APC Antigen Presenting Cell (APC) Signal1 Signal 1: TCR - pMHC (IGRP(206-214) on H-2Kd) APC->Signal1 pMHC Signal2 Signal 2: Co-stimulation (CD28 - B7) APC->Signal2 B7 TCell IGRP-specific CD8+ T Cell TCell->Signal1 TCR TCell->Signal2 CD28 Outcome T Cell Response: - Proliferation - Differentiation - Effector Function Signal1->Outcome Signal2->Outcome Signal3 Signal 3: Cytokines (e.g., IL-2) Signal3->Outcome

Caption: Simplified model of IGRP(206-214) T cell activation.

References

Technical Support Center: Refining Flow Cytometry Gating Strategy for IGRP(206-214) Tetramer+ Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining your flow cytometry gating strategy for Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP) (206-214) tetramer-positive cells. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in accurately identifying and quantifying these rare, antigen-specific T cells.

Troubleshooting Guide

This section addresses common issues encountered during the staining and analysis of IGRP(206-214) tetramer+ cells.

Problem Potential Cause Recommended Solution
High Background/Non-Specific Staining 1. Inadequate blocking of Fc receptors. 2. Dead cells binding the tetramer non-specifically. 3. Suboptimal tetramer concentration (too high). 4. Presence of biotinylated antibodies in the panel causing interference with streptavidin-conjugated tetramers.1. Include an Fc receptor blocking step in your protocol before adding antibodies or tetramers. 2. Always use a viability dye (e.g., 7-AAD, Propidium Iodide, or fixable viability dyes) to exclude dead cells from your analysis.[1][2] 3. Titrate your tetramer to determine the optimal concentration that provides the best signal-to-noise ratio.[3] 4. Avoid using other biotinylated antibodies in the same panel as your tetramer.[2]
Low/No Tetramer Signal 1. Low frequency of IGRP(206-214) specific T cells. 2. Incorrect storage or handling of the tetramer. 3. Inefficient staining protocol. 4. Fixation of cells before tetramer staining.1. Acquire a sufficient number of events (e.g., 1-5 million live, single lymphocytes) to detect rare populations.[4][5] Consider enrichment strategies if the frequency is extremely low. 2. Store tetramers at 4°C, protected from light, and avoid repeated freeze-thaw cycles. 3. Optimize incubation time and temperature. A common starting point is 30-60 minutes at 4°C or 30 minutes at 37°C for some protocols.[2][6] 4. Do not fix cells before tetramer staining, as this can destroy the epitope recognized by the T cell receptor.[2]
Poor Resolution Between Positive and Negative Populations 1. Inadequate compensation for spectral overlap. 2. Suboptimal instrument settings (e.g., PMT voltages). 3. High autofluorescence in the cell population.1. Use single-stained compensation controls for every fluorochrome in your panel, including the tetramer.[7] Fluorescence Minus One (FMO) controls are crucial for accurately setting gates for the tetramer-positive population.[5] 2. Optimize PMT voltages to ensure the negative population is on scale and there is sufficient dynamic range to resolve the positive population. 3. Use a dump channel to exclude highly autofluorescent cells like monocytes and macrophages if they are not of interest.[1][8]

Frequently Asked Questions (FAQs)

Q1: What are the essential controls for an IGRP(206-214) tetramer staining experiment?

A1: A robust tetramer staining experiment should include the following controls:

  • Unstained Cells: To assess background fluorescence and set initial gates.

  • Viability Dye Control: To properly gate on live cells.

  • Compensation Controls: Single-stained beads or cells for each fluorochrome in the panel to correct for spectral overlap.[7]

  • Fluorescence Minus One (FMO) Control: A sample stained with all antibodies except the tetramer. This is critical for setting an accurate gate for the rare tetramer-positive population by revealing the spread of the negative population.[5]

  • Negative Control Tetramer: A tetramer with the same MHC allele and fluorochrome but loaded with an irrelevant peptide that is known not to be recognized by T cells in your system.[2][9][10] This helps to distinguish true positive cells from cells that non-specifically bind the tetramer backbone.

  • Biological Controls: Samples from animals or individuals known to be negative or positive for the IGRP(206-214) response, if available.[10] For instance, in studies with NOD mice, islet-infiltrating T cells from diabetic mice could serve as a positive control.[11][12]

Q2: What is a "dump channel" and why is it important for tetramer gating?

A2: A dump channel includes a cocktail of antibodies against markers on cells that are not of interest (e.g., CD14 for monocytes, CD19 for B cells, CD4 if you are analyzing CD8+ T cells), all conjugated to the same fluorochrome.[1][8] By gating out the cells positive for this channel, you can enrich for your target lymphocyte population and reduce non-specific binding and background noise, leading to a cleaner identification of tetramer+ cells.[1][2][8]

Q3: Can I stain for intracellular markers along with the IGRP(206-214) tetramer?

A3: Yes, but the staining order is crucial. You should perform the tetramer staining on live cells first, followed by surface marker staining. After these steps, you can proceed with a fixation and permeabilization protocol suitable for intracellular staining. It is important to note that fixation before tetramer staining is not recommended as it can abolish tetramer binding.[2]

Q4: What is a typical frequency for IGRP(206-214) tetramer+ CD8+ T cells?

A4: The frequency of these cells is typically very low, especially in peripheral blood. In non-obese diabetic (NOD) mice, a common model for studying type 1 diabetes, the frequency of IGRP(206-214) tetramer+ CD8+ T cells can vary with age and disease progression, but is often in the range of 0.1% to a few percent of CD8+ T cells within pancreatic islets, and generally lower in peripheral blood.[13][14][15] Acquiring a large number of events is therefore critical for their detection.[4]

Experimental Protocols

Protocol 1: Staining of Peripheral Blood Mononuclear Cells (PBMCs) for IGRP(206-214) Tetramer+ Cells
  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Wash the cells twice with FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).

  • Fc Receptor Blocking: Resuspend cells in FACS buffer containing an Fc receptor blocking antibody and incubate for 10 minutes at 4°C.

  • Tetramer Staining: Without washing, add the titrated amount of IGRP(206-214) tetramer and the negative control tetramer to their respective tubes. Incubate for 30-60 minutes at 4°C, protected from light. Some protocols suggest incubation at 37°C for 30 minutes to enhance binding.[6]

  • Surface Marker Staining: Add the cocktail of fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD8, and a dump channel cocktail) to the cells. Incubate for 30 minutes at 4°C in the dark.

  • Viability Staining: Wash the cells once with FACS buffer. Resuspend in PBS and add a viability dye (e.g., 7-AAD) according to the manufacturer's instructions. Incubate for 10-15 minutes at room temperature in the dark.

  • Acquisition: Acquire the samples on a flow cytometer immediately. Collect a high number of events (at least 1 million live, single lymphocytes) to ensure adequate detection of the rare tetramer+ population.[4]

Visualizing the Gating Strategy

A logical workflow is essential for isolating the rare IGRP(206-214) tetramer+ population. The following diagrams illustrate a typical gating strategy.

Gating_Strategy cluster_0 Initial Gating cluster_1 Lymphocyte & T Cell Gating cluster_2 Tetramer Gating A Total Events B Singlets (FSC-A vs FSC-H) A->B Exclude Doublets C Live Cells (Viability Dye-) B->C Exclude Dead Cells D Lymphocytes (FSC-A vs SSC-A) C->D E Dump Gate Negative D->E Exclude Monocytes, B cells, etc. F CD3+ T Cells E->F G CD8+ T Cells F->G H IGRP(206-214) Tetramer+ G->H Identify Positive Population I Negative Control Tetramer G->I Set Gate Boundary J FMO Control G->J Confirm Gate Position

Caption: A hierarchical gating strategy for identifying IGRP(206-214) tetramer+ cells.

The following diagram illustrates the logical relationship for setting up the appropriate controls for accurate gating.

Control_Workflow cluster_controls Essential Controls for Tetramer Gating Unstained Unstained Cells Viability Viability Control Unstained->Viability 1. Set basic voltages Compensation Compensation Controls Viability->Compensation 2. Gate on live cells FMO FMO Control (All stains except tetramer) Compensation->FMO 3. Correct for spillover NegTet Negative Control Tetramer (Irrelevant Peptide) FMO->NegTet 4. Define tetramer gate boundary Experimental Experimental Sample (IGRP Tetramer) NegTet->Experimental 5. Apply gate to identify positives

Caption: Workflow illustrating the use of controls for accurate tetramer gating.

References

dealing with peptide contamination in commercial IGRP(206-214) preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercial IGRP(206-214) peptide preparations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues related to peptide contamination and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is IGRP(206-214) and why is its purity critical?

A1: IGRP(206-214) is a highly immunogenic peptide corresponding to residues 206-214 of murine islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP).[1] It is a key autoantigen studied in the context of Type 1 Diabetes in non-obese diabetic (NOD) mice, as it can be recognized by pathogenic CD8+ T cells.[2][3][4][5][6] Due to its potent ability to stimulate T-cell responses, even trace amounts of IGRP(206-214) as a contaminant in other peptide preparations can lead to significant false-positive results in sensitive immunological assays.[2][7] Conversely, contaminants within an IGRP(206-214) preparation can cause unexpected or misleading experimental outcomes.

Q2: What are the common types of impurities found in commercial synthetic peptides like IGRP(206-214)?

A2: Commercial synthetic peptides can contain several types of impurities stemming from the synthesis process, storage, or handling. These are broadly categorized as process-related and product-related impurities.

  • Process-Related Impurities: These arise during chemical synthesis and include truncated or extended peptide sequences, deletion sequences, incompletely removed protecting groups (e.g., Fmoc-modified peptides), and by-products from side reactions.[8][9] Residual reagents and solvents from the synthesis and purification steps, as well as heavy metals from equipment, can also be present.[10]

  • Product-Related Impurities: These are modifications of the target peptide itself, such as deamidation, oxidation, or aggregation, which can occur during manufacturing or storage.[8][11]

  • Cross-Contamination: A significant concern is contamination with other, unrelated but highly immunogenic peptides due to shared equipment during synthesis or purification.[12][13] A documented case showed a peptide preparation contaminated with IGRP(206-214), which was undetectable by standard mass spectrometry but elicited a powerful T-cell response.[2][7]

Q3: My peptide provider supplied a certificate of analysis (CoA) showing >95% purity by HPLC. Is this sufficient to rule out contamination issues?

A3: While a CoA indicating >95% purity is a good starting point, it may not be sufficient to rule out issues, especially for highly sensitive applications like T-cell assays.[13][14] Standard HPLC with UV detection measures the proportion of the main peptide relative to other absorbing species.[8] However, a contaminant that is highly potent biologically may be present at a very low concentration (e.g., <1% or even at parts-per-million levels) and could be missed by standard HPLC or even direct mass spectrometry.[2][13] Such low-level impurities can still cause significant false-positive results.[12][13]

Q4: What kind of experimental results might suggest a contamination problem with my IGRP(206-214) peptide?

A4: Several indicators might point towards a contamination issue:

  • Unexpected T-cell Activation: You observe T-cell activation (e.g., IFN-γ production in an ELISPOT assay) with a control peptide that should be non-stimulatory, or a response in cells that should not be reactive to IGRP(206-214).[2][12]

  • Lack of Response: Your highly purified IGRP(206-214) fails to stimulate a response in a well-characterized T-cell line known to be reactive to it. This could suggest the presence of an inhibitory impurity.

  • Poor Reproducibility: Results vary significantly between different lots of the same peptide or even between experiments using the same lot.[14]

  • Inconsistent Dose-Response: The biological activity does not correlate linearly with the peptide concentration as expected. The higher the dose applied, the greater the risk of observing effects from spurious contaminants.[13]

Troubleshooting Guide

If you suspect contamination in your IGRP(206-214) preparation, follow this troubleshooting workflow.

G

Step 1: Initial Assessment of Unexpected Results

  • Problem: You observe T-cell activation with a negative control peptide or inconsistent responses with your IGRP(206-214).

  • Action: Before blaming the peptide, rule out other experimental variables.

    • Confirm the identity and viability of your cells.

    • Check for contamination in your cell culture reagents (e.g., mycoplasma, endotoxin).

    • Verify the correct preparation and dilution of all reagents.

Step 2: Perform In-house Quality Control

  • Problem: Basic experimental checks are fine, but the issue persists.

  • Action: Perform your own analytical tests on the peptide preparation.

    • Mass Spectrometry (MS): Confirm that the primary mass peak corresponds to the theoretical mass of IGRP(206-214) (Monoisotopic Mass: ~1095.6 Da). Look for any secondary peaks.

    • Analytical HPLC: Run an analytical HPLC to confirm the purity stated on the CoA. Compare the chromatogram to the one provided by the supplier.

Step 3: Conduct Biological Specificity Assays

  • Problem: Analytical data seems acceptable, but biological results are questionable. T-cell assays are extremely sensitive to minute impurities.[2]

  • Action: Use highly specific biological controls.

    • Use a Control T-cell Line: Test the peptide on a T-cell line or clone that is known to be specific for IGRP(206-214) and one that is specific for an unrelated peptide. The IGRP(206-214) prep should only activate the specific T-cells.

    • Test Multiple Batches: If possible, test a new, independently synthesized batch of the peptide to see if the issue is reproducible.[13] Sporadic contamination events can affect single batches.[13]

Step 4: Advanced Characterization and Supplier Communication

  • Problem: You have strong evidence of a contamination issue affecting your results.

  • Action:

    • Contact the Supplier: Provide them with your analytical and biological data and request an investigation into the specific lot.

    • Consider Advanced Analysis: For critical applications, consider more advanced techniques like LC-MS/MS to fragment the peptide and its impurities for sequence confirmation.[15][16] HPLC fractionation followed by biological testing of each fraction can help isolate and identify the contaminant.[7]

Summary of Potential Contaminants and Detection Methods

Contaminant TypeExamplesPrimary Detection MethodPotential Impact on IGRP(206-214) Experiments
Process-Related (Peptide) Truncated/Extended Sequences, DeletionsHPLC, Mass Spectrometry (LC-MS/MS)Altered or no T-cell recognition; antagonist effects.
Process-Related (Chemical) Residual solvents, TFA, Fmoc groupsGas Chromatography-MS (GC-MS), HPLCCellular toxicity; non-specific immune activation.[12]
Product-Related Oxidation, Deamidation, AggregatesHPLC, Mass SpectrometryReduced peptide activity; potential for altered immunogenicity.[11]
Cross-Contamination Other highly immunogenic peptides (e.g., viral epitopes)Biological Assays (ELISPOT, etc.), LC-MSFalse-positive T-cell activation, leading to incorrect conclusions.[2][12]
Heavy Metals Arising from equipment/reagentsInductively Coupled Plasma-MS (ICP-MS)Cellular toxicity; can facilitate peptide degradation.[10]

Key Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing peptide purity.

  • System Preparation: Use a standard HPLC system with a UV detector (e.g., monitoring at 214 nm and 280 nm) and a C18 reversed-phase column.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) in water. Note: FA is preferred for subsequent MS analysis as TFA can cause signal suppression.[15]

    • Solvent B: 0.1% TFA or FA in acetonitrile.

  • Peptide Sample Preparation: Dissolve the lyophilized IGRP(206-214) peptide in Solvent A or an appropriate buffer to a concentration of 1 mg/mL. Centrifuge to pellet any insoluble material.

  • Gradient Elution: Run a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as (Area of main peak / Total area of all peaks) x 100.

Protocol 2: Identity Verification by Mass Spectrometry (MS)

This protocol outlines how to confirm the peptide's molecular weight.

  • Sample Preparation: Prepare a dilute solution of the peptide (e.g., 10-100 µM) in an appropriate solvent for infusion or LC-MS (e.g., 50% acetonitrile, 0.1% formic acid).

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 400-1500 m/z).

  • Data Analysis: The IGRP(206-214) peptide (sequence VYLKTNVFL) has a monoisotopic mass of approximately 1095.6 Da. Look for charge states such as the [M+H]+ ion at ~1096.6 m/z and the [M+2H]2+ ion at ~548.8 m/z. Compare the observed mass to the theoretical mass.

G

References

Technical Support Center: Enhancing In Vitro Restimulation with IGRP(206-214)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the murine IGRP(206-214) peptide (VYLKTNVFL) in in vitro restimulation assays. The following information is intended for researchers, scientists, and drug development professionals to optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of IGRP(206-214) peptide for T-cell restimulation?

The optimal concentration can vary depending on the specific assay and the avidity of the T-cells. However, a common starting concentration for in vitro T-cell proliferation and cytokine release assays is 0.1 µM.[1][2] For cytotoxicity assays, target cells are often pulsed with the peptide at a concentration of 1 µg/ml. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q2: How should I handle and store the IGRP(206-214) peptide?

IGRP(206-214) peptide is typically delivered in a lyophilized format.[3][4] For long-term storage, it is recommended to keep it at -20°C.[4] Before use, the peptide should be reconstituted in a suitable solvent, such as sterile distilled water or DMSO, to create a stock solution. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: What are common methods to measure the T-cell response to IGRP(206-214) restimulation?

Several methods can be used to quantify the T-cell response:

  • T-cell Proliferation Assays: These assays, often using [3H]-thymidine incorporation, measure the proliferation of T-cells in response to the peptide.[1]

  • Cytokine Release Assays: ELISA or ELISPOT assays can be used to measure the secretion of cytokines like IFN-γ by restimulated T-cells.[5]

  • Intracellular Cytokine Staining (ICS): This flow cytometry-based method allows for the identification of cytokine-producing T-cells at a single-cell level.[6]

  • Cytotoxicity Assays: A standard 4-hour or 16-hour Chromium-51 (51Cr) release assay can be used to measure the cytotoxic activity of IGRP(206-214)-specific CD8+ T-cells against peptide-pulsed target cells.[6][7]

  • Tetramer Staining: Peptide/MHC tetramers, such as IGRP(206-214)/H-2Kd tetramers, can be used to directly visualize and quantify IGRP(206-214)-specific CD8+ T-cells via flow cytometry.[5][7]

Q4: Can I use IGRP(206-214) to detect T-cells directly ex vivo?

Yes, IGRP(206-214)/H-2Kd tetramers can be used to detect and quantify IGRP(206-214)-reactive CD8+ T-cells directly from ex vivo samples, such as those from islets and peripheral blood of NOD mice.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no T-cell response (proliferation, cytokine secretion, or cytotoxicity) Peptide Quality/Purity: The peptide preparation may contain impurities or have low purity.[8]Ensure the use of high-purity (>90% or >95%) synthetic peptide.[3][4] If contamination is suspected, consider using a new batch of peptide or further purification.[8]
Suboptimal Peptide Concentration: The concentration of the peptide used for restimulation may be too low or too high.Perform a dose-response experiment to determine the optimal peptide concentration for your specific T-cell population and assay.
Low Avidity of T-cells: The responding T-cell population may have low avidity for the IGRP(206-214) peptide.[7] Low-avidity T-cells may require higher peptide concentrations or more sensitive detection methods.Consider using more sensitive assays like ELISPOT or intracellular cytokine staining. If possible, use altered peptide ligands (APLs) that may better stimulate low-avidity T-cells.
Poor Antigen Presentation: The antigen-presenting cells (APCs) may not be efficiently presenting the peptide.Ensure the use of healthy, functional APCs (e.g., irradiated splenocytes, bone marrow-derived dendritic cells).[1] Co-culture T-cells with APCs pulsed with the peptide.
High background in assays Non-specific T-cell activation: Culture conditions or reagents may be causing non-specific activation.Include appropriate negative controls, such as wells with T-cells and APCs without the peptide, or with an irrelevant peptide.
Contaminants in peptide: The peptide preparation may contain contaminants that are stimulating other T-cell populations.[8]Use highly purified peptide and verify its sequence and purity.
Inconsistent results between experiments Variability in cell populations: The number and activation state of IGRP(206-214)-specific T-cells can vary between individual animals and with age.Use age-matched animals and pool cells from multiple animals if possible to reduce individual variation.
Variability in reagents: Different lots of peptides, media, or sera can introduce variability.Use the same lot of critical reagents for a set of experiments. Qualify new lots of reagents before use.

Experimental Protocols

IGRP(206-214) In Vitro T-cell Proliferation Assay

This protocol is adapted from methodologies described in studies on T-cell responses in NOD mice.[1]

Materials:

  • Splenic 8.3 CD8+ T-cells (or other IGRP(206-214)-reactive T-cell source)

  • Bone marrow- or spleen-derived dendritic cells (DCs) as APCs

  • IGRP(206-214) peptide (0.1 µM working concentration)

  • Control peptide (e.g., TUM peptide)

  • Complete RPMI medium

  • 96-well round-bottomed plates

  • [3H]-thymidine

  • Cell harvester and scintillation counter

Procedure:

  • Prepare a single-cell suspension of DCs.

  • Pulse the DCs with 0.1 µM IGRP(206-214) peptide or control peptide for 1-2 hours at 37°C.

  • Wash the pulsed DCs to remove excess peptide.

  • Plate 1 x 10^4 pulsed DCs per well in a 96-well round-bottomed plate.

  • Add 2 x 10^4 splenic 8.3 CD8+ T-cells to each well.

  • Culture the cells for 3 days at 37°C in 5% CO2.

  • During the last 18 hours of culture, pulse each well with 1 µCi of [3H]-thymidine.

  • Harvest the cells onto filter mats and measure [3H]-thymidine incorporation using a scintillation counter.

IGRP(206-214) Cytotoxicity Assay (51Cr Release Assay)

This protocol is based on standard chromium release assays used to measure CTL activity.[6][7]

Materials:

  • IGRP(206-214)-specific CD8+ T-cells (effector cells)

  • P815 mastocytoma cells (target cells)

  • IGRP(206-214) peptide

  • [51Cr] sodium chromate (B82759)

  • Complete RPMI medium

  • 96-well V-bottom plates

  • Gamma counter

  • 2% Triton X-100

Procedure:

  • Label P815 target cells by incubating them with 200 µCi of [51Cr] sodium chromate for 1 hour at 37°C.

  • Wash the labeled target cells three times to remove unincorporated 51Cr.

  • Pulse the labeled target cells with IGRP(206-214) peptide (e.g., 1 µg/ml) for 1 hour at 37°C.

  • Wash the peptide-pulsed target cells.

  • Plate the target cells at 1 x 10^4 cells per well in a 96-well V-bottom plate.

  • Add effector T-cells at various effector-to-target (E:T) ratios (e.g., 5:1).

  • Set up control wells:

    • Spontaneous release: Target cells with medium alone.

    • Maximum release: Target cells with 2% Triton X-100.

  • Incubate the plate for 4-16 hours at 37°C.

  • Centrifuge the plate and collect the supernatant from each well.

  • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

Visualizations

Experimental_Workflow_for_Tcell_Restimulation Experimental Workflow for IGRP(206-214) T-cell Restimulation cluster_preparation Cell Preparation cluster_stimulation Restimulation cluster_analysis Analysis isolate_tcells Isolate IGRP(206-214)-reactive T-cells coculture Co-culture T-cells and pulsed APCs isolate_tcells->coculture prepare_apcs Prepare Antigen Presenting Cells (APCs) pulse_apcs Pulse APCs with IGRP(206-214) peptide prepare_apcs->pulse_apcs pulse_apcs->coculture proliferation Proliferation Assay ([3H]-thymidine) coculture->proliferation cytokine Cytokine Assay (ELISA/ELISPOT/ICS) coculture->cytokine cytotoxicity Cytotoxicity Assay (51Cr Release) coculture->cytotoxicity

Caption: Workflow for in vitro T-cell restimulation with IGRP(206-214).

Troubleshooting_Logic_Tree Troubleshooting Logic for Low T-cell Response cluster_peptide Peptide Issues cluster_cells Cellular Issues cluster_assay Assay Conditions start Low or No T-cell Response check_purity Check Peptide Purity (>90%) start->check_purity check_apc Verify APC Function start->check_apc check_controls Review Negative Controls start->check_controls optimize_conc Optimize Peptide Concentration check_purity->optimize_conc assess_avidity Assess T-cell Avidity check_apc->assess_avidity validate_reagents Validate Reagents check_controls->validate_reagents

Caption: Troubleshooting logic for low T-cell response to IGRP(206-214).

Signaling_Pathway_TCR Simplified TCR Signaling upon IGRP(206-214) Recognition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tcr T-cell Receptor (TCR) lck Lck tcr->lck Phosphorylation mhc pMHC (IGRP(206-214)/H-2Kd) mhc->tcr Recognition cd8 CD8 Co-receptor cd8->lck zap70 ZAP-70 lck->zap70 Activation downstream Downstream Signaling (e.g., PLCγ, MAPK) zap70->downstream transcription Gene Transcription (e.g., IL-2, IFN-γ) downstream->transcription

Caption: Simplified TCR signaling upon IGRP(206-214) recognition.

References

Troubleshooting Variability in IGRP(206-214) Induced Diabetes Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing IGRP(206-214) induced diabetes models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and challenges encountered during experimentation. The information is tailored for researchers, scientists, and drug development professionals working with this specific autoimmune diabetes model.

Frequently Asked Questions (FAQs)

Q1: What is the IGRP(206-214) peptide and why is it used to induce diabetes in mice?

A1: IGRP(206-214) is a peptide fragment of Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein, an autoantigen expressed in pancreatic β-cells.[1][2] In the Non-Obese Diabetic (NOD) mouse model, this peptide is a key target for diabetogenic CD8+ T cells.[3][4] Immunization with IGRP(206-214) can accelerate and synchronize the onset of autoimmune diabetes, making it a valuable tool for studying disease pathogenesis and for testing potential therapeutics.

Q2: What is the typical incidence and onset of diabetes in IGRP(206-214) induced models?

A2: The incidence and onset of diabetes can be highly variable and depend on a multitude of factors including the specific NOD mouse substrain, housing conditions, and the immunization protocol used.[5][6] Generally, immunization with IGRP(206-214) in an appropriate adjuvant can lead to an accelerated and higher incidence of diabetes compared to the spontaneous development in NOD mice.[7] For example, some studies report diabetes onset within days to weeks after immunization, with incidence rates that can be significantly higher than the spontaneous rates of 60-80% in female and 20-30% in male NOD mice.[5][7]

Q3: How does the immune system recognize IGRP(206-214) to initiate β-cell destruction?

A3: IGRP(206-214) is presented by Major Histocompatibility Complex (MHC) class I molecules (specifically H-2Kd in NOD mice) on the surface of antigen-presenting cells (APCs) and pancreatic β-cells.[2][8] This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on autoreactive CD8+ T cells.[9] This recognition, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of these CD8+ T cells into cytotoxic T lymphocytes (CTLs) that can then directly kill the insulin-producing β-cells, leading to diabetes.

Troubleshooting Guide

Variability in diabetes incidence and progression is a common challenge in IGRP(206-214) induced models. This guide addresses potential sources of variability in a question-and-answer format.

Q4: We are observing lower-than-expected diabetes incidence after IGRP(206-214) immunization. What are the potential causes?

A4: Several factors could contribute to a lower-than-expected diabetes incidence. Consider the following:

  • Peptide Quality and Handling:

    • Purity: Was the IGRP(206-214) peptide of high purity (typically >95%)? Impurities can affect the immunogenicity of the peptide.

    • Storage and Solubility: Was the peptide stored correctly (typically lyophilized at -20°C or -80°C) and completely dissolved in a suitable solvent (e.g., sterile PBS or DMSO) before emulsification with an adjuvant? Improper handling can lead to degradation or aggregation.

  • Immunization Protocol:

    • Adjuvant Choice and Emulsion Quality: Was the appropriate adjuvant used (e.g., Complete Freund's Adjuvant - CFA for initial immunization)? Was the peptide-adjuvant emulsion properly prepared to a stable, thick consistency? An improper emulsion will not provide the necessary sustained release and immune stimulation.

    • Injection Route and Volume: Was the immunization administered via the recommended route (e.g., subcutaneous or in the footpad)? Was the injection volume consistent across all animals?

  • Animal-Related Factors:

    • Mouse Strain and Age: Are you using the correct substrain of NOD mice, and are they at the optimal age for induction (typically 4-8 weeks old)?[2] Different NOD substrains can have varying susceptibility to diabetes.

    • Animal Health and Microbiome: Are the mice housed in a specific-pathogen-free (SPF) facility? The gut microbiome has a significant impact on diabetes development in NOD mice, and variations in housing conditions can alter the microbiome and subsequent immune responses.[6][10]

Q5: We are seeing significant variability in the timing of diabetes onset between individual mice in the same experimental group. What could be the reason?

A5: Inter-animal variability is a known characteristic of the NOD mouse model.[6] However, certain experimental factors can exacerbate this:

  • Inconsistent Immunization: Minor variations in the preparation of the peptide-adjuvant emulsion or in the injection technique can lead to different levels of immune stimulation in individual mice.

  • Biological Variation: Even in inbred mouse strains, there is inherent biological variability in the immune response. The precursor frequency of IGRP(206-214)-specific T cells can differ between individual mice.

  • Stress: Stress from handling, transportation, or other environmental factors can influence the onset and incidence of diabetes in NOD mice.[11]

Q6: Can the source of the NOD mice affect the experimental outcome?

A6: Absolutely. Different animal vendors may have genetically distinct NOD substrains, and the microbial environment of each breeding facility can vary significantly.[6] It is well-documented that NOD mice from different sources can have different baseline diabetes incidences.[5] Therefore, it is crucial to source all experimental animals from the same vendor and to report the source in publications.

Quantitative Data Summary

The following table summarizes factors that can influence the incidence of diabetes in NOD mice, which are relevant to the IGRP(206-214) induced model.

FactorObservationPotential Impact on Diabetes IncidenceReference(s)
Genetics Different NOD substrains exist.Varies between substrains.[12]
Microbiome Exposure to different microbes (e.g., through housing conditions).Can be significantly increased in "cleaner" environments and decreased by exposure to certain bacteria.[6][10]
Diet Composition of chow.Certain dietary components can influence the gut microbiota and immune system, thereby affecting diabetes incidence.[6]
Housing Stressors such as overcrowding or frequent handling.Can either protect from or accelerate diabetes depending on the nature and duration of the stressor.[11]
Sex Female vs. Male.Females generally have a higher and earlier incidence of spontaneous diabetes.[5]

Experimental Protocols

Detailed Methodology for IGRP(206-214) Peptide-Induced Diabetes

This protocol provides a general framework. Specific details may need to be optimized for individual laboratory conditions.

1. Materials:

  • IGRP(206-214) peptide (VYLKTNVFL), high purity (>95%)

  • Sterile, endotoxin-free PBS or 0.9% saline

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA) (for booster immunizations, if applicable)

  • Female NOD mice (4-8 weeks of age)

  • Syringes and needles (e.g., 27-30 gauge)

  • Blood glucose monitoring system

2. Peptide Preparation:

  • Reconstitute the lyophilized IGRP(206-214) peptide in sterile PBS to a stock concentration (e.g., 1-2 mg/mL).

  • Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

3. Immunization Procedure:

  • On the day of immunization, thaw an aliquot of the IGRP(206-214) peptide stock solution.

  • Prepare the peptide-adjuvant emulsion. A common method is to mix equal volumes of the peptide solution and CFA (for the primary immunization) in a glass syringe connected to another syringe via a luer-lock connector.

  • Force the mixture back and forth between the syringes until a thick, stable, white emulsion is formed. A drop of a stable emulsion should not disperse when placed in a beaker of water.

  • Anesthetize the mice according to your institution's approved protocol.

  • Inject a total of 100-200 µL of the emulsion (containing 50-100 µg of peptide) subcutaneously, typically distributed over two sites on the back or in the hind footpad.[2]

4. Monitoring for Diabetes:

  • Begin monitoring blood glucose levels 5-7 days after immunization.

  • Check blood glucose 2-3 times per week.

  • A mouse is typically considered diabetic when its blood glucose level exceeds a predetermined threshold (e.g., >250 mg/dL or 13.9 mmol/L) for two consecutive measurements.

Visualizations

Signaling Pathway of IGRP(206-214)-Induced CD8+ T-Cell Activation

IGRP_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell MHC MHC Class I (H-2Kd) IGRP_peptide IGRP(206-214) peptide CD8 CD8 MHC->CD8 Stabilization TCR TCR IGRP_peptide->TCR Recognition Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 RasGRP RasGRP LAT_SLP76->RasGRP DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 Ca2+ influx DAG->RasGRP NFkB NF-κB DAG->NFkB NFAT NFAT IP3->NFAT Ras Ras RasGRP->Ras MAPK MAPK Pathway (ERK, JNK, p38) Ras->MAPK AP1 AP-1 MAPK->AP1 Gene_Expression Gene Expression (e.g., IL-2, IFN-γ, Granzyme B) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression Proliferation Proliferation & Differentiation Gene_Expression->Proliferation CTL Cytotoxic T Lymphocyte (CTL) Proliferation->CTL

T-cell receptor signaling cascade initiated by IGRP(206-214) recognition.

Experimental Workflow for IGRP(206-214) Induced Diabetes Model

Experimental_Workflow Peptide_Prep 1. IGRP(206-214) Peptide Reconstitution & Quantification Emulsion_Prep 2. Peptide-Adjuvant Emulsion Preparation Peptide_Prep->Emulsion_Prep Immunization 3. Immunization of NOD Mice (4-8 weeks old) Emulsion_Prep->Immunization Monitoring 4. Blood Glucose Monitoring (2-3x/week) Immunization->Monitoring Diabetes_Onset 5. Diabetes Onset (Blood Glucose > 250 mg/dL) Monitoring->Diabetes_Onset Data_Analysis 6. Data Analysis (Incidence & Kinetics) Diabetes_Onset->Data_Analysis

A typical experimental workflow for inducing diabetes with IGRP(206-214).

Logical Troubleshooting Flowchart for Low Diabetes Incidence

A step-by-step guide to troubleshooting low diabetes incidence.

References

Validation & Comparative

Decoding the Specificity of T Cell Receptor Binding to the Diabetic Autoantigen IGRP(206-214)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen in the pathogenesis of type 1 diabetes (T1D). Specifically, the peptide fragment spanning amino acids 206-214, IGRP(206-214), is a primary target of autoreactive CD8+ T cells in the non-obese diabetic (NOD) mouse model, a widely used surrogate for human T1D.[1][2][3] The specificity of the T cell receptor (TCR) interaction with the IGRP(206-214) peptide presented by the major histocompatibility complex (MHC) class I molecule H-2Kd is a critical determinant of the autoimmune response. This guide provides a comparative analysis of the binding and functional characteristics of TCRs specific for IGRP(206-214), supported by experimental data and detailed protocols to aid researchers in this field.

IGRP(206-214)-Specific T Cell Receptor Binding Affinity

The affinity of the TCR for its peptide-MHC (pMHC) ligand is a crucial factor in T cell activation. Studies have characterized the binding affinities of different TCRs for the IGRP(206-214)/H-2Kd complex, revealing a range of avidities that correlate with T cell pathogenicity. The NY8.3 TCR, a well-characterized diabetogenic TCR, and variants utilizing different TCR alpha chains (Vα) have been extensively studied.

TCR ClonotypePeptide LigandBinding Affinity (Kd)Reference
17.5α/8.3βIGRP(206-214)5.9 ± 0.5 nM[4]
17.4α/8.3βIGRP(206-214)14.9 ± 2.0 nM[4]
17.5α/8.3βNRP-V7 (mimotope)7.0 ± 1.0 nM
17.4α/8.3βNRP-V7 (mimotope)13.0 ± 1.0 nM
17.6α/8.3βNRP-V7 (mimotope)16.0 ± 2.0 nM

NRP-V7 is a mimotope of IGRP(206-214) that binds with higher affinity to some TCRs and is often used to facilitate the detection of IGRP-specific T cells.

Functional Avidity of IGRP(206-214)-Specific T Cells

Functional avidity, the concentration of peptide required to elicit a half-maximal T cell response (EC50), provides a measure of a T cell's sensitivity to its cognate antigen. This parameter is influenced not only by TCR affinity but also by other factors such as TCR expression levels and coreceptor engagement.

T Cell ClonePeptide StimulantFunctional AssayEC50 ValueReference
17.5α/8.3β transfectantsIGRP(206-214)IL-2 Secretion~1 µg/ml
17.4α/8.3β transfectantsIGRP(206-214)IL-2 Secretion~135 µg/ml
17.6α/8.3β transfectantsIGRP(206-214)IL-2 Secretion>1000 µg/ml
17.5α/8.3β transfectantsNRP-V7IL-2 Secretion~13 µg/ml
17.4α/8.3β transfectantsNRP-V7IL-2 Secretion~73 µg/ml
17.6α/8.3β transfectantsNRP-V7IL-2 Secretion~173 µg/ml

These data illustrate a direct correlation between higher binding affinity and greater functional avidity, with the high-avidity 17.5α/8.3β TCR being significantly more sensitive to IGRP(206-214) stimulation than the lower-avidity variants.

Cross-Reactivity Profile

A critical aspect of TCR specificity is its potential for cross-reactivity with other self-peptides or foreign antigens. The IGRP(206-214)-specific TCR has been shown to be highly specific, with limited cross-reactivity to other known islet autoantigens.

TCR SpecificityTest PeptideCross-Reactivity Observed?Reference
IGRP(206-214)Homologous region of murine glucose-6-phosphatase (KYCLITIFL)No[5][6]
IGRP(206-214)Insulin B15-23No[5]
IGRP(206-214)Chromogranin A 36-44No[7]
IGRP(206-214)NRP-V7 (mimotope)Yes[5]
IGRP(206-214)Microbial peptide mimics (e.g., from Lachnospiraceae)Yes[8]

The lack of cross-reactivity with the homologous region of the ubiquitously expressed glucose-6-phosphatase highlights the exquisite specificity of the TCR for the IGRP-derived epitope.[5][6] However, the recognition of microbial mimics suggests a potential role for molecular mimicry in triggering autoimmunity.[8]

Experimental Protocols

Accurate assessment of TCR specificity relies on robust and well-defined experimental methodologies. Below are detailed protocols for two key assays used in the characterization of IGRP(206-214)-specific T cells.

Peptide-MHC Tetramer Staining for Flow Cytometry

This protocol allows for the direct visualization and quantification of antigen-specific T cells.

Materials:

  • PE-conjugated IGRP(206-214)/H-2Kd tetramers

  • FITC-conjugated anti-CD8α antibody (clone 53-6.7)

  • PerCP-conjugated anti-CD4 antibody (clone RM4-5)

  • FACS buffer (PBS with 1% FBS and 0.1% sodium azide)

  • Cell suspension (e.g., splenocytes, islet-infiltrating lymphocytes)

Procedure:

  • Prepare a single-cell suspension from the tissue of interest.

  • Wash the cells with FACS buffer and resuspend at a concentration of 1 x 107 cells/mL.

  • Add the pMHC tetramer to the cell suspension at a final concentration of 5 µg/mL.[9]

  • Incubate for 1 hour at 4°C in the dark.[9]

  • Wash the cells twice with FACS buffer.

  • Add the fluorescently-conjugated anti-CD8α and anti-CD4 antibodies at the manufacturer's recommended concentration.

  • Incubate for 30 minutes at 4°C in the dark.[9]

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 300 µL of FACS buffer and acquire data on a flow cytometer.

  • Gate on CD8+ lymphocytes to determine the percentage of tetramer-positive cells.

IFN-γ ELISpot Assay

This assay quantifies the frequency of antigen-specific, cytokine-producing T cells.

Materials:

  • 96-well PVDF-membrane ELISpot plates

  • Anti-mouse IFN-γ capture antibody (e.g., clone AN18)

  • Biotinylated anti-mouse IFN-γ detection antibody (e.g., clone R4-6A2)

  • Streptavidin-Alkaline Phosphatase (ALP)

  • BCIP/NBT substrate

  • RPMI-1640 medium with 10% FBS

  • IGRP(206-214) peptide

  • Antigen-presenting cells (APCs), e.g., irradiated splenocytes

  • T cell suspension

Procedure:

  • Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with RPMI-1640 containing 10% FBS for at least 2 hours at 37°C.

  • Prepare APCs and pulse with varying concentrations of IGRP(206-214) peptide (e.g., 0.01 µM to 10 µM) for 1-2 hours at 37°C.

  • Add the T cell suspension to the wells containing the peptide-pulsed APCs.

  • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[10]

  • Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate for 1.5-2 hours at room temperature.[10][11]

  • Wash the plate and add Streptavidin-ALP. Incubate for 1 hour at room temperature.[11]

  • Wash the plate and add the BCIP/NBT substrate. Monitor for spot development.[11]

  • Stop the reaction by washing with distilled water.

  • Allow the plate to dry and count the spots using an ELISpot reader.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the TCR signaling pathway and the experimental workflows.

TCR_Signaling TCR Signaling Pathway for T Cell Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell pMHC pMHC (IGRP(206-214)/H-2Kd) TCR TCR pMHC->TCR Binding CD8 CD8 pMHC->CD8 Lck Lck TCR->Lck Phosphorylation ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg IP3_DAG IP3 & DAG PLCg->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB Ca_PKC->NFAT_AP1_NFkB Activation Gene_Expression Gene Expression (e.g., IFN-γ, Granzyme B) NFAT_AP1_NFkB->Gene_Expression Transcription

TCR Signaling Cascade

Experimental_Workflow Workflow for Assessing TCR Specificity cluster_SamplePrep Sample Preparation cluster_Tetramer pMHC Tetramer Staining cluster_ELISpot IFN-γ ELISpot Assay Isolate_Cells Isolate T Cells (from Spleen or Islets) Tetramer_Incubate Incubate with IGRP(206-214) Tetramer Isolate_Cells->Tetramer_Incubate Co_culture Co-culture T cells and pulsed APCs Isolate_Cells->Co_culture Antibody_Stain Stain with Anti-CD8 Ab Tetramer_Incubate->Antibody_Stain Flow_Cytometry Analyze by Flow Cytometry Antibody_Stain->Flow_Cytometry Peptide_Pulse Pulse APCs with IGRP(206-214) Peptide Peptide_Pulse->Co_culture Develop_Spots Develop and Count IFN-γ Spots Co_culture->Develop_Spots

Experimental Workflow

References

Assessing the Cross-Reactivity of IGRP(206-214)-Specific T Cells: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of T cells specific for the Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP) epitope IGRP(206-214) is critical in the context of Type 1 Diabetes (T1D) research and the development of targeted immunotherapies. This guide provides an objective comparison of the performance of IGRP(206-214)-specific T cells against alternative epitopes, supported by experimental data.

Quantitative Analysis of T Cell Cross-Reactivity

The cross-reactivity of T cells specific for the IGRP(206-214) epitope (sequence: VYLKTNVFL) has been investigated against various peptides, including microbial mimics and other IGRP-derived epitopes. The following tables summarize the quantitative data from key studies, primarily focusing on T cell activation as measured by proliferation and interferon-gamma (IFN-γ) production.

Table 1: Cross-Reactivity with Microbial Mimotopes

Substantial evidence suggests that molecular mimicry, where microbial peptides resemble self-peptides, can trigger autoimmune responses. A study identified several bacterial peptides with homology to IGRP(206-214) and assessed their ability to activate the diabetogenic NY8.3 CD8+ T cell clone, which is specific for IGRP(206-214).

PeptideSequenceSource OrganismT Cell Proliferation (% of IGRP(206-214) response)IFN-γ Production (pg/mL)
IGRP(206-214) VYLKTNVFL Mus musculus (self-antigen) 100% ~1500
W15944VYLKTNVFL[Fusobacterium species]Comparable potency to IGRP(206-214)Comparable potency to IGRP(206-214)
W15946VYLKTSVFL[Bacteroides species]Comparable potency to IGRP(206-214)Comparable potency to IGRP(206-214)
W15948VYLRTNVFL[Prevotella species]Comparable potency to IGRP(206-214)Comparable potency to IGRP(206-214)
W15945VYLKTNAFL[Parabacteroides species]No significant stimulationNot reported

Data synthesized from a study on microbial antigen mimics.[1][2] The study demonstrated that three microbial peptides (W15944, W15946, and W15948) activated NY8.3 CD8+ T cells with comparable potency to the native IGRP(206-214) peptide in terms of proliferation and IFN-γ production.[1][2]

Table 2: Reactivity to Other IGRP Epitopes in Type 1 Diabetes Patients

Studies have also examined the T cell response to other epitopes within the IGRP protein in patients with T1D. These investigations help to understand the breadth of the autoimmune response to IGRP.

IGRP EpitopeHLA RestrictionPercentage of T1D Patients with Positive Response
IGRP(222-230)HLA-A245%
IGRP(215-223)HLA-A235%
IGRP(265-273)HLA-A215%

Data from a study using IFN-γ ELISPOT assays on peripheral blood mononuclear cells from recent-onset pediatric T1D patients.[3] This highlights that while IGRP(206-214) is a key epitope in the non-obese diabetic (NOD) mouse model, human T1D involves responses to a broader range of IGRP epitopes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are summaries of the key experimental protocols used to assess T cell cross-reactivity.

IFN-γ Enzyme-Linked Immunospot (ELISPOT) Assay

This assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[4][5]

Principle: The assay captures IFN-γ secreted by activated T cells onto a membrane coated with an anti-IFN-γ antibody. The captured cytokine is then detected by a second, biotinylated anti-IFN-γ antibody, followed by a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of a colored spot for each cytokine-producing cell.

Detailed Protocol:

  • Plate Coating: ELISPOT plates are coated with a capture anti-IFN-γ antibody overnight at 4°C.[3][6]

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated T cells are plated in the antibody-coated wells.

  • Stimulation: Cells are stimulated with the peptides of interest (e.g., IGRP(206-214), mimotopes) at a predetermined concentration. A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included.

  • Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator to allow for T cell activation and cytokine secretion.

  • Detection: After incubation, the cells are washed away, and a biotinylated detection anti-IFN-γ antibody is added.

  • Enzyme Conjugation: Following another incubation and wash, a streptavidin-alkaline phosphatase conjugate is added.

  • Spot Development: Finally, a substrate solution is added, leading to the formation of colored spots.

  • Analysis: The spots are counted using an automated ELISPOT reader to determine the number of antigen-specific IFN-γ-secreting T cells.

T Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T cells in response to antigenic stimulation.

Principle: T cells are labeled with the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the CFSE fluorescence intensity is halved. Flow cytometry is used to measure the dilution of CFSE, which corresponds to the extent of cell proliferation.

Detailed Protocol:

  • T Cell Labeling: Isolated CD8+ T cells are labeled with CFSE.

  • Co-culture: The labeled T cells are co-cultured with antigen-presenting cells (APCs), such as irradiated splenocytes, that have been pulsed with the specific peptides.

  • Incubation: The co-culture is incubated for 3-5 days to allow for T cell proliferation.

  • Flow Cytometry: Cells are harvested and analyzed by flow cytometry. The CFSE fluorescence of the CD8+ T cell population is measured to determine the percentage of cells that have undergone division.

Visualizing Key Processes

To further elucidate the mechanisms underlying T cell cross-reactivity, the following diagrams illustrate the experimental workflow and the T cell receptor signaling pathway.

Experimental_Workflow Experimental Workflow for Assessing T Cell Cross-Reactivity cluster_preparation Sample Preparation cluster_assays Functional Assays cluster_analysis Data Analysis T_cells Isolate IGRP(206-214)- specific T cells Elispot IFN-γ ELISPOT Assay T_cells->Elispot Proliferation T Cell Proliferation (CFSE Assay) T_cells->Proliferation Peptides Synthesize Peptides (IGRP(206-214), Mimotopes, etc.) Peptides->Elispot Peptides->Proliferation Quantification Quantify IFN-γ spots and Proliferation Elispot->Quantification Proliferation->Quantification Comparison Compare responses to different peptides Quantification->Comparison

Caption: Workflow for assessing T cell cross-reactivity.

The activation of T cells upon recognition of the peptide-MHC complex is a complex process involving a cascade of signaling events.

TCR_Signaling_Pathway T Cell Receptor (TCR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects pMHC Peptide-MHC (e.g., IGRP(206-214)-H-2Kd) TCR TCR pMHC->TCR CD8 CD8 TCR->CD8 Lck Lck CD8->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Calcium Ca2+ influx IP3->Calcium PKC PKC activation DAG->PKC NFAT NFAT activation Calcium->NFAT Gene_Expression Gene Expression (e.g., IFN-γ, IL-2) NFAT->Gene_Expression Ras_MAPK Ras-MAPK pathway PKC->Ras_MAPK Ras_MAPK->Gene_Expression

Caption: TCR signaling upon peptide-MHC recognition.[7][8][9][10][11]

Structural Basis of Cross-Reactivity

The cross-reactivity of the T cell receptor (TCR) for different peptide-MHC complexes is determined by the structural properties of the interaction. The IGRP(206-214) peptide binds to the H-2Kd MHC class I molecule.[12][13][14] X-ray crystallography studies have revealed that the peptide is presented in the groove of the MHC molecule in a canonical fashion.[12][13][14] Key anchor residues of the peptide fit into specific pockets of the MHC binding groove, while other residues are exposed for TCR recognition.[12] Cross-reactivity can occur when different peptides, such as microbial mimics, present a similar three-dimensional surface to the TCR, allowing for productive binding and subsequent T cell activation. Minor variations in the peptide sequence that do not significantly alter the overall conformation recognized by the TCR can lead to cross-reactive responses.

References

Immunogenicity of IGRP(206-214) vs. Insulin Peptides in Type 1 Diabetes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunogenicity of two key autoantigens in type 1 diabetes (T1D), Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP), specifically the IGRP(206-214) peptide, and insulin-derived peptides. This comparison is supported by experimental data from preclinical studies, primarily in the non-obese diabetic (NOD) mouse model, a widely used model for human T1D.

Executive Summary

Both IGRP(206-214) and insulin (B600854) peptides, particularly Insulin B:9-23, are critical targets of the autoimmune response in T1D. Evidence suggests a hierarchical relationship in the development of T-cell responses, with reactivity to insulin often preceding and being necessary for the subsequent response to IGRP. In the progression of T1D in NOD mice, there is a notable shift in immunodominance from insulin epitopes to IGRP epitopes. While both peptides can elicit potent CD8+ T-cell responses, leading to the destruction of pancreatic beta cells, the kinetics and dominance of these responses differ, holding important implications for therapeutic and diagnostic strategies.

Data Presentation: Quantitative Comparison of Immunogenicity

The following tables summarize quantitative data on the T-cell responses directed against IGRP(206-214) and insulin peptides from studies in NOD mice.

Table 1: Frequency of IGRP(206-214) and Insulin B:15-23 Specific CD8+ T-Cells

T-Cell SpecificityTissueFrequency in Prediabetic/Diabetic NOD MiceCitation(s)
IGRP(206-214)Pancreatic IsletsUp to 30% of infiltrating CD8+ T-cells[1]
IGRP(206-214)Peripheral BloodUp to 1% of CD8+ T-cells; frequency correlates with diabetes development[1]
Insulin B:15-23Pancreatic IsletsHighly immunodominant at early stages (5 weeks)[2]
Insulin B:15-23Peripheral BloodDeclines and becomes negligible by 20 weeks[2]

Table 2: Functional Comparison of T-Cell Responses

FeatureIGRP(206-214)Insulin Peptides (e.g., InsB:15-23)Citation(s)
Immunodominance Becomes immunodominant in later stages of disease progression.Immunodominant in the early prediabetic period.[2]
Role in Disease Initiation Considered a downstream target in the autoimmune cascade.Plays a primary role in initiating the autoimmune response.[3]
Effect of Tolerance Tolerance to IGRP does not prevent diabetes in NOD mice.Tolerance to proinsulin prevents the development of IGRP-specific T-cell responses and protects from diabetes.[3]
Cytotoxicity High-avidity IGRP(206-214)-specific CD8+ T-cells are highly cytotoxic to beta cells.Insulin-specific CD8+ T-cells are also cytotoxic to beta cells.[1]

Experimental Protocols

Detailed methodologies for key experiments used to assess the immunogenicity of IGRP(206-214) and insulin peptides are outlined below.

IFN-γ ELISpot (Enzyme-Linked Immunospot) Assay

This assay is used to quantify the frequency of antigen-specific T-cells that secrete interferon-gamma (IFN-γ) upon stimulation.

  • Plate Coating: 96-well ELISpot plates are coated with an anti-IFN-γ monoclonal antibody overnight at 4°C.

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) or splenocytes are plated at a density of 2 x 105 to 5 x 105 cells per well.

  • Peptide Stimulation: Cells are stimulated with the IGRP(206-214) or insulin peptide (e.g., Insulin B:9-23) at a final concentration of 1-10 µg/mL. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.

  • Incubation: Plates are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Detection: After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added. This is followed by the addition of a streptavidin-enzyme conjugate and a substrate that forms a colored spot at the site of cytokine secretion.

  • Analysis: The spots are counted using an automated ELISpot reader, and the number of spot-forming units (SFUs) per million cells is calculated.[4][5]

Tetramer Staining and Flow Cytometry

This technique allows for the direct visualization and quantification of antigen-specific T-cells.

  • Cell Preparation: A single-cell suspension is prepared from peripheral blood, spleen, or pancreatic islets.

  • Staining: Cells are incubated with fluorochrome-labeled MHC class I tetramers folded with either the IGRP(206-214) or insulin peptide (e.g., InsB:15-23). This is typically done for 30-60 minutes at 4°C or room temperature.[1]

  • Surface Marker Staining: Following tetramer staining, cells are stained with fluorescently-labeled antibodies against cell surface markers such as CD8, CD4, and CD44 to identify specific T-cell populations.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. A gating strategy is used to first identify the lymphocyte population, then the CD8+ T-cells, and finally the percentage of tetramer-positive cells within the CD8+ population.[1][6]

51Cr (Chromium-51) Release Assay

This is a classic method to measure the cytotoxic activity of T-cells.

  • Target Cell Labeling: Target cells (e.g., peptide-pulsed RMA-S cells or NIT-1 beta-cell line) are incubated with 51Cr, which is taken up into the cytoplasm.

  • Co-incubation: The 51Cr-labeled target cells are washed and then co-incubated with effector T-cells (isolated from NOD mice) at various effector-to-target (E:T) ratios for 4-16 hours.

  • Chromium Release: If the T-cells are cytotoxic to the target cells, they will lyse them, causing the release of 51Cr into the supernatant.

  • Measurement: The amount of 51Cr in the supernatant is measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

    • Spontaneous release is the amount of 51Cr released from target cells in the absence of effector cells.

    • Maximum release is the amount of 51Cr released from target cells when they are completely lysed with a detergent.[6][7]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

TCR_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC MHC class I TCR TCR MHC->TCR presents to Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 NFkB NF-κB DAG->NFkB AP1 AP-1 DAG->AP1 NFAT NFAT IP3->NFAT Cytokines Cytokine Production (e.g., IFN-γ) NFkB->Cytokines Cytotoxicity Cytotoxicity (Granzyme/Perforin) NFkB->Cytotoxicity NFAT->Cytokines NFAT->Cytotoxicity AP1->Cytokines AP1->Cytotoxicity Peptide IGRP(206-214) or Insulin Peptide Peptide->MHC binds to

Caption: General T-Cell Receptor (TCR) signaling pathway upon recognition of an autoantigenic peptide.

Experimental_Workflow cluster_sample Sample Preparation cluster_assays Immunogenicity Assays cluster_readout Data Output Sample Isolate Splenocytes or PBMCs from NOD Mice ELISpot IFN-γ ELISpot Assay Sample->ELISpot stimulate with IGRP or Insulin peptide Tetramer Tetramer Staining & Flow Cytometry Sample->Tetramer stain with peptide-MHC tetramers Cr51 51Cr Release Assay Sample->Cr51 co-culture with peptide-pulsed target cells Freq Frequency of Antigen-Specific T-Cells ELISpot->Freq Tetramer->Freq Cytotoxicity Cytotoxic T-Lymphocyte (CTL) Activity Cr51->Cytotoxicity

Caption: Workflow for assessing the immunogenicity of IGRP(206-214) and insulin peptides.

References

A Comparative Guide to IGRP(206-214) and its Mimotope NRP-V7 in T Cell Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the native autoantigen peptide IGRP(206-214) and its mimotope NRP-V7 in the context of T cell activation. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate peptide for their studies in type 1 diabetes and T cell immunology.

Introduction

Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen in the pathogenesis of type 1 diabetes. The peptide epitope IGRP(206-214) is a primary target for diabetogenic CD8+ T cells in the non-obese diabetic (NOD) mouse model. NRP-V7 is a synthetic mimotope of IGRP(206-214) designed to be a "superagonist," eliciting a more potent T cell response. This guide will delve into the quantitative and qualitative differences in their ability to activate T cells.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between IGRP(206-214) and its mimotope NRP-V7 based on published experimental data.

ParameterIGRP(206-214)NRP-V7Fold DifferenceReference
TCR Binding Affinity (Kd) 14.9 ± 2 nM7 ± 1 nM~2.1x higher affinity for NRP-V7[1]
IL-2 Secretion (EC50) >1000 µg/ml13 ± 8 µg/ml>77x more potent for NRP-V7[1]
MHC-I (H-2Kd) Binding GoodGoodComparable[2][3]

Table 1: Comparison of TCR Binding and T Cell Activation Potency. NRP-V7 demonstrates a significantly higher affinity for the T cell receptor (TCR) and is substantially more potent at inducing IL-2 secretion from cognate CD8+ T cells compared to the native IGRP(206-214) peptide. Both peptides exhibit comparable binding to the MHC class I molecule H-2Kd.

AssayIGRP(206-214)NRP-V7ObservationReference
IFN-γ Secretion Induces IFN-γ secretionInduces significantly higher levels of IFN-γ secretion at the same concentrationNRP-V7 is a more potent inducer of this key effector cytokine.[1][4]
T Cell Proliferation Induces proliferationInduces more robust proliferationNRP-V7's superagonist activity leads to greater expansion of cognate T cells.[1]
Cytotoxicity Can be used to prime cytotoxic T lymphocytes (CTLs)More effective at stimulating CTL-mediated killing of target cellsThe enhanced activation by NRP-V7 translates to greater effector function.[1]
Tetramer Staining Tetramers can stain cognate T cellsTetramers provide brighter staining and detect a larger proportion of specific T cellsNRP-V7 tetramers are widely used for the reliable detection and quantification of IGRP-specific T cells.[5][6][2]

Table 2: Functional Outcomes of T Cell Activation. This table highlights the superior performance of NRP-V7 in eliciting key T cell effector functions, making it a valuable tool for in vitro and in vivo studies of diabetogenic T cells.

Signaling Pathways and Experimental Workflows

The enhanced potency of NRP-V7 stems from its higher affinity and avidity for the TCR, leading to a more robust initiation of the downstream signaling cascade.

TCR_Signaling cluster_TCR_pMHC TCR-pMHC Interaction cluster_Signaling_Cascade Intracellular Signaling Cascade cluster_Cellular_Response Cellular Response pMHC pMHC (IGRP or NRP-V7 on H-2Kd) TCR TCR pMHC->TCR Stronger binding with NRP-V7 Lck Lck TCR->Lck CD8 CD8 CD8->pMHC ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK_AP1 Ras/MAPK -> AP-1 LAT_SLP76->Ras_MAPK_AP1 IP3_DAG IP3 / DAG PLCg1->IP3_DAG Ca_NFAT Ca++ -> NFAT IP3_DAG->Ca_NFAT PKC_NFkB PKC -> NF-κB IP3_DAG->PKC_NFkB Cytokine_Production Cytokine Production (IFN-γ, IL-2) Ca_NFAT->Cytokine_Production Proliferation Proliferation PKC_NFkB->Proliferation Cytotoxicity Cytotoxicity Ras_MAPK_AP1->Cytotoxicity

Caption: TCR Signaling Pathway for IGRP(206-214) and NRP-V7.

The following diagram illustrates a typical workflow for assessing T cell responses to these peptides.

Experimental_Workflow cluster_Assays T Cell Function Assays Isolate_T_cells Isolate Splenocytes/T cells from NOD mice Peptide_Stimulation Stimulate with IGRP(206-214) or NRP-V7 Isolate_T_cells->Peptide_Stimulation CFSE_Assay CFSE Proliferation Assay Data_Analysis Data Acquisition and Analysis (Flow Cytometry, ELISpot Reader, Gamma Counter) CFSE_Assay->Data_Analysis ELISpot_Assay IFN-γ ELISpot Assay ELISpot_Assay->Data_Analysis Cr_Release_Assay Chromium Release Cytotoxicity Assay Cr_Release_Assay->Data_Analysis Peptide_Stimulation->CFSE_Assay Peptide_Stimulation->ELISpot_Assay Peptide_Stimulation->Cr_Release_Assay

Caption: Experimental Workflow for T Cell Activation Studies.

Experimental Protocols

T Cell Proliferation Assay (CFSE-based)

This protocol is adapted for the in vitro assessment of T cell proliferation in response to peptide stimulation.

Materials:

  • Single-cell suspension of splenocytes from NOD mice

  • Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • IGRP(206-214) and NRP-V7 peptides

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension of splenocytes and wash with PBS.

  • Resuspend cells at 10^7 cells/mL in PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete medium.

  • Wash the cells twice with complete medium.

  • Plate 2 x 10^5 CFSE-labeled cells per well in a 96-well plate.

  • Add IGRP(206-214) or NRP-V7 peptides at various concentrations.

  • Incubate for 3-4 days at 37°C in a 5% CO2 incubator.

  • Harvest cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD8, CD44).

  • Analyze by flow cytometry, gating on the CD8+ T cell population and assessing CFSE dilution as a measure of proliferation.

IFN-γ ELISpot Assay

This assay quantifies the frequency of IFN-γ-secreting T cells upon peptide stimulation.

Materials:

  • ELISpot plate pre-coated with anti-IFN-γ capture antibody

  • Splenocytes from NOD mice

  • IGRP(206-214) and NRP-V7 peptides

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-HRP

  • Substrate solution (e.g., AEC)

  • ELISpot reader

Procedure:

  • Activate the ELISpot plate with 70% ethanol, then wash with sterile PBS.

  • Block the plate with complete RPMI medium for at least 2 hours at 37°C.

  • Add 2-5 x 10^5 splenocytes per well.

  • Add IGRP(206-214) or NRP-V7 peptides to the desired final concentration. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

  • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate with PBS containing 0.05% Tween-20.

  • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Wash the plate and add the substrate solution. Monitor for spot development.

  • Stop the reaction by washing with distilled water.

  • Allow the plate to dry completely and count the spots using an ELISpot reader.

Chromium Release Cytotoxicity Assay

This assay measures the ability of peptide-stimulated T cells to lyse target cells.[7][8][9]

Materials:

  • Effector T cells (splenocytes stimulated with IGRP(206-214) or NRP-V7)

  • Target cells (e.g., RMA-S/Kd cells)

  • Sodium chromate (B82759) (51Cr)

  • IGRP(206-214) and NRP-V7 peptides

  • 96-well V-bottom plates

  • Gamma counter

Procedure:

  • Label target cells with 51Cr for 1-2 hours at 37°C.[8]

  • Wash the labeled target cells three times to remove excess 51Cr.

  • Pulse the target cells with either IGRP(206-214) or NRP-V7 peptide.

  • Plate the labeled and peptide-pulsed target cells in a 96-well plate (e.g., 1 x 10^4 cells/well).

  • Add effector T cells at various effector-to-target (E:T) ratios.

  • Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).

  • Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.

  • Harvest the supernatant from each well.

  • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

NRP-V7 is a potent superagonist mimotope of the native IGRP(206-214) autoantigen. Its enhanced affinity for the TCR translates into more robust T cell activation, proliferation, cytokine production, and cytotoxic activity. While IGRP(206-214) is essential for studying the natural T cell response, NRP-V7 serves as a powerful tool for the sensitive detection and potent stimulation of IGRP-specific T cells, making it invaluable for many immunological and drug development studies. The choice between these two peptides will depend on the specific experimental goals, with IGRP(206-214) being more representative of the endogenous autoimmune response and NRP-V7 offering enhanced sensitivity and potency for functional assays.

References

A Comparative Analysis of IGRP Epitopes in Non-Obese Diabetic (NOD) Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) is a key autoantigen in the pathogenesis of type 1 diabetes (T1D) in the non-obese diabetic (NOD) mouse model. The immune response to IGRP is complex, involving multiple T cell epitopes that contribute to the autoimmune destruction of pancreatic beta cells. This guide provides a comparative analysis of different IGRP epitopes, summarizing experimental data on their immunogenicity and diabetogenicity, and detailing the protocols used to generate this data.

IGRP Epitope Landscape in NOD Mice: A Summary

The autoimmune response to IGRP in NOD mice is characterized by a hierarchy of immunodominance among its epitopes. Both CD8+ and CD4+ T cell responses have been identified, with specific epitopes playing distinct roles in the initiation and progression of diabetes. The dominant CD8+ T cell epitope, IGRP206–214, is a primary target of the autoimmune attack.[1][2][3][4] However, a diverse repertoire of subdominant epitopes can emerge and contribute to the diabetogenic process, particularly when the response to the dominant epitope is altered.

Comparative Immunogenicity of IGRP Epitopes

The following tables summarize the key characteristics and experimental findings for prominent IGRP epitopes studied in NOD mice.

Table 1: CD8+ T Cell IGRP Epitopes
EpitopeAmino Acid SequenceMHC RestrictionKey FindingsReferences
IGRP206–214 VYLKTNVFLH-2KdHighly immunodominant; T cells recognizing this epitope are abundant in early insulitic infiltrates and can transfer diabetes.[2] The frequency of circulating IGRP206–214-specific CD8+ T cells can predict impending T1D onset.[2][2][3][4]
IGRP21–29 KYLNVLFILH-2KdSubdominant epitope; responses can increase when tolerance to the dominant IGRP206–214 epitope is induced.[1][1]
IGRP324–332 KYKTNVFLH-2KdSubdominant epitope; targeted by cytotoxic T cells in NOD mice.[1][1]
IGRP228–236 Not specifiedHLA-A0201Identified in HLA-transgenic NOD mice and recognized in HLA-A0201-positive T1D patients.[5][5]
IGRP265–273 Not specifiedHLA-A0201Conserved between mouse and human; recognized by T cells in HLA-A0201-positive T1D patients.[2][5][2][5]
Table 2: CD4+ T Cell IGRP Epitopes
EpitopeAmino Acid SequenceMHC RestrictionKey FindingsReferences
IGRP4–22 Not specifiedI-Ag7Elicits spontaneous CD4+ T cell responses in NOD mice.[1][1]
IGRP123–145 Not specifiedI-Ag7Immunization with this peptide can protect NOD mice from T1D.[6][6]
IGRP195–214 Not specifiedI-Ag7Immunization with this peptide can also provide protection from T1D in NOD mice.[6][6]
IGRP55–72 Not specifiedI-Ag7A newly identified spontaneously reactive epitope that is highly conserved between mice and humans.[6][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the cited studies.

In Vitro T Cell Proliferation Assay

This assay measures the proliferation of T cells in response to a specific antigen.

  • Cell Preparation: Splenocytes are harvested from NOD mice.

  • Co-culture: 2 x 104 CD8+ or CD4+ T cells per well are incubated with 104 antigen-presenting cells (e.g., irradiated splenocytes or bone marrow-derived dendritic cells) pulsed with the IGRP peptide of interest (e.g., 0.1 µM IGRP206–214).

  • Incubation: Cells are cultured in 96-well round-bottomed plates in complete RPMI medium for 3 days at 37°C in 5% CO2.

  • Proliferation Measurement: Each well is pulsed with 1 µCi of [3H]-thymidine during the last 18 hours of culture. The incorporation of [3H]-thymidine, which indicates cell proliferation, is then measured.[1]

Cytotoxicity Assay (51Cr Release Assay)

This assay determines the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells presenting a specific epitope.

  • Target Cell Preparation: P815 target cells are labeled with 51Cr and pulsed with the IGRP peptide (e.g., IGRP206–214).

  • Effector Cell Preparation: IGRP-specific T cells, expanded from the islets or spleens of NOD mice, are used as effector cells.

  • Co-culture: Effector and target cells are co-incubated at various ratios.

  • Lysis Measurement: The amount of 51Cr released into the supernatant from lysed target cells is measured using a gamma counter.[1]

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

This assay quantifies the number of antigen-specific T cells that secrete IFN-γ upon stimulation.

  • Plate Coating: An ELISPOT plate is coated with an anti-IFN-γ capture antibody.

  • Cell Plating: CD8+ T cells from the draining lymph nodes of immunized mice are co-cultured with antigen-presenting cells pulsed with individual IGRP peptides (1 µmol/L) for 48 hours.

  • Detection: After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.

  • Spot Development: A substrate is added to develop colored spots, where each spot represents a single IFN-γ-secreting cell.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the autoimmune response to IGRP epitopes and the experimental workflows used to study them.

EpitopeSpreading Epitope Spreading in T1D Pathogenesis in NOD Mice Proinsulin Proinsulin TCellActivation Initial T Cell Activation Proinsulin->TCellActivation Primary Trigger IGRP IGRP IGRP->TCellActivation OtherAntigens Other Beta-Cell Antigens OtherAntigens->TCellActivation BetaCellDamage Beta-Cell Damage & Antigen Release TCellActivation->BetaCellDamage EpitopeSpreading Epitope Spreading BetaCellDamage->EpitopeSpreading Release of cryptic epitopes T1D Type 1 Diabetes BetaCellDamage->T1D EpitopeSpreading->IGRP EpitopeSpreading->OtherAntigens

Caption: Epitope spreading cascade in NOD mice, often initiated by proinsulin-specific T cells.

TCellAssayWorkflow Workflow for Assessing T Cell Response to IGRP Epitopes NODMouse NOD Mouse IsolateSplenocytes Isolate Splenocytes/ Islet-Infiltrating Lymphocytes NODMouse->IsolateSplenocytes PeptideStimulation In Vitro Stimulation with IGRP Peptide IsolateSplenocytes->PeptideStimulation ProliferationAssay Proliferation Assay ([3H]-Thymidine) PeptideStimulation->ProliferationAssay CytotoxicityAssay Cytotoxicity Assay (51Cr Release) PeptideStimulation->CytotoxicityAssay ELISPOT ELISPOT Assay (IFN-γ) PeptideStimulation->ELISPOT DataAnalysis Data Analysis ProliferationAssay->DataAnalysis CytotoxicityAssay->DataAnalysis ELISPOT->DataAnalysis

Caption: Experimental workflow for analyzing IGRP-specific T cell responses in NOD mice.

Conclusion

The study of IGRP epitopes in NOD mice provides critical insights into the mechanisms of autoimmune diabetes. While IGRP206–214 stands out as a dominant pathogenic epitope, the broader repertoire of subdominant CD8+ and CD4+ T cell epitopes plays a significant role in the overall autoimmune response. Understanding the interplay between these different epitopes is essential for the development of antigen-specific therapies aimed at preventing or reversing type 1 diabetes. The experimental protocols outlined here provide a foundation for further research in this important area.

References

A Researcher's Guide to Control Peptides for IGRP(206-214) Stimulation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating T-cell responses in type 1 diabetes, the selection of appropriate controls is paramount for the generation of robust and interpretable data. This guide provides a comprehensive comparison of control peptides for use in Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP) peptide (206-214) stimulation experiments, complete with experimental protocols and supporting data from peer-reviewed literature.

The IGRP(206-214) peptide is a key autoantigen in the non-obese diabetic (NOD) mouse model of type 1 diabetes, recognized by pathogenic CD8+ T cells. In vitro and in vivo stimulation with this peptide is a common method to assess the frequency, phenotype, and function of autoreactive T cells. The validity of such experiments hinges on the inclusion of proper positive and negative controls to ensure the specificity of the observed T-cell response.

Comparison of Control Peptides

The choice of control peptides is critical for differentiating antigen-specific responses from non-specific activation or experimental artifacts. Below is a comparison of commonly used positive and negative control peptides in the context of IGRP(206-214) stimulation assays.

Negative Control Peptides

Negative control peptides are essential to establish the baseline response and ensure that the observed T-cell activation is specific to IGRP(206-214). An ideal negative control peptide should not elicit a response from IGRP(206-214)-specific T cells.

Peptide NameSequenceRationale for Use as a Negative ControlRelevant Experimental Models
Hen Egg Lysozyme (HEL) (11-25) AMKRHGLDNYRGYSLAn irrelevant peptide from a non-self protein that is not expected to stimulate T cells from NOD mice without prior immunization. It is widely used in autoimmune diabetes research as a specificity control.NOD mice
Hepatitis C Virus (HCV) Core (132-140) DLMGYIPLVA well-characterized HLA-A*02:01-restricted viral peptide that serves as an irrelevant peptide in the context of H-2Kd-restricted responses in standard NOD mice.NOD mice
TUM KYQAVTTTLA synthetic peptide used as a negative control in some studies, though its origin and rationale are less commonly cited. It is important to validate its non-stimulatory nature in the specific experimental system.NOD mice
Scrambled Peptides Random sequencePeptides with the same amino acid composition as IGRP(206-214) but in a randomized sequence. These control for potential non-specific effects of the peptide's chemical properties.General T-cell assays
Positive Control Peptides and Stimuli

Positive controls are necessary to confirm that the experimental system is functioning correctly and that the T cells are viable and capable of responding to stimulation.

Peptide/Stimulus NameDescriptionRationale for Use as a Positive ControlRelevant Experimental Models
Ovalbumin (OVA) (257-264) SIINFEKLA well-defined, immunodominant H-2Kb-restricted peptide from chicken ovalbumin. It is a standard positive control for stimulating CD8+ T cells from OT-I transgenic mice, which have a T-cell receptor specific for this peptide. While not a direct positive control for IGRP-specific cells, it can validate the assay's ability to detect a robust CD8+ T-cell response.C57BL/6, OT-I transgenic mice
Anti-CD3/CD28 Antibodies Monoclonal antibodiesPolyclonal activators that cross-link the T-cell receptor (CD3) and provide a co-stimulatory signal (CD28), leading to potent, antigen-independent T-cell activation.Human and mouse T cells
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin Chemical compoundsPMA activates Protein Kinase C and Ionomycin is a calcium ionophore. Together, they bypass the T-cell receptor and directly stimulate downstream signaling pathways, resulting in strong polyclonal T-cell activation.Human and mouse T cells
CEF Peptide Pool A pool of viral peptides from Cytomegalovirus, Epstein-Barr virus, and Influenza virus.A common positive control for human T-cell assays, as most individuals have been exposed to these viruses and will have memory T cells that respond to these peptides.Human PBMCs

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are example protocols for common T-cell stimulation assays using IGRP(206-214) and control peptides.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay quantifies the number of IFN-γ-secreting cells upon antigen stimulation.

Materials:

  • 96-well ELISpot plates pre-coated with anti-mouse IFN-γ antibody

  • Splenocytes or purified T cells from NOD mice

  • IGRP(206-214) peptide (VYLKTNVFL)

  • Negative control peptide (e.g., HEL 11-25)

  • Positive control (e.g., Anti-CD3/CD28 antibodies or PMA/Ionomycin)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP)

  • BCIP/NBT substrate

  • ELISpot plate reader

Protocol:

  • Prepare single-cell suspensions of splenocytes from NOD mice.

  • Seed 2-5 x 10^5 cells per well in a pre-coated ELISpot plate.

  • Add peptides to the appropriate wells at a final concentration of 1-10 µg/mL.

    • Test wells: IGRP(206-214)

    • Negative control wells: HEL 11-25 or media alone

    • Positive control wells: Anti-CD3/CD28 antibodies (1 µg/mL each) or PMA (50 ng/mL) and Ionomycin (500 ng/mL)

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate with PBS-Tween 20 (PBST).

  • Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate with PBST.

  • Add Streptavidin-AP and incubate for 1 hour at room temperature.

  • Wash the plate with PBST and then PBS.

  • Add BCIP/NBT substrate and incubate until spots develop (10-30 minutes).

  • Stop the reaction by washing with distilled water.

  • Allow the plate to dry and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This technique allows for the identification of cytokine-producing cells at a single-cell level.

Materials:

  • Splenocytes or purified T cells from NOD mice

  • IGRP(206-214) peptide

  • Negative control peptide (e.g., HEL 11-25)

  • Positive control (e.g., PMA/Ionomycin)

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Flow cytometry antibodies (e.g., anti-CD8, anti-CD4, anti-IFN-γ, anti-TNF-α)

  • Fixation/Permeabilization buffer

  • Flow cytometer

Protocol:

  • Prepare single-cell suspensions of splenocytes.

  • Plate 1-2 x 10^6 cells per well in a 96-well plate.

  • Stimulate cells with peptides (1-10 µg/mL) or PMA/Ionomycin for 1 hour at 37°C.

  • Add Brefeldin A (5-10 µg/mL) to all wells and incubate for an additional 4-5 hours.

  • Wash the cells with FACS buffer (PBS with 2% FBS).

  • Stain for surface markers (e.g., anti-CD8, anti-CD4) for 30 minutes on ice.

  • Wash the cells with FACS buffer.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at room temperature.

  • Wash the cells with permeabilization buffer and then FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

In Vivo Cytotoxicity Assay

This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target cells in a living animal.

Materials:

  • Splenocytes from donor NOD mice (for target cells)

  • Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 0.5 µM and 5 µM)

  • IGRP(206-214) peptide

  • Irrelevant control peptide (e.g., HCV core peptide)

  • Recipient NOD mice

  • Flow cytometer

Protocol:

  • Prepare a single-cell suspension of splenocytes from a donor NOD mouse.

  • Divide the splenocytes into two populations.

  • Label one population with a high concentration of CFSE (CFSE^high) and the other with a low concentration (CFSE^low).

  • Pulse the CFSE^high target cells with the IGRP(206-214) peptide (1 µg/mL) for 1 hour at 37°C.

  • Pulse the CFSE^low control cells with an irrelevant peptide (e.g., HCV core peptide) at the same concentration.

  • Wash both cell populations to remove excess peptide.

  • Mix the two populations at a 1:1 ratio.

  • Inject the mixed cell suspension intravenously into recipient NOD mice.

  • After 18-24 hours, harvest spleens or lymph nodes from the recipient mice.

  • Analyze the single-cell suspensions by flow cytometry to determine the ratio of CFSE^high to CFSE^low cells.

  • Specific killing is calculated as: [1 - (ratio in experimental mice / ratio in control mice)] x 100.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz.

T_Cell_Stimulation_Workflow cluster_preparation Cell Preparation cluster_stimulation In Vitro Stimulation cluster_peptides Peptide Conditions cluster_assay Assay Readout splenocytes Isolate Splenocytes from NOD Mouse plate_cells Plate Cells splenocytes->plate_cells add_peptides Add Peptides/Stimuli plate_cells->add_peptides elispot ELISpot add_peptides->elispot Cytokine Secretion ics Intracellular Cytokine Staining (ICS) add_peptides->ics Cytokine Production proliferation Proliferation Assay (e.g., CFSE) add_peptides->proliferation Cell Division igrp IGRP(206-214) igrp->add_peptides neg_ctrl Negative Control (e.g., HEL peptide) neg_ctrl->add_peptides pos_ctrl Positive Control (e.g., Anti-CD3/CD28) pos_ctrl->add_peptides

Caption: Workflow for in vitro T-cell stimulation experiments.

TCR_Signaling_Pathway cluster_tcr T-Cell Receptor Engagement cluster_signaling Intracellular Signaling Cascade cluster_response T-Cell Effector Functions cluster_controls Control Mechanisms peptide_mhc Peptide-MHC Complex (IGRP(206-214) on H-2Kd) tcr T-Cell Receptor (TCR) peptide_mhc->tcr binds lck Lck tcr->lck activates cd8 CD8 Co-receptor cd8->peptide_mhc zap70 ZAP-70 lck->zap70 lat LAT zap70->lat plc PLCγ1 lat->plc nfkb NF-κB plc->nfkb activates nfat NFAT plc->nfat activates ap1 AP-1 plc->ap1 activates cytokine Cytokine Production (IFN-γ, TNF-α) nfkb->cytokine proliferation Proliferation nfkb->proliferation cytotoxicity Cytotoxicity (Granzyme/Perforin) nfkb->cytotoxicity nfat->cytokine nfat->proliferation nfat->cytotoxicity ap1->cytokine ap1->proliferation ap1->cytotoxicity irrelevant_peptide Irrelevant Peptide-MHC (e.g., HEL) irrelevant_peptide->tcr no binding polyclonal Polyclonal Activators (e.g., anti-CD3/CD28) polyclonal->tcr bypasses peptide

Caption: Simplified TCR signaling pathway upon peptide stimulation.

By carefully selecting and validating control peptides and adhering to detailed experimental protocols, researchers can ensure the accuracy and reliability of their findings in the study of IGRP(206-214)-mediated T-cell responses. This guide serves as a foundational resource to aid in the design and execution of these critical experiments.

Validating IGRP(206-214) as an Autoantigen in Human Type 1 Diabetes Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP) peptide 206-214 as an autoantigen in Type 1 Diabetes (T1D) research. We will delve into supporting experimental data from both human studies and the non-obese diabetic (NOD) mouse model, offering a comprehensive overview for researchers in the field.

Introduction to IGRP as a T1D Autoantigen

Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) has been identified as a key autoantigen, particularly for CD8+ T cells, in the pathogenesis of T1D.[1][2] The specific epitope IGRP(206-214) has been a significant focus of research, primarily in the NOD mouse model, where it is recognized as an immunodominant target of diabetogenic CD8+ T cells.[3][4][5] In humans, while IGRP is also recognized as an autoantigen, the immunodominance of the 206-214 epitope is less clear, with other IGRP epitopes also showing relevance.[1][6] This guide will compare the evidence validating IGRP(206-214) and other IGRP epitopes, contrasting their roles with other established T1D autoantigens.

Comparative Analysis of IGRP(206-214) Immunogenicity

The validation of an autoantigen hinges on several key experimental findings, including its ability to bind to MHC molecules, the presence of reactive T cells in patients, and the correlation of these responses with disease activity.

MHC Binding Affinity

The binding of a peptide to MHC molecules is a prerequisite for T-cell recognition. In the NOD mouse model, IGRP(206-214) demonstrates a strong binding affinity to the H-2Kd MHC class I molecule. This binding is comparable to or even better than other known T1D-associated peptides.[3][5] In contrast, the human homolog of IGRP(206-214) is predicted to have a low affinity for the common human HLA-A*0201 allele, which may explain why other IGRP epitopes are more frequently targeted in human T1D patients.[3]

PeptideMHC MoleculeBinding AffinityReference
IGRP(206-214)H-2Kd (mouse)Good, comparable to synthetic ligands NRP-V7 and NRP-A7[3][5]
Insulin B(15-23)H-2Kd (mouse)Very poor[3][5]
IGRP(206-214)HLA-A02 (human)Predicted low affinity[3]
IGRP(215-223)HLA-A2 (human)Strong binding[1]
T-Cell Reactivity in NOD Mice

In NOD mice, IGRP(206-214)-specific CD8+ T cells are prevalent in the early islet infiltrates and their frequency in peripheral blood can predict the onset of diabetes.[7] These T cells are cytotoxic and play a direct role in the destruction of pancreatic beta cells.[7]

T-Cell SpecificityTissue/FluidObservationSignificanceReference
IGRP(206-214)-specific CD8+ T cellsIslets & Peripheral BloodReadily detected directly ex vivo. Frequency increases with age and correlates with future disease onset.Potent biomarker for T1D in NOD mice.[7][3][5][7]
IGRP(206-214)-specific CD8+ T cellsSpleenExhibit phenotypic heterogeneity but restricted TCR gene usage.Suggests a clonally focused but functionally diverse autoimmune response.[8]
T-Cell Reactivity in Human T1D Patients

In humans, the picture is more complex. While T-cell responses to IGRP have been detected in T1D patients, the 206-214 epitope is not always the immunodominant target. Studies have identified other IGRP epitopes, such as IGRP(265-273) and IGRP(222-230), that elicit responses in a significant proportion of patients.[1][6] Furthermore, the immunodominance of these epitopes can shift after the clinical onset of T1D.[6]

T-Cell SpecificityPatient CohortObservationSignificanceReference
IGRP(265-273) & IA-2(206-214)Adult T1D patients (follow-up)Become immunodominant after diagnosis, while responses to proinsulin and GAD decrease.Indicates a dynamic autoimmune response with epitope spreading or shifting focus over time.[6]
Various IGRP peptidesRecent-onset pediatric T1D patients65% of patients responded to at least one of four tested IGRP peptides, compared to 0% of controls.Confirms IGRP as a significant CD8+ T cell antigen in human T1D.[1]

Comparison with Other T1D Autoantigens

IGRP(206-214) is often studied in comparison to other well-established T1D autoantigens like proinsulin, GAD65, and IA-2. In NOD mice, the response to IGRP(206-214) appears to be a key pathogenic event.[9] In humans, the response to IGRP is part of a broader autoantigenic landscape, and its importance relative to other autoantigens may vary between individuals and over the course of the disease.[2][6]

AutoantigenKey FeaturesRole in NOD MiceRole in Humans
IGRP Islet-specific protein, target of CD8+ T cells.IGRP(206-214) is an immunodominant and pathogenic epitope.Multiple epitopes are targeted; its role in initiating disease versus being part of epitope spreading is under investigation.
Proinsulin/Insulin The only truly beta-cell-specific autoantigen.Insulin B(15-23) is a known target, though with poor MHC binding.A primary autoantigen, with both T-cell and B-cell (autoantibody) responses being key diagnostic markers.
GAD65 An enzyme involved in neurotransmitter synthesis, also expressed in beta cells.Less prominent as a primary pathogenic target compared to humans.A major autoantigen, with autoantibodies to GAD65 being a hallmark of T1D.
IA-2 A protein tyrosine phosphatase-like protein in secretory granules.Less prominent as a primary pathogenic target.A major autoantigen, with autoantibodies and T-cell responses contributing to the autoimmune attack.

Experimental Workflows and Methodologies

The validation of IGRP(206-214) as an autoantigen relies on a set of key experimental procedures. Below are diagrams illustrating the workflows for these assays, followed by detailed protocols.

Experimental_Workflow_T_Cell_Reactivity Workflow for Assessing T-Cell Reactivity to IGRP(206-214) cluster_sample Sample Collection cluster_processing Cell Isolation cluster_assays Functional Assays cluster_analysis Data Analysis Patient_Blood Peripheral Blood from T1D Patients and Controls PBMC_Isolation PBMC Isolation (Ficoll Gradient) Patient_Blood->PBMC_Isolation NOD_Tissues Spleen/Pancreatic Islets from NOD Mice Splenocyte_Isolation Splenocyte/Islet Infiltrating Lymphocyte Isolation NOD_Tissues->Splenocyte_Isolation ELISpot IFN-γ ELISpot Assay PBMC_Isolation->ELISpot Tetramer_Staining MHC-Tetramer Staining & Flow Cytometry Splenocyte_Isolation->Tetramer_Staining Cytotoxicity_Assay In Vivo Cytotoxicity Assay Splenocyte_Isolation->Cytotoxicity_Assay Quantification Quantification of Antigen-Specific T-Cells ELISpot->Quantification Tetramer_Staining->Quantification Cytotoxicity_Assay->Quantification Comparison Comparison between Patient/Diabetic and Control Groups Quantification->Comparison

Caption: Workflow for Assessing T-Cell Reactivity.

MHC_Binding_Assay_Workflow Workflow for MHC Binding Assay cluster_setup Assay Setup cluster_incubation Peptide Incubation cluster_staining Detection cluster_analysis Analysis MHC_Deficient_Cells MHC-deficient cell line (e.g., RMA-S) Transfection Transfect with specific MHC allele (e.g., H-2Kd) MHC_Deficient_Cells->Transfection Peptide_Pulsing Incubate cells with varying concentrations of IGRP(206-214) and control peptides Transfection->Peptide_Pulsing Antibody_Staining Stain with fluorescently labeled anti-MHC antibody Peptide_Pulsing->Antibody_Staining Flow_Cytometry Analyze by Flow Cytometry Antibody_Staining->Flow_Cytometry MFI_Quantification Quantify Mean Fluorescence Intensity (MFI) Flow_Cytometry->MFI_Quantification

Caption: Workflow for MHC Binding Assay.

Detailed Experimental Protocols

1. IFN-γ ELISpot Assay for Human PBMC

  • Objective: To quantify the frequency of IGRP-specific, IFN-γ-secreting T cells in peripheral blood.

  • Methodology:

    • Coat a 96-well ELISpot plate with an anti-human IFN-γ capture antibody and incubate overnight at 4°C.

    • Wash the plate and block with RPMI medium containing 10% human serum.

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using a Ficoll-Paque density gradient.

    • Add 2x105 PBMCs to each well.

    • Stimulate the cells with IGRP peptides (e.g., IGRP(206-214), IGRP(265-273)) at a final concentration of 10 µg/mL. Use a positive control (e.g., phytohemagglutinin) and a negative control (medium only).

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

    • Wash the plate and add a biotinylated anti-human IFN-γ detection antibody.

    • After incubation and washing, add streptavidin-alkaline phosphatase.

    • Develop the spots by adding a substrate solution (e.g., BCIP/NBT).

    • Stop the reaction by washing with tap water and allow the plate to dry.

    • Count the spots using an automated ELISpot reader. A positive response is typically defined as a spot count significantly higher (e.g., >3 standard deviations) than the mean of the negative control wells.

2. MHC Class I Tetramer Staining of Murine Splenocytes

  • Objective: To identify and quantify IGRP(206-214)-specific CD8+ T cells.

  • Methodology:

    • Prepare a single-cell suspension of splenocytes from NOD mice.

    • Lyse red blood cells using ACK lysis buffer.

    • Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Incubate 1-2x106 cells with an H-2Kd/IGRP(206-214) tetramer conjugated to a fluorochrome (e.g., PE or APC) for 30-60 minutes at room temperature in the dark. Use a control tetramer with an irrelevant peptide.

    • Add fluorescently labeled antibodies against CD8 (e.g., anti-CD8a-FITC) and a viability dye.

    • Incubate for an additional 20-30 minutes on ice.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

    • Gate on live, single CD8+ lymphocytes and determine the percentage of tetramer-positive cells.

3. MHC-I Stabilization Assay (e.g., using RMA-S cells)

  • Objective: To assess the binding affinity of IGRP(206-214) to a specific MHC class I molecule.

  • Methodology:

    • Culture RMA-S/H-2Kd cells (a cell line that expresses empty, unstable MHC-I molecules at the surface when cultured at a reduced temperature) overnight at 28°C.

    • Wash the cells and resuspend them in serum-free medium.

    • Aliquot the cells into a 96-well plate and add serial dilutions of the IGRP(206-214) peptide and control peptides.

    • Incubate for 1-4 hours at 28°C to allow for peptide binding and stabilization of the MHC-I molecules.

    • Transfer the plate to 37°C for 2-3 hours. Unstable MHC-I molecules will denature, while peptide-bound MHC-I will remain on the cell surface.

    • Stain the cells with a fluorescently labeled antibody specific for the folded H-2Kd molecule.

    • Analyze the cells by flow cytometry. The Mean Fluorescence Intensity (MFI) is directly proportional to the amount of stabilized MHC-I on the cell surface, and thus to the binding affinity of the peptide.

Conclusion

The validation of IGRP(206-214) as an autoantigen provides a compelling case study in T1D research. In the NOD mouse, it stands out as a dominant pathogenic epitope, making it an invaluable tool for studying disease mechanisms and testing immunotherapies. In humans, the role of IGRP is also significant, though the autoimmune response appears to be more heterogeneous, targeting multiple IGRP epitopes. This highlights the importance of considering a broader range of IGRP peptides in human T1D studies. For drug development professionals, targeting the IGRP-specific T-cell response remains a promising avenue, though the complexities of the human immune response suggest that personalized approaches or therapies targeting multiple autoantigenic specificities may be required for optimal efficacy. Further research is needed to fully elucidate the hierarchy and dynamics of IGRP epitope recognition in human T1D and to leverage this knowledge for the development of effective antigen-specific therapies.

References

A Comparative Analysis of MHC Binding Affinity: IGRP(206-214) Versus Other Key Autoantigens in Type 1 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of autoantigenic peptides to Major Histocompatibility Complex (MHC) molecules is crucial for deciphering the immunopathogenesis of autoimmune diseases like Type 1 Diabetes (T1D) and for the rational design of immunotherapies. This guide provides a comparative analysis of the MHC binding affinity of the prominent T1D autoantigen, Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP(206-214)), with other significant autoantigens implicated in the disease.

The interaction between a peptide and an MHC molecule is a critical determinant of T-cell activation. The stability of the resulting peptide-MHC (pMHC) complex on the surface of antigen-presenting cells (APCs) dictates the magnitude and nature of the T-cell response. In T1D, autoreactive T cells recognize and destroy insulin-producing beta cells in the pancreas, leading to hyperglycemia. The affinity of autoantigen-derived peptides for specific MHC alleles is a key factor in the breakdown of self-tolerance.

This comparison focuses on autoantigens relevant to the Non-Obese Diabetic (NOD) mouse model, a widely used animal model for T1D, as well as human autoantigens.

Quantitative Comparison of MHC Binding Affinities

The following table summarizes the MHC binding affinities of IGRP(206-214) and other T1D-associated autoantigens. Binding affinity is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit the binding of a reference peptide by 50%. A lower IC50 value indicates a higher binding affinity.

Autoantigen PeptideSequenceMHC AlleleBinding Affinity (IC50)Binding Strength
IGRP(206-214) VYLKTNVFLH-2KdNot explicitly quantified in searches, but described as "good" and "strong"[1][2]Strong
Insulin B(15-23) LYLVCGERGH-2KdDescribed as "very poor" and "barely detectable"[1][2]Very Weak
Proinsulin-1 C-peptide(47-64) EALELLQGSLQPLALEGSLQI-Ag798.9 µMWeak
Proinsulin-2 C-peptide(49-66) EAELELLQGSLQALALEGPPQI-Ag7135.9 µMVery Weak
GAD65(206-220) VVINLSYDRLSTKVSI-Ag70.6 - 5.0 µM (for various naturally processed peptides)Moderate to Strong
Chromogranin A (ChgA) peptide VLEVISDSLH-2KdNot explicitly quantified-

Experimental Protocols

The determination of MHC binding affinity relies on various in vitro and cell-based assays. Below are detailed methodologies for two key experimental approaches.

Competitive MHC Binding Assay (with Radiolabeled Peptide)

This assay directly measures the ability of a test peptide to compete with a high-affinity, radiolabeled probe peptide for binding to purified MHC molecules.

Materials:

  • Purified MHC molecules (e.g., H-2Kd or I-Ag7)

  • High-affinity radiolabeled probe peptide (e.g., iodinated)

  • Unlabeled competitor peptides (including test peptides and a negative control)

  • Protease inhibitor cocktail

  • Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent)

  • G-50 Sephadex columns or similar size-exclusion chromatography system

  • Gamma counter

Procedure:

  • Preparation of MHC-peptide mixtures: A constant amount of purified MHC molecules and radiolabeled probe peptide are incubated with serial dilutions of the unlabeled competitor peptides.

  • Incubation: The mixtures are incubated for a sufficient time to reach equilibrium (typically 48 hours at room temperature or 37°C).

  • Separation of bound and free peptide: The pMHC complexes are separated from the free radiolabeled peptide using size-exclusion chromatography.

  • Quantification: The radioactivity in the fractions corresponding to the pMHC complexes and the free peptide is measured using a gamma counter.

  • Data Analysis: The percentage of inhibition of probe peptide binding is calculated for each concentration of the competitor peptide. The IC50 value is determined by plotting the percent inhibition against the competitor peptide concentration.

MHC Stabilization Assay (using RMA-S or T2 cells)

This cell-based assay utilizes cell lines that are deficient in the Transporter associated with Antigen Processing (TAP), such as the murine RMA-S or human T2 cell lines. These cells have a low surface expression of MHC class I molecules because of the lack of endogenous peptide transport into the endoplasmic reticulum. The binding of exogenous peptides can stabilize the MHC molecules and increase their surface expression, which can be quantified by flow cytometry.

Materials:

  • TAP-deficient cell line (e.g., RMA-S for H-2Kd or T2 for HLA-A2)

  • Test peptides and control peptides (positive and negative)

  • Cell culture medium

  • Fluorescently labeled monoclonal antibody specific for the MHC molecule of interest (e.g., anti-H-2Kd-FITC)

  • Flow cytometer

Procedure:

  • Cell Culture: RMA-S or T2 cells are cultured to an appropriate density.

  • Peptide Incubation: The cells are incubated with various concentrations of the test peptides and control peptides overnight at 26°C to promote the accumulation of empty MHC class I molecules on the cell surface.

  • MHC Stabilization: The cells are then shifted to 37°C for a few hours. Peptides with binding affinity will stabilize the MHC molecules on the cell surface.

  • Staining: The cells are washed and stained with a fluorescently labeled antibody specific for the MHC molecule.

  • Flow Cytometry Analysis: The mean fluorescence intensity (MFI) of the stained cells is measured by flow cytometry. An increase in MFI compared to the negative control indicates peptide binding and stabilization of the MHC molecule.

  • Data Analysis: The MFI is plotted against the peptide concentration to determine the concentration required for half-maximal stabilization.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the comparative logic, the following diagrams are provided.

MHC_Binding_Assay_Workflow Workflow of a Competitive MHC Binding Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis MHC Purified MHC molecules Incubate Incubate to reach equilibrium (48h) MHC->Incubate Radio_peptide Radiolabeled probe peptide Radio_peptide->Incubate Test_peptides Serial dilutions of test peptides Test_peptides->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Quantify Quantify radioactivity (gamma counter) SEC->Quantify Calculate Calculate % inhibition Quantify->Calculate IC50 Determine IC50 value Calculate->IC50 MHC_Affinity_Comparison Logical Framework for Comparing MHC Binding Affinity cluster_peptides Autoantigen Peptides cluster_assays MHC Binding Assays cluster_data Binding Affinity Data cluster_comparison Comparative Analysis IGRP IGRP(206-214) Comp_Assay Competitive Binding Assay IGRP->Comp_Assay Stab_Assay MHC Stabilization Assay IGRP->Stab_Assay Insulin Insulin B(15-23) Insulin->Comp_Assay Insulin->Stab_Assay GAD GAD65 peptides GAD->Comp_Assay Other Other Autoantigens Other->Comp_Assay IC50_IGRP IC50 (IGRP) Comp_Assay->IC50_IGRP IC50_Insulin IC50 (Insulin) Comp_Assay->IC50_Insulin IC50_GAD IC50 (GAD) Comp_Assay->IC50_GAD Stab_Assay->IC50_IGRP Stab_Assay->IC50_Insulin Comparison Relative Binding Affinity IC50_IGRP->Comparison IC50_Insulin->Comparison IC50_GAD->Comparison

References

Reproducibility of IGRP(206-214)-Induced Autoimmune Responses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data and methodologies from key studies on Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP) peptide (206-214)-induced autoimmune responses. The primary focus of this research is its role in the pathogenesis of Type 1 Diabetes (T1D), with the Non-Obese Diabetic (NOD) mouse model serving as the principal experimental system. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to offer a comprehensive resource for ensuring experimental reproducibility and advancing therapeutic development.

Data Summary: Frequency and Function of IGRP(206-214)-Specific CD8+ T Cells

The autoimmune response to IGRP(206-214) is predominantly mediated by cytotoxic CD8+ T lymphocytes. The frequency and function of these cells are critical parameters in assessing disease progression and the efficacy of potential therapies. The following tables summarize key quantitative findings from various studies, providing a baseline for comparison.

Table 1: Frequency of IGRP(206-214)-Specific CD8+ T Cells in NOD Mice

TissueConditionFrequency (% of CD8+ T cells)Citation
Peripheral BloodPre-diabeticUp to 1%[1][2]
Pancreatic IsletsPre-diabetic / DiabeticUp to 30%[1][2]
SpleenImmunized with IGRP(206-214) in CFAVariable, can be significantly increased[2]
Pancreatic Lymph NodesPre-diabeticEnriched compared to peripheral blood[3]
SpleenCD226 Wild-Type vs. KnockoutSimilar percentages of IGRP-tetramer+ cells[4]

Table 2: Functional Characteristics of IGRP(206-214)-Specific CD8+ T Cells

AssayConditionObservationCitation
Cytotoxicity (51Cr release assay)Primed with IGRP(206-214) peptidePotent cytotoxic activity[2]
IFN-γ SecretionStimulation with IGRP(206-214) peptideIncreased IFN-γ production[5][6]
Granzyme B ExpressionStimulation with IGRP(206-214) peptideIncreased Granzyme B expression[6][7]
ProliferationStimulation with IGRP(206-214) peptideProliferation of CD8+ T cells[5][6][7]
Diabetes InductionAdoptive transfer of IGRP(206-214)-specific T cell clones (e.g., NY8.3)Accelerated diabetes development[3][8]

Key Experimental Protocols

Reproducibility is contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Identification of IGRP(206-214)-Specific CD8+ T Cells by Tetramer Staining

This protocol is essential for quantifying the population of antigen-specific T cells.

Objective: To enumerate IGRP(206-214)-specific CD8+ T cells in various tissues of NOD mice.

Materials:

  • Single-cell suspensions from spleen, pancreatic lymph nodes, or pancreatic islets.

  • Phycoerythrin (PE)-conjugated H-2Kd/IGRP(206-214) tetramer.

  • Fluorochrome-conjugated antibodies against CD8, and other cell surface markers (e.g., CD44, CD62L).

  • FACS buffer (e.g., PBS with 2% FBS).

  • Flow cytometer.

Procedure:

  • Prepare single-cell suspensions from the desired tissues. For pancreatic islets, enzymatic digestion (e.g., with collagenase) is required, followed by purification of islets and subsequent dissociation into single cells.

  • Wash cells with FACS buffer and resuspend at a concentration of 1x107 cells/mL.

  • Incubate cells with the PE-conjugated H-2Kd/IGRP(206-214) tetramer for 30-60 minutes at 4°C or room temperature, protected from light. The optimal temperature and time should be determined empirically.[4]

  • Wash the cells to remove unbound tetramer.

  • Stain with fluorochrome-conjugated antibodies against CD8 and other surface markers for 20-30 minutes at 4°C.

  • Wash the cells again and resuspend in FACS buffer.

  • Acquire data on a flow cytometer. Gate on the CD8+ lymphocyte population to determine the percentage of tetramer-positive cells.

In Vivo Priming and In Vitro Restimulation of IGRP(206-214)-Specific T Cells

This protocol is used to induce and assess the functional capacity of IGRP(206-214)-specific T cells.

Objective: To generate and measure the recall response of IGRP(206-214)-specific T cells.

Materials:

  • IGRP(206-214) peptide (VYLKTNVFL).

  • Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA).

  • NOD mice.

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics).

  • 51Cr for cytotoxicity assays or ELISA/ELISpot kits for cytokine measurement.

Procedure: In Vivo Priming:

  • Emulsify the IGRP(206-214) peptide in CFA. A common concentration is 1 mg/mL.

  • Immunize NOD mice subcutaneously at the base of the tail or in the footpad with 50-100 µL of the peptide/CFA emulsion.[2][9]

In Vitro Restimulation and Functional Assays:

  • After 7-10 days, harvest spleens or draining lymph nodes from immunized mice and prepare single-cell suspensions.

  • Culture the cells in the presence of the IGRP(206-214) peptide (e.g., at 10 µM) for several days.[10]

  • For Cytotoxicity Assay (51Cr Release):

    • Prepare target cells (e.g., RMA-S cells) pulsed with the IGRP(206-214) peptide and labeled with 51Cr.

    • Co-culture the restimulated effector T cells with the labeled target cells at various effector-to-target ratios for 4 hours.

    • Measure the amount of 51Cr released into the supernatant as an indicator of cell lysis.[2]

  • For Cytokine Secretion Assay (ELISA/ELISpot):

    • Culture the restimulated cells in plates coated with capture antibodies for IFN-γ or other cytokines.

    • After a defined incubation period, detect the secreted cytokines using detection antibodies and a suitable substrate.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding and reproducing research findings.

T-Cell Receptor Signaling in IGRP(206-214) Recognition

The activation of IGRP(206-214)-specific CD8+ T cells is initiated by the interaction of the T-cell receptor (TCR) with the IGRP(206-214) peptide presented by the MHC class I molecule H-2Kd on an antigen-presenting cell (APC) or a pancreatic β-cell. This interaction triggers a cascade of intracellular signaling events leading to T-cell activation, proliferation, and effector function.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell / Beta Cell cluster_T_Cell CD8+ T Cell APC IGRP(206-214) on H-2Kd TCR TCR APC->TCR Recognition Lck Lck TCR->Lck Phosphorylation CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Activation LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 NFAT NFAT PLCg1->NFAT Activation AP1 AP-1 PLCg1->AP1 NFkB NF-κB PLCg1->NFkB Effector Effector Functions (Cytotoxicity, Cytokine Release) NFAT->Effector Gene Transcription AP1->Effector Gene Transcription NFkB->Effector Gene Transcription

Caption: TCR signaling cascade upon IGRP(206-214) recognition by a CD8+ T cell.

Experimental Workflow for Comparing Autoimmune Responses

A standardized workflow is critical for comparing the effects of different genetic backgrounds or therapeutic interventions on the IGRP(206-214)-induced autoimmune response.

Experimental_Workflow cluster_Models Experimental Models cluster_Induction Induction of Autoimmunity cluster_Analysis Analysis of Autoimmune Response cluster_Outcome Disease Outcome Model1 Control Group (e.g., Wild-Type NOD) Induction Spontaneous or IGRP(206-214) Immunization Model1->Induction Model2 Experimental Group (e.g., Gene Knockout, Treated) Model2->Induction Isolation Isolate Cells from Spleen, LN, Pancreas Induction->Isolation Incidence Monitor Diabetes Incidence Induction->Incidence Histology Pancreatic Histology (Insulitis Scoring) Induction->Histology Tetramer Tetramer Staining (Flow Cytometry) Isolation->Tetramer Function Functional Assays (Cytotoxicity, Cytokine) Isolation->Function Comparison Comparison Tetramer->Comparison Comparative Analysis Function->Comparison Comparative Analysis Incidence->Comparison Comparative Analysis Histology->Comparison Comparative Analysis

Caption: A standardized workflow for comparative studies of IGRP(206-214) autoimmunity.

This guide serves as a foundational resource for researchers investigating IGRP(206-214)-mediated autoimmunity. By providing standardized data summaries, detailed protocols, and clear visualizations, it aims to enhance the reproducibility and comparability of studies in this critical area of autoimmune disease research.

References

Confirming the Beta-Cell Destructive Capacity of IGRP(206-214) Specific T Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental evidence confirming the beta-cell destructive capacity of T cells specific for the Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP) epitope 206-214. We present supporting experimental data, detailed methodologies for key assays, and a comparative analysis of relevant animal models.

Executive Summary

Islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) has been identified as a crucial autoantigen in the pathogenesis of Type 1 Diabetes (T1D), particularly in the non-obese diabetic (NOD) mouse model.[1][2] CD8+ T cells recognizing the IGRP(206-214) peptide epitope have been shown to be highly prevalent in the pancreatic islets of NOD mice and are directly implicated in the destruction of insulin-producing beta cells.[2][3][4] This guide synthesizes the key findings that underscore the pathogenic role of these T cells and compares the methodologies used to elucidate their destructive function.

Data Presentation: Quantitative Analysis of IGRP(206-214) Specific T Cell Responses

The following tables summarize quantitative data from various studies, highlighting the frequency and cytotoxic potential of IGRP(206-214) specific T cells.

Table 1: Frequency of IGRP(206-214) Specific CD8+ T Cells in NOD Mice

TissueAge of NOD MicePercentage of IGRP(206-214) Tetramer+ Cells within CD8+ PopulationReference
Islets9 weeksSizable proportion[5]
Islets20 weeksUp to 40%[6]
Peripheral Blood9 weeksMeasurable population[5]
Peripheral Blood20 weeksClearly measurable population[5]
Peripheral Lymphoid Organs16-18 weeksDetectable, enriched for analysis[7]

Table 2: In Vivo Cytotoxicity of IGRP(206-214) Specific T Cells

Mouse ModelAgeCytotoxicity MeasurementKey FindingReference
NOD Mice>12 weeksIn vivo CTL assaySignificant increase in IGRP(206-214)-specific CTLs after 12 weeks of age.[8]
NOD Mice3-15 weeks (pre-diabetic)In vivo CTL assayCTL frequency correlates with future diabetes onset.[8]
Female NOD Mice3-15 weeks (pre-diabetic)In vivo CTL assayIn vivo cytotoxicity is significantly higher in female NOD mice compared to males.[8]

Table 3: MHC-I Presentation of IGRP(206-214) on Beta Cells

Cell LineTreatmentCopies of IGRP(206-214)/Kd per cellReference
NIT-1 (murine beta-cell line)Untreated~1[9]
NIT-1 (murine beta-cell line)IFN-γ (72h)<25[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

51Cr (Chromium) Release Assay for Cytotoxicity

This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells.

  • Target Cell Labeling:

    • Harvest target cells (e.g., pancreatic beta-cell line or primary islets).

    • Resuspend 1 x 10^6 target cells in 1 ml of culture medium.

    • Add 100 µCi of Na2(51)CrO4 and incubate for 1-2 hours at 37°C, with occasional mixing.[10]

    • Wash the labeled target cells three times with culture medium to remove excess 51Cr.[10]

    • Resuspend the cells to a final concentration of 1 x 10^5 cells/ml.

  • Co-culture and Lysis:

    • Plate 1 x 10^4 labeled target cells per well in a 96-well round-bottom plate.

    • Add effector IGRP(206-214) specific T cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).[11]

    • For spontaneous release control, add medium instead of effector cells.

    • For maximum release control, add a detergent (e.g., 1% Triton X-100) to lyse all target cells.[11][12]

    • Incubate the plate for 4-6 hours at 37°C.[10]

  • Measurement of 51Cr Release:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully transfer the supernatant to a new plate or tubes.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[12]

Tetramer Staining for T Cell Frequency

This flow cytometry-based method is used to identify and quantify antigen-specific T cells.

  • Cell Preparation:

    • Prepare a single-cell suspension from the tissue of interest (e.g., spleen, lymph nodes, or islets).

    • Count the cells and adjust the concentration to 1-2 x 10^7 cells/ml.

  • Staining Procedure:

    • To 100 µl of cell suspension, add the fluorescently labeled IGRP(206-214)/MHC class I tetramer at a predetermined optimal concentration.

    • Incubate for 30-60 minutes at 37°C or room temperature, protected from light.[13]

    • Add fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD44) to identify the T cell population of interest.

    • Incubate for 20-30 minutes on ice.

    • Wash the cells twice with FACS buffer (e.g., PBS with 2% FBS).

    • Resuspend the cells in FACS buffer for analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter.

    • Gate on the CD8+ T cell population.

    • Within the CD8+ gate, identify the percentage of cells that are positive for the IGRP(206-214) tetramer.

ELISpot Assay for IFN-γ Secretion

This assay quantifies the number of antigen-specific T cells that secrete IFN-γ upon stimulation.

  • Plate Coating:

    • Pre-wet a 96-well PVDF-bottomed plate with 35% ethanol (B145695) for 1 minute, then wash with sterile PBS.[14]

    • Coat the wells with an anti-IFN-γ capture antibody overnight at 4°C.[14]

  • Cell Plating and Stimulation:

    • Wash the plate to remove unbound capture antibody and block with cell culture medium for at least 2 hours at 37°C.[14][15]

    • Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs).

    • Add 2-5 x 10^5 cells per well.

    • Stimulate the cells with the IGRP(206-214) peptide (typically 1-10 µg/ml).

    • Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

    • Incubate for 18-48 hours at 37°C in a CO2 incubator.[14]

  • Detection and Development:

    • Wash the plate to remove the cells.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate for 1.5-2 hours at room temperature.[15][16]

    • Wash the plate and add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase conjugate. Incubate for 45-60 minutes.[14][16]

    • Wash the plate and add a substrate solution (e.g., BCIP/NBT or AEC).

    • Stop the reaction when distinct spots emerge.

    • Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Mandatory Visualization

Caption: TCR signaling cascade leading to beta-cell apoptosis.

Experimental_Workflow_Cytotoxicity_Assay start Start label_targets Label Beta Cells with 51Cr start->label_targets wash_targets Wash Labeled Beta Cells label_targets->wash_targets coculture Co-culture T Cells and Beta Cells wash_targets->coculture prepare_effectors Prepare IGRP(206-214) Specific T Cells prepare_effectors->coculture incubate Incubate for 4-6h coculture->incubate centrifuge Centrifuge Plate incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant measure_cpm Measure 51Cr Release (CPM) collect_supernatant->measure_cpm calculate Calculate % Specific Lysis measure_cpm->calculate end End calculate->end

Caption: Workflow for the 51Cr Release Cytotoxicity Assay.

Comparison with Alternative Models

The NOD mouse is the most widely used spontaneous model for T1D and for studying IGRP(206-214) specific T cells. However, other models exist, each with its own advantages and limitations.

Table 4: Comparison of Animal Models for Studying T Cell-Mediated Beta-Cell Destruction

Model TypeSpecific Model Example(s)Mechanism of Beta-Cell DestructionAdvantagesLimitations
Spontaneous Autoimmune NOD (Non-Obese Diabetic) Mouse Spontaneous T cell-mediated autoimmune attack targeting multiple beta-cell antigens, including IGRP.[17]Polygenic model closely mimicking human T1D genetics and immunology; allows for studying the natural history of the disease.[17]Gender bias (higher incidence in females); development of diabetes is not fully penetrant and can be variable.[1]
LEW.1AR1-iddm RatSpontaneous T cell-mediated autoimmune destruction of beta cells.High incidence of diabetes in both sexes.Different genetic background from humans and NOD mice.
Chemically-Induced Streptozotocin (STZ) or Alloxan-induced diabetes in mice/ratsDirect toxic effect on beta cells, leading to necrosis. A low-dose STZ model can induce insulitis.[2]Rapid and highly reproducible induction of hyperglycemia; allows for studying the consequences of beta-cell loss.Does not fully recapitulate the autoimmune process of T1D; the initial beta-cell damage is not T cell-mediated.[17]
Viral-Induced Coxsackie B4 virus infection in susceptible mouse strainsDirect viral cytolysis of beta cells and/or triggering of an autoimmune response.[2]Allows for studying the role of viral infections as potential triggers of T1D.The relevance to human T1D is still under investigation; the immune response may differ from spontaneous autoimmunity.
TCR Transgenic NOD8.3 (IGRP(206-214) specific TCR) A high frequency of monoclonal T cells specific for a single beta-cell antigen rapidly induces diabetes.Provides a large number of antigen-specific T cells for mechanistic studies; accelerated and synchronized disease onset.Monoclonal T cell population does not reflect the polyclonal nature of the autoimmune response in spontaneous T1D.
BDC2.5 (unknown specificity)CD4+ T cell-mediated beta-cell destruction.Useful for studying the role of CD4+ T cells in initiating and perpetuating the autoimmune response.The target antigen is not definitively known.

Conclusion

The collective evidence strongly supports the beta-cell destructive capacity of IGRP(206-214) specific T cells, positioning them as a key player in the pathogenesis of autoimmune diabetes. The experimental models and assays detailed in this guide provide a robust framework for further investigation into the mechanisms of T cell-mediated beta-cell destruction and for the preclinical evaluation of novel therapeutic strategies aimed at preventing or reversing Type 1 Diabetes. The NOD mouse, in conjunction with TCR transgenic models like the NOD8.3 mouse, remains a cornerstone for this research, offering complementary insights into both the natural progression of the disease and the specific roles of defined autoreactive T cell populations.

References

A Comparative Guide to High-Avidity vs. Low-Avidity IGRP(206-214) T Cell Responses in Autoimmune Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of high-avidity and low-avidity T cell responses targeting the islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) peptide 206-214. This autoantigen is a key target for CD8+ T cells in the pathogenesis of type 1 diabetes. Understanding the functional differences between high- and low-avidity T cell responses is crucial for developing effective immunotherapies.

Executive Summary

In the context of autoimmune diabetes, the avidity of the T cell receptor (TCR) for the IGRP(206-214) peptide presented by MHC class I molecules is a critical determinant of pathogenicity. High-avidity T cells are potent drivers of beta cell destruction, while low-avidity T cells exhibit a more complex and sometimes even regulatory role. A process of "avidity maturation" is observed during disease progression, where an initial population of low-avidity T cells is gradually replaced by high-avidity, more diabetogenic clonotypes.[1] This guide will delve into the quantitative differences, experimental methodologies, and underlying signaling pathways that distinguish these two types of T cell responses.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between high-avidity and low-avidity IGRP(206-214) T cell responses based on experimental data from non-obese diabetic (NOD) mouse models.

ParameterHigh-Avidity T CellsLow-Avidity T CellsReference
TCR-pMHC Binding Affinity (Kd) ~5.9 ± 0.5 nM>14.9 ± 2.0 nM (intermediate avidity)[2]
Antigen Sensitivity (EC50) Lower peptide concentrations required for activationHigher peptide concentrations required for activation[3][4]
Cytokine Production (IFN-γ) Robust secretion at low antigen concentrationsSignificantly lower secretion, especially at low antigen concentrations[3]
Cytolytic Activity High cytolytic potential against target cellsLower cytolytic potential[5][6]
In Vivo Diabetogenic Potential Highly diabetogenic, accelerate disease onsetPoorly or non-diabetogenic, may have a protective role[1][3][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Tetramer Dissociation Assay (for TCR Avidity Measurement)

This assay measures the off-rate of peptide-MHC (pMHC) tetramers from the T cell surface, which is inversely correlated with TCR avidity.

  • Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from NOD mice.

  • Tetramer Staining: Incubate cells with a fluorescently labeled IGRP(206-214)-MHC class I tetramer at 4°C to allow binding to specific T cells.

  • Washing: Wash the cells to remove unbound tetramers.

  • Dissociation: Resuspend the cells in the presence of a competing unlabeled anti-MHC antibody.

  • Time-Course Analysis: At various time points, take aliquots of the cell suspension and analyze by flow cytometry to measure the mean fluorescence intensity (MFI) of the tetramer staining.

  • Data Analysis: Plot the MFI over time to determine the dissociation rate. A slower decay in MFI indicates a higher avidity interaction.

Chromium-51 (⁵¹Cr) Release Assay (for Cytotoxicity Measurement)

This classic assay quantifies the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells.

  • Target Cell Labeling: Label target cells (e.g., peptide-pulsed RMA-S cells) with ⁵¹Cr.

  • Co-culture: Co-culture the ⁵¹Cr-labeled target cells with effector T cells (high- or low-avidity IGRP(206-214)-specific T cells) at various effector-to-target (E:T) ratios.

  • Incubation: Incubate the co-culture for 4-6 hours to allow for cell lysis.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant, which contains the released ⁵¹Cr from lysed cells.

  • Radioactivity Measurement: Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

IFN-γ ELISpot Assay (for Cytokine Secretion Measurement)

The ELISpot assay is a highly sensitive method to quantify the number of cytokine-secreting cells at a single-cell level.

  • Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight.

  • Blocking: Wash the plate and block with a protein solution (e.g., BSA) to prevent non-specific binding.

  • Cell Plating: Add isolated T cells and antigen-presenting cells (APCs) pulsed with varying concentrations of the IGRP(206-214) peptide to the wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C to allow for cytokine secretion.

  • Detection: Wash the cells and add a biotinylated anti-IFN-γ detection antibody.

  • Enzyme Conjugation: Add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase).

  • Spot Development: Add a substrate that precipitates upon enzymatic cleavage, forming colored spots at the sites of cytokine secretion.

  • Analysis: Count the number of spots, where each spot represents a single IFN-γ-secreting cell.

Mandatory Visualizations

Signaling Pathways

The avidity of the TCR-pMHC interaction dictates the quality and quantity of downstream signaling events. High-avidity interactions lead to more robust and sustained signaling, resulting in a stronger effector response.

T_Cell_Signaling cluster_high_avidity High-Avidity T Cell cluster_low_avidity Low-Avidity T Cell TCR_high High-Avidity TCR Lck_high Lck TCR_high->Lck_high Phosphorylation pMHC_high IGRP(206-214)-MHC pMHC_high->TCR_high CD8_high CD8 CD8_high->Lck_high ZAP70_high ZAP-70 Lck_high->ZAP70_high LAT_high LAT ZAP70_high->LAT_high PLCg1_high PLCγ1 LAT_high->PLCg1_high MAPK_high ↑↑ MAPK (ERK) LAT_high->MAPK_high Ca_high ↑↑ Ca²⁺ Mobilization PLCg1_high->Ca_high NFAT_high ↑↑ NFAT Ca_high->NFAT_high Effector_high Robust Effector Functions (Cytotoxicity, IFN-γ) MAPK_high->Effector_high NFAT_high->Effector_high TCR_low Low-Avidity TCR Lck_low Lck TCR_low->Lck_low Phosphorylation pMHC_low IGRP(206-214)-MHC pMHC_low->TCR_low CD8_low CD8 CD8_low->Lck_low ZAP70_low ZAP-70 Lck_low->ZAP70_low LAT_low LAT ZAP70_low->LAT_low PLCg1_low PLCγ1 LAT_low->PLCg1_low MAPK_low ↓ MAPK (ERK) LAT_low->MAPK_low Ca_low ↓ Ca²⁺ Mobilization PLCg1_low->Ca_low NFAT_low ↓ NFAT Ca_low->NFAT_low Effector_low Weak/No Effector Functions MAPK_low->Effector_low NFAT_low->Effector_low

Caption: Differential signaling in high- vs. low-avidity T cells.

Experimental Workflow: Comparative Analysis

The following workflow illustrates the process of comparing high- and low-avidity T cell responses.

Experimental_Workflow cluster_source T Cell Source cluster_isolation T Cell Isolation & Identification cluster_assays Functional Assays cluster_analysis Data Analysis & Comparison NOD_mice NOD Mice (Pre-diabetic/Diabetic) Isolate_splenocytes Isolate Splenocytes/PBMCs NOD_mice->Isolate_splenocytes Tetramer_staining IGRP(206-214) Tetramer Staining Isolate_splenocytes->Tetramer_staining FACS_sorting FACS Sorting of High & Low Avidity Populations Tetramer_staining->FACS_sorting Cytotoxicity_assay ⁵¹Cr Release Assay FACS_sorting->Cytotoxicity_assay Cytokine_assay IFN-γ ELISpot FACS_sorting->Cytokine_assay Proliferation_assay CFSE Proliferation Assay FACS_sorting->Proliferation_assay Compare_lysis Compare % Specific Lysis Cytotoxicity_assay->Compare_lysis Compare_spots Compare Spot Forming Units Cytokine_assay->Compare_spots Compare_EC50 Compare EC50 Values Proliferation_assay->Compare_EC50

Caption: Workflow for comparing high- and low-avidity T cells.

Logical Relationship: Avidity Maturation in Autoimmune Diabetes

This diagram illustrates the progression from a predominantly low-avidity T cell response to a high-avidity response, leading to overt disease.

Avidity_Maturation cluster_early Early Stage (Pre-diabetic) cluster_progression Disease Progression cluster_late Late Stage (Overt Diabetes) Low_avidity_pool Predominantly Low-Avidity IGRP(206-214) T Cells Benign_insulitis Benign Insulitis Low_avidity_pool->Benign_insulitis Tolerance Central & Peripheral Tolerance (Limits High-Avidity Clones) Tolerance->Benign_insulitis Avidity_maturation Avidity Maturation (Preferential Expansion of High-Avidity Clones) Benign_insulitis->Avidity_maturation High_avidity_pool Dominant High-Avidity IGRP(206-214) T Cells Avidity_maturation->High_avidity_pool Beta_cell_destruction Significant Beta Cell Destruction High_avidity_pool->Beta_cell_destruction Diabetes Overt Type 1 Diabetes Beta_cell_destruction->Diabetes

Caption: Avidity maturation and the progression of autoimmune diabetes.

Conclusion

The avidity of IGRP(206-214)-specific T cells is a critical factor in the pathogenesis of autoimmune diabetes. High-avidity T cells are clearly associated with a more aggressive and destructive autoimmune response. In contrast, low-avidity T cells are less pathogenic and may even play a role in regulating the immune response.[7] These findings have significant implications for the development of immunotherapies. Strategies aimed at selectively targeting or tolerizing high-avidity T cells, while potentially preserving or promoting the function of low-avidity T cells, may offer a more nuanced and effective approach to treating and preventing type 1 diabetes. The experimental protocols and comparative data presented in this guide provide a framework for further research in this important area.

References

IGRP(206-214): A Comparative Guide to its Validation as a Biomarker for Diabetes Progression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP) peptide (206-214) as a biomarker for the progression of Type 1 Diabetes (T1D), primarily focusing on preclinical data from the non-obese diabetic (NOD) mouse model, a key model for human T1D. We will delve into its performance against other potential biomarkers, supported by experimental data, and provide detailed methodologies for the key assays cited.

Executive Summary

IGRP(206-214) has emerged as a significant autoantigen in the pathogenesis of T1D. The immune response to this peptide, particularly the activation of IGRP(206-214)-specific CD8+ cytotoxic T lymphocytes (CTLs), is strongly correlated with the progression to overt diabetes in NOD mice.[1][2] This makes the quantification of these specific T cells a promising biomarker for predicting disease onset and monitoring immunotherapeutic interventions. This guide will compare the utility of IGRP(206-214)-reactive T cells as a biomarker relative to other established and emerging T1D-associated autoantigens.

Comparative Performance of IGRP(206-214) as a Biomarker

The validation of a biomarker hinges on its sensitivity, specificity, and correlation with disease progression. In the context of T1D in NOD mice, IGRP(206-214) has been benchmarked against other key autoantigens, primarily insulin (B600854) and Chromogranin A (ChgA).

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on IGRP(206-214) and other T1D biomarkers in NOD mice.

Table 1: Frequency of Antigen-Specific CD8+ T Cells in Pancreatic Islets and Peripheral Blood of NOD Mice

Antigen EpitopeT-Cell SpecificityAge of NOD MiceLocationFrequency (% of CD8+ T cells)Reference
IGRP(206-214)CD8+9 weeksIslets~1.5%[3]
IGRP(206-214)CD8+20 weeksIslets~4.0%[3]
IGRP(206-214)CD8+9 weeksPeripheral Blood~0.5%[3]
IGRP(206-214)CD8+20 weeksPeripheral Blood~1.0%[3]
Insulin B(15-23)CD8+12 weeksIsletsDetected, but prevalence decreases with age[4]
ChgA(36-44)CD8+DiabeticPancreatic Lymph Nodes1.44 ± 0.3%[5]

Table 2: In Vivo Cytotoxicity of IGRP(206-214)-Specific CTLs in NOD Mice

Age of NOD MiceSexIn Vivo Cytotoxicity (%)Correlation with Diabetes OnsetReference
>12 weeksFemaleSignificantly higher than malesSignificant positive correlation[1]
<12 weeksFemaleLowerWeaker correlation[1]

Table 3: Human Studies on IGRP Reactivity in T1D Patients

Patient CohortAssayPositive ReactivityControl Group ReactivityReference
Recent-onset pediatric T1D patientsIFN-γ ELISPOT for four IGRP peptides65% positive for at least one peptide0%[6]

Signaling and Detection Pathways

The role of IGRP(206-214) as a biomarker is intrinsically linked to the autoimmune pathway driving T1D. Below are diagrams illustrating the key signaling cascade and a typical experimental workflow for detecting IGRP(206-214)-specific T cells.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell cluster_BetaCell Pancreatic Beta Cell IGRP IGRP Protein Peptide IGRP(206-214) Peptide IGRP->Peptide Proteasomal Degradation MHC MHC Class I Peptide->MHC Loading TCR TCR MHC->TCR Recognition CD8 CD8 MHC->CD8 Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation Destruction Beta Cell Destruction Activation->Destruction Cytotoxic Killing BetaCell Beta Cell

Caption: T-cell activation pathway initiated by IGRP(206-214).

G cluster_Workflow Experimental Workflow Start Isolate Splenocytes or PBLs from NOD Mouse Stimulation Stimulate with IGRP(206-214) peptide Start->Stimulation Staining Stain with anti-CD8 and IGRP(206-214) MHC Tetramer Stimulation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Result Quantify % of IGRP-specific CD8+ T cells Analysis->Result

Caption: Workflow for tetramer-based detection of IGRP-specific T cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biomarker studies. Below are protocols for key experiments used to assess IGRP(206-214)-specific immune responses.

In Vivo Cytotoxicity Assay

This assay measures the ability of CTLs to kill target cells in a living animal and is a functional measure of the pathogenic potential of IGRP(206-214)-specific T cells.[1]

  • Target Cell Preparation:

    • Isolate splenocytes from a healthy, syngeneic donor mouse.

    • Divide the splenocytes into two populations.

    • Label one population with a high concentration of a fluorescent dye (e.g., CFSEhigh). These will be the peptide-pulsed targets.

    • Label the second population with a low concentration of the same dye (e.g., CFSElow). These will be the unpulsed control targets.

    • Pulse the CFSEhigh population with the IGRP(206-214) peptide (typically 1-10 µM) for 1 hour at 37°C.

    • Wash both cell populations to remove excess dye and peptide.

  • Adoptive Transfer:

    • Mix the two labeled populations at a 1:1 ratio.

    • Inject the cell mixture intravenously into recipient NOD mice.

  • Analysis:

    • After a defined period (e.g., 18-24 hours), harvest spleens from the recipient mice.

    • Analyze the splenocytes by flow cytometry to distinguish the CFSEhigh and CFSElow populations.

    • Calculate the percentage of specific killing using the formula: [1 - (ratio of pulsed/unpulsed in experimental mice) / (ratio of pulsed/unpulsed in control mice)] x 100.

IFN-γ ELISPOT Assay

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells, in this case, IGRP(206-214)-reactive T cells producing IFN-γ.[6][7]

  • Plate Coating:

    • Coat a 96-well ELISPOT plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate and block with a suitable blocking buffer.

    • Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes.

    • Add the cells to the wells at a known density.

    • Stimulate the cells with the IGRP(206-214) peptide (10 µM). Include positive (e.g., anti-CD3 antibody) and negative (no peptide) controls.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated anti-IFN-γ detection antibody.

    • Incubate, then wash, and add streptavidin-alkaline phosphatase.

    • Add a substrate solution that forms a colored precipitate (spot) at the site of cytokine secretion.

  • Analysis:

    • Count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ-producing cell.

MHC Class I Tetramer Staining

This technique allows for the direct visualization and quantification of antigen-specific T cells using fluorescently labeled MHC-peptide complexes.[3][8]

  • Cell Preparation:

    • Obtain a single-cell suspension from peripheral blood, spleen, or pancreatic lymph nodes.

  • Staining:

    • Incubate the cells with the IGRP(206-214)/H-2Kd tetramer (labeled with a fluorochrome like PE or APC) for 1 hour at 37°C.

    • Add fluorescently labeled antibodies against cell surface markers, such as CD8, to identify the T-cell population of interest.

  • Flow Cytometry:

    • Wash the cells to remove unbound tetramers and antibodies.

    • Acquire the data on a flow cytometer.

  • Analysis:

    • Gate on the CD8+ lymphocyte population and quantify the percentage of cells that are positive for the tetramer.

Conclusion

The available evidence strongly supports the validation of IGRP(206-214)-specific CD8+ T cells as a potent biomarker for T1D progression in the NOD mouse model. The frequency and cytotoxic function of these cells correlate with disease onset, and established protocols exist for their reliable detection.[1] While IGRP is a dominant autoantigen in this preclinical model, further validation in human T1D cohorts is necessary to fully establish its clinical utility.[2][6] The methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate the monitoring of IGRP(206-214)-specific immunity into their T1D research and therapeutic development programs.

References

Safety Operating Guide

Proper Disposal Procedures for IGRP(206-214)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers

IGRP(206-214) is an autoantigenic peptide fragment of Islet-specific glucose-6-phosphatase catalytic subunit-related protein.[1] As a synthetic peptide utilized in laboratory research, particularly in studies related to autoimmune diseases like type 1 diabetes, it requires careful handling and disposal to ensure personnel safety and environmental protection.[2][3][4][5][6] While a specific Safety Data Sheet (SDS) for IGRP(206-214) may be requested from the supplier, general best practices for the disposal of research-grade peptides should be strictly followed.[1][7][8]

Immediate Safety and Handling Precautions

Before disposal, it is crucial to adhere to safe handling procedures to minimize exposure and contamination risks.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, gloves, and a lab coat, when handling IGRP(206-214).

  • Designated Work Area: All handling of the peptide should be confined to a designated and clean laboratory bench or area to prevent cross-contamination.[7]

  • Storage: When not in use, IGRP(206-214) should be stored in lyophilized form at -20°C or colder in a tightly sealed container.[9][10]

Step-by-Step Disposal Protocol

The proper disposal of IGRP(206-214) and associated materials involves segregation and decontamination. Never dispose of peptides in the regular trash or pour solutions down the drain.[7][9]

  • Segregation of Waste: All materials that have come into contact with IGRP(206-214) must be treated as laboratory chemical waste.[7][9] This includes:

    • Unused or expired IGRP(206-214) powder or solutions.

    • Contaminated vials, pipette tips, and other disposable labware.

    • Contaminated PPE such as gloves and wipes.

  • Containerization:

    • Solid Waste: Collect all solid waste, including contaminated vials, gloves, and wipes, in a designated, properly labeled hazardous waste container.[7] This container should be a rigid, puncture-resistant container, especially for sharps like needles or broken glass.[11]

    • Liquid Waste: Unused solutions of IGRP(206-214) should be collected in a designated chemical waste container.[9] Do not pour liquid peptide waste down the sanitary sewer.[9][12]

  • Decontamination:

    • Biological Decontamination: If the peptide has been used in experiments with infectious or biohazardous materials, the waste must be decontaminated.[12] Autoclaving is a common and effective method for sterilizing biohazardous waste.[11][13] Chemical disinfection with an appropriate agent (e.g., a 10% bleach solution) can also be used for liquid waste.[14]

    • Non-Biohazardous Waste: If the peptide waste is not considered biohazardous, it can be disposed of as chemical waste without prior decontamination, following institutional guidelines.[14]

  • Labeling and Storage of Waste:

    • All waste containers must be clearly labeled with their contents. If the waste is biohazardous, use a biohazard symbol.[12] For non-hazardous waste, label it as "NONHAZARDOUS LABORATORY WASTE".[14]

    • Store waste containers in a secure area away from general traffic until they are collected for disposal.[12]

  • Final Disposal:

    • Coordinate with your institution's Environmental Health and Safety (EH&S) department for the pickup and disposal of the hazardous waste.[7] They will ensure that the waste is disposed of in compliance with local, state, and federal regulations.[7]

Quantitative Data Summary

Waste TypeRecommended ContainerDisposal Procedure
Solid Waste (Non-Sharps) Labeled, leak-proof plastic bag or container.Collect in a designated hazardous waste container for institutional pickup.
Sharps Waste Rigid, puncture-resistant sharps container.Place in a designated sharps container for institutional pickup.
Liquid Waste Labeled, leak-proof chemical waste container.Collect in a designated chemical waste container for institutional pickup.
Contaminated PPE Labeled hazardous waste container.Collect with other solid waste for institutional pickup.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of IGRP(206-214).

G IGRP(206-214) Disposal Workflow start Start: IGRP(206-214) Waste Generated assess_contamination Assess for Biohazardous Contamination start->assess_contamination biohazard Biohazardous Waste assess_contamination->biohazard Yes non_biohazard Non-Biohazardous Chemical Waste assess_contamination->non_biohazard No decontaminate Decontaminate (e.g., Autoclave, Chemical Disinfection) biohazard->decontaminate segregate_solid Segregate Solid Waste non_biohazard->segregate_solid segregate_liquid Segregate Liquid Waste non_biohazard->segregate_liquid decontaminate->non_biohazard solid_container Place in Labeled, Puncture-Resistant Solid Waste Container segregate_solid->solid_container liquid_container Place in Labeled, Leak-Proof Liquid Waste Container segregate_liquid->liquid_container store_waste Store in Designated Secure Area solid_container->store_waste liquid_container->store_waste ehs_pickup Arrange for EH&S Pickup store_waste->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of IGRP(206-214).

References

Personal protective equipment for handling IGRP(206-214)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant handling of bioactive peptides like IGRP(206-214) is fundamental to both personal safety and research integrity. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of IGRP(206-214), a peptide corresponding to residues 206-214 of the murine islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP), which is utilized in immunological research, particularly in studies of type 1 diabetes.[1][2][3][4][5]

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure and contamination. While research-grade peptides are not always classified as hazardous, standard laboratory safety precautions are mandatory.[6] The following table summarizes the required PPE for handling IGRP(206-214).[7][8]

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect against accidental splashes of reconstituted peptide solutions.[7][8]
Hand Protection Disposable GlovesNitrile or latex gloves are essential to prevent skin contact and to protect the peptide from contamination.[7] Change gloves immediately if contaminated.
Body Protection Laboratory CoatA standard, clean lab coat must be worn to protect skin and clothing.[7][9]
Closed-toe ShoesRequired in all laboratory environments to protect against spills and falling objects.[7]
Respiratory Protection Fume Hood / RespiratorWork in a well-ventilated area or a fume hood when handling the lyophilized powder to avoid inhalation.[9] A respirator may be necessary for bulk quantities.

Operational Plan: Step-by-Step Handling Protocol

Proper handling ensures the stability and integrity of the peptide while safeguarding the researcher.[7][10] Peptides are sensitive to environmental factors such as moisture and temperature.[7][11]

Receiving and Storage:

  • Inspection: Upon receipt, inspect the packaging for any damage.

  • Storage of Lyophilized Peptide: Store the lyophilized IGRP(206-214) in a tightly sealed container at -20°C or below for long-term stability.[2][10][11][12] Keep the container in a desiccator to prevent moisture absorption.[11]

  • Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation, which can degrade the peptide.[9][11]

Reconstitution:

  • Designated Area: Conduct all peptide handling in a designated clean area, such as a laminar flow hood or a dedicated lab bench, to minimize contamination.[13]

  • Solvent Selection: Refer to the manufacturer's data sheet for the recommended solvent. If not specified, use sterile, distilled water or an appropriate buffer. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be needed first, followed by dilution with an aqueous buffer.[9]

  • Procedure: Use sterile pipettes and vials.[13] Gently add the solvent to the lyophilized peptide and swirl or vortex gently to dissolve. Avoid vigorous shaking.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes.[9][10][13]

Storage of Reconstituted Peptide:

  • Short-term: For short-term storage, keep the reconstituted peptide solution at 2-8°C.

  • Long-term: For long-term storage, store the aliquots at -20°C or -80°C.[9][11][13]

Disposal Plan

Proper disposal of peptide waste is crucial to prevent environmental contamination and adhere to institutional and regulatory standards.[10][13] All materials that have come into contact with IGRP(206-214) should be treated as chemical waste.[10]

Liquid Waste Disposal:

  • Collection: Collect all unused peptide solutions, experimental waste, and the initial rinses of labware into a designated, clearly labeled hazardous waste container.[13][14]

  • Inactivation (Recommended): The biological activity of the peptide can be neutralized before disposal. This can often be achieved by adding a 10% bleach solution or 1 M NaOH to the liquid waste and allowing it to sit for at least 30-60 minutes.[6][14] Neutralize the pH if necessary before collection.

  • Disposal: The sealed hazardous waste container should be collected by your institution's Environmental Health and Safety (EHS) department.[13] Do not pour peptide solutions down the drain.[6][10]

Solid Waste Disposal:

  • Collection: All solid waste, including used vials, pipette tips, gloves, and other contaminated disposable labware, must be collected in a designated hazardous waste container lined with a heavy-duty plastic bag.[13][14]

  • Labeling: Clearly label the container as "Hazardous Chemical Waste" and specify the contents (e.g., "Waste contaminated with IGRP(206-214) peptide").[14]

  • Disposal: Store the sealed solid waste container in a designated accumulation area for pickup by EHS.

The following diagram illustrates the workflow for safely handling and disposing of IGRP(206-214).

G Workflow for Safe Handling and Disposal of IGRP(206-214) cluster_prep Preparation & Handling cluster_disposal Disposal start Start: Receive Peptide storage Store Lyophilized Peptide (-20°C or below) start->storage Inspect Package ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe reconstitute Reconstitute in Designated Clean Area ppe->reconstitute Equilibrate to Room Temp use Use in Experiment reconstitute->use aliquot Aliquot & Store Solution (-20°C or -80°C) reconstitute->aliquot For Future Use liquid_waste Collect Liquid Waste (Unused solution, rinses) use->liquid_waste solid_waste Collect Solid Waste (Vials, tips, gloves) use->solid_waste aliquot->use inactivate Inactivate Liquid Waste (e.g., 10% Bleach) liquid_waste->inactivate label_solid Label as 'Hazardous Chemical Waste' solid_waste->label_solid label_liquid Label as 'Hazardous Chemical Waste' inactivate->label_liquid ehs_pickup Arrange for EHS Pickup label_liquid->ehs_pickup label_solid->ehs_pickup

Caption: Workflow for the safe handling and disposal of IGRP(206-214).

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。